4-Ethylphenyl isocyanate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-ethyl-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPYUSLQCQDLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177702 | |
| Record name | p-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23138-50-3 | |
| Record name | 1-Ethyl-4-isocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23138-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylphenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023138503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLPHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N9K55SX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethylphenyl isocyanate, a versatile reagent in organic synthesis, with a particular focus on its properties, synthesis, and potential applications in the field of drug discovery and development.
Core Properties of this compound
This compound, identified by the CAS number 23138-50-3 , is an aromatic isocyanate characterized by the presence of an ethyl group on the phenyl ring.[1] This substitution influences its reactivity and physical properties, making it a valuable building block in the synthesis of a variety of organic compounds.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 23138-50-3 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.024 g/mL at 25 °C | |
| Boiling Point | 68 °C at 1 mmHg | |
| Flash Point | 190 °F (87.8 °C) | |
| Solubility | Soluble in many organic solvents. Reacts with water. |
Table 2: Spectroscopic Data
| Technique | Key Features | Source |
| FT-IR (Neat) | Strong, characteristic N=C=O stretch around 2250-2275 cm⁻¹ | [1] |
| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl protons (triplet and quartet) and aromatic protons. | [1] |
| ¹³C NMR (CDCl₃) | Resonances for the isocyanate carbon, aromatic carbons, and ethyl group carbons. | |
| Mass Spec (GC-MS) | Molecular ion peak corresponding to the molecular weight. | [1] |
Safety and Handling
Isocyanates are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are known respiratory and skin sensitizers.[1] Always consult the Safety Data Sheet (SDS) before use.
Table 3: Hazard Information
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed, in contact with skin or if inhaled. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes skin and eye irritation. | Use only outdoors or in a well-ventilated area. |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | In case of inadequate ventilation wear respiratory protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is most commonly achieved from its corresponding amine, 4-ethylaniline, through phosgenation or by using a phosgene equivalent. The use of triphosgene is a common and safer laboratory-scale alternative to gaseous phosgene.
Reaction Principle
The reaction involves the conversion of the primary amine group of 4-ethylaniline into an isocyanate group using a phosgene equivalent in the presence of a non-nucleophilic base.
Materials and Methods
-
Reactants: 4-Ethylaniline, Triphosgene (bis(trichloromethyl) carbonate), Triethylamine (or another non-nucleophilic base like diisopropylethylamine).
-
Solvent: Anhydrous dichloromethane (DCM) or toluene.
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer.
Detailed Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as triphosgene is toxic and releases phosgene upon decomposition.
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 4-ethylaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the solution dropwise, maintaining the temperature at 0 °C.
-
Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.
-
Addition of Triphosgene: Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 1 hour. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (looking for the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, and compared with the data presented in Table 2.
Applications in Drug Development
The high reactivity of the isocyanate group makes this compound a valuable synthon for the introduction of a 4-ethylphenylurea or carbamate moiety into a molecule. These functional groups are prevalent in a wide range of biologically active compounds and approved drugs.
Synthesis of Substituted Ureas
Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is a cornerstone in the synthesis of many kinase inhibitors and other therapeutic agents. The 4-ethylphenyl group can provide favorable hydrophobic interactions within the binding pocket of a target protein.
References
An In-depth Technical Guide to 4-Ethylphenyl Isocyanate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Ethylphenyl isocyanate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its molecular properties, provides step-by-step experimental protocols for its synthesis and derivatization, and explores its applications in the creation of pharmacologically active compounds.
Core Molecular and Physical Properties
This compound is an aromatic organic compound featuring an isocyanate functional group attached to an ethyl-substituted phenyl ring. These features make it a valuable reagent for the synthesis of a variety of derivatives, particularly ureas and carbamates.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 68 °C at 1 mmHg | [2] |
| Density | 1.024 g/mL at 25 °C | [2] |
| Refractive Index | 1.5250-1.5290 at 20 °C | [1] |
| CAS Number | 23138-50-3 |
Synthesis of this compound
There are two primary synthetic routes to this compound detailed in this guide: the phosgenation of 4-ethylaniline and the Curtius rearrangement of 4-ethylbenzoyl azide.
Synthesis Route 1: Phosgenation of 4-Ethylaniline
This common industrial method involves the reaction of 4-ethylaniline with phosgene or a phosgene equivalent, such as triphosgene. The synthesis begins with the nitration of ethylbenzene, followed by the reduction of the resulting 4-ethylnitrobenzene to 4-ethylaniline.
Step 1: Nitration of Ethylbenzene to 4-Ethylnitrobenzene [3][4]
-
Safety Note: Concentrated nitric and sulfuric acids are highly corrosive. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Prepare a nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a flask submerged in an ice-water bath, ensuring the temperature is kept low.[5]
-
To the cooled nitrating mixture, add 15 mL of ethylbenzene dropwise with vigorous stirring, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer with water, followed by a 5% sodium bicarbonate solution, and then water again.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting mixture of isomers can be separated by fractional distillation to isolate 4-ethylnitrobenzene.
Step 2: Reduction of 4-Ethylnitrobenzene to 4-Ethylaniline [3]
-
In a round-bottom flask, combine 4-ethylnitrobenzene (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 5:2:1 ratio).
-
Heat the mixture to reflux with vigorous stirring for 1-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and make it strongly alkaline by carefully adding a concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-ethylaniline.
Step 3: Phosgenation of 4-Ethylaniline to this compound [6]
-
Safety Note: Triphosgene is a toxic substance and a source of phosgene. Handle with extreme caution in a well-ventilated fume hood.
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4-ethylaniline (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath and add triethylamine (2.1 equivalents).
-
Slowly add a solution of triphosgene (0.36 equivalents) in dichloromethane in small portions, maintaining the internal temperature between 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure to yield this compound, which can be purified by vacuum distillation.
Synthesis Route 2: Curtius Rearrangement
The Curtius rearrangement provides an alternative pathway to this compound from 4-ethylbenzoic acid. This multi-step synthesis involves the formation of an acyl azide intermediate, which then rearranges to the isocyanate upon heating.[4][7]
Step 1: Synthesis of 4-Ethylbenzoyl Chloride [5]
-
In a round-bottom flask, add 4-ethylbenzoic acid (1 equivalent) to thionyl chloride (excess, e.g., 3-4 equivalents).
-
Heat the mixture at reflux for 4 hours.
-
After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining crude 4-ethylbenzoyl chloride can be purified by vacuum distillation.
Step 2: Synthesis of 4-Ethylbenzoyl Azide [8]
-
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care and appropriate safety measures. Acyl azides can be explosive and should not be isolated unless necessary; it is often preferable to generate and use them in situ.
-
Dissolve 4-ethylbenzoyl chloride (1 equivalent) in acetone and cool the solution to 0 °C.
-
Separately, dissolve sodium azide (1.1 equivalents) in water and cool to 0 °C.
-
Slowly add the aqueous sodium azide solution to the acetone solution of the acyl chloride with vigorous stirring, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
The product can be extracted into an organic solvent. For the subsequent Curtius rearrangement, it is often used directly in solution without isolation.
Step 3: Curtius Rearrangement to this compound [3][4]
-
The solution of 4-ethylbenzoyl azide in an inert, high-boiling solvent (e.g., toluene) is heated to reflux.
-
The rearrangement occurs with the evolution of nitrogen gas to form this compound.
-
The reaction is typically complete when gas evolution ceases.
-
The resulting solution of this compound can be used directly for subsequent reactions, or the product can be isolated by vacuum distillation after removal of the solvent.
Applications in Drug Discovery and Development
The isocyanate group is a highly reactive electrophile that readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is extensively utilized in medicinal chemistry to synthesize urea and carbamate derivatives, which are common pharmacophores in a wide range of therapeutic agents.
Synthesis of N,N'-Disubstituted Ureas
A primary application of this compound is in the synthesis of N,N'-disubstituted ureas. The reaction with a primary or secondary amine is typically rapid and high-yielding.
-
Dissolve the desired amine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran in a reaction flask.
-
To this solution, add this compound (1 equivalent) dropwise at room temperature with stirring.
-
The reaction is often exothermic and proceeds to completion within a few hours. Monitor the reaction by TLC.
-
The urea product often precipitates from the reaction mixture and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Aryl Urea Derivatives as Kinase Inhibitors
The diaryl urea moiety is a key structural feature in several multi-kinase inhibitors used in oncology.[9] A prominent example is Sorafenib, which is used in the treatment of certain types of kidney and liver cancer. The urea linkage is crucial for binding to the ATP-binding site of kinases in the Ras/Raf/MEK/ERK signaling pathway, thereby inhibiting tumor cell proliferation and angiogenesis.[10] Researchers can use this compound to synthesize novel sorafenib analogues by reacting it with various substituted anilines, allowing for the exploration of structure-activity relationships.
Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors
Substituted phenyl ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH).[11] This enzyme is involved in the metabolism of anti-inflammatory and vasodilatory fatty acid epoxides. Inhibition of sEH can therefore be a therapeutic strategy for managing inflammation, pain, and hypertension. This compound serves as a valuable building block for creating libraries of urea-based sEH inhibitors for pharmacological evaluation. Studies have shown that replacing adamantyl groups with substituted phenyl groups in urea-based sEH inhibitors can improve their pharmacokinetic profiles.[11]
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, particularly for professionals engaged in drug discovery and medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting material for creating diverse libraries of urea and carbamate derivatives. The established importance of the aryl urea scaffold in clinically relevant drugs underscores the potential of this compound in the development of novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.
References
- 1. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosgenation Reactions with Phosgene from Triphosgene | Semantic Scholar [semanticscholar.org]
A Technical Safety Guide to 4-Ethylphenyl Isocyanate for Research and Development
Abstract: This document provides a comprehensive technical analysis of the safety data for 4-Ethylphenyl isocyanate (CAS: 23138-50-3), a reactive chemical intermediate used in various research and drug development applications. It is intended for researchers, scientists, and professionals who handle this compound. This guide consolidates key quantitative safety data, outlines emergency procedures, and details necessary personal protective equipment and handling protocols. The information is presented through structured tables and logical diagrams to ensure clarity and rapid comprehension of the associated hazards and mitigation strategies.
Chemical Identification and Properties
This compound is an organic compound characterized by an isocyanate functional group attached to an ethylphenyl ring.[1][2] Its high reactivity, particularly with nucleophiles like water, alcohols, and amines, makes it a valuable synthetic building block but also necessitates stringent safety precautions.[3][4]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-ethyl-4-isocyanatobenzene | [1][5] |
| Synonyms | p-Ethylphenyl isocyanate, Benzene, 1-ethyl-4-isocyanato- | [1][2] |
| CAS Number | 23138-50-3 | [1][2][5] |
| Molecular Formula | C₉H₉NO | [1][5] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Appearance | Clear to pale yellow liquid | [5] |
| Density | 1.024 g/mL at 25 °C | [2] |
| Boiling Point | 68 °C @ 1 mm Hg | [2] |
| Flash Point | 190 °F / 87.8 °C | [2] |
| Water Solubility | 61.83 mg/L at 25 °C (reacts) | [2] |
| Refractive Index | 1.5250-1.5290 @ 20 °C |[5] |
Hazard Analysis and GHS Classification
Under the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with multiple risk factors.[6] It poses significant acute toxicity risks through oral, dermal, and inhalation routes and is a known irritant to the skin, eyes, and respiratory system.[1][6] Furthermore, it is a respiratory sensitizer, meaning it can cause allergy or asthma-like symptoms upon inhalation.[7]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement Code | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301 / H302 | Toxic if swallowed / Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation |
| Respiratory Sensitization | Category 1 | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation |
| Flammable Liquids | Category 4 | H227 | Combustible liquid |
Experimental Protocol Considerations
The data presented in a Safety Data Sheet is derived from standardized experimental tests. While the full, detailed protocols are typically not published within an SDS, they adhere to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Toxicity (LD₅₀/LC₅₀): Values for oral, dermal, and inhalation toxicity (e.g., H302, H312, H332) are determined using OECD Test Guidelines 420, 402, and 403, respectively, or equivalent methods. These tests involve administering the substance to laboratory animals under controlled conditions to determine the dose that is lethal to 50% of the test population.
-
Skin and Eye Irritation: The classifications "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are typically based on studies following OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).[1][6] These protocols involve applying the substance to the skin or eyes of test animals and observing for effects like redness, swelling, and corneal opacity over a set period.
-
Sensitization: The determination that a chemical may cause respiratory sensitization (H334) often involves animal studies (e.g., mouse IgE tests) or substantial evidence from human exposure incidents.
-
Flash Point: The flash point is determined using a standardized apparatus, such as a Pensky-Martens closed-cup tester (e.g., ASTM D93). This experiment identifies the lowest temperature at which the liquid's vapors will ignite when exposed to an ignition source.
Safe Handling and Exposure Control
Due to its hazardous properties, a strict workflow must be followed when handling this compound. Engineering controls, such as a certified chemical fume hood, are mandatory to control vapor inhalation.[8]
The use of appropriate PPE is non-negotiable to prevent skin contact, eye damage, and inhalation.[8] All personnel must be trained on the proper use and limitations of their PPE.[8]
Emergency and First-Aid Procedures
Immediate and correct response to an exposure is critical to minimizing harm. All personnel should be familiar with the location of safety showers, eyewash stations, and first-aid kits.
Specific First-Aid Measures:
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.
-
Skin Contact: Take off all contaminated clothing at once. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[9] Seek medical advice if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9] Remove contact lenses if it is safe to do so.[6] Immediate medical attention from an ophthalmologist is required.
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting.[10] Call a poison control center or doctor for treatment advice immediately.[6]
References
- 1. This compound | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | CAS 23138-50-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. icheme.org [icheme.org]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. What should I pay attention to when using ethyl isocyanate? - Knowledge [allgreenchems.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling and Storage of 4-Ethylphenyl Isocyanate
For researchers, scientists, and professionals engaged in drug development, the meticulous handling of reactive chemical compounds is paramount to ensuring laboratory safety and experimental integrity. 4-Ethylphenyl isocyanate, a key reagent in various synthetic applications, requires stringent adherence to specific handling and storage protocols due to its hazardous properties. This technical guide provides a comprehensive overview of the necessary precautions, incorporating quantitative data, procedural logic, and clear visualizations to facilitate safe and effective laboratory practices.
Properties and Hazards
This compound (CAS No: 23138-50-3) is a combustible liquid that is toxic if swallowed or inhaled.[1] It is known to cause skin and eye irritation, and may lead to allergic reactions or asthma-like symptoms upon inhalation.[1][2] The compound is also sensitive to moisture.[3]
Quantitative Data for Safe Handling
The following table summarizes the key quantitative data available for this compound. It is crucial to always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
| Property | Value | Source(s) |
| Purity | >97.0% (GC) / ≥97.5% (GC) | [1][4] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| Physical State | Liquid | [1][4] |
| Appearance | Clear to slightly turbid, colorless to pale yellow | [4] |
| Flash Point | Not explicitly stated for this compound, but a similar compound, 4-Chlorophenyl isocyanate, has a flash point of 90 °C (194 °F). Isocyanates, in general, are combustible. | [5] |
| Refractive Index | 1.5250-1.5290 @ 20°C | [4] |
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound necessitates the use of appropriate engineering controls and personal protective equipment to minimize exposure. All operations should be conducted within a certified chemical fume hood.
A logical workflow for handling this compound is outlined below:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[6]
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[6][7]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6]
Storage and Incompatibility
Proper storage of this compound is critical to maintaining its stability and preventing hazardous reactions. The compound should be stored in a cool, dry, and well-ventilated area.[8] It is essential to keep the container tightly closed to protect it from moisture, as isocyanates can react with water to produce carbon dioxide gas, which may lead to a pressure buildup in sealed containers.[5][8]
The following diagram illustrates the key incompatibilities of this compound:
Experimental Protocols: Spill and Waste Disposal
Accidental Release Measures:
In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Remove all sources of ignition.[5] Absorb the spill with an inert material, such as sand or diatomite, and collect it into a suitable, closed container for disposal.[3][5] Do not use water for cleanup as it will react with the isocyanate.[5]
Waste Disposal:
Dispose of waste materials, including contaminated absorbents and empty containers, in accordance with all applicable federal, state, and local environmental regulations.[6] Containers should be kept in suitable, closed containers for disposal.[8]
First-Aid Measures
In case of exposure, immediate medical attention is required. The following are general first-aid guidelines:
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, call a poison center or physician.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.[1]
By adhering to the precautions and procedures outlined in this guide, researchers and scientists can significantly mitigate the risks associated with the handling and storage of this compound, fostering a safer and more productive research environment.
References
- 1. This compound | 23138-50-3 | TCI AMERICA [tcichemicals.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
Spectroscopic Profile of 4-Ethylphenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Ethylphenyl isocyanate (C₉H₉NO), a crucial reagent in synthetic organic chemistry. The information presented herein, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, is intended to aid in the identification, characterization, and quality control of this compound in a laboratory setting.
Chemical Structure and Properties
-
IUPAC Name: 1-ethyl-4-isocyanatobenzene[1]
-
Molecular Formula: C₉H₉NO[1]
-
Molecular Weight: 147.17 g/mol [1]
-
CAS Number: 23138-50-3[1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2270 - 2250 | -N=C=O asymmetric stretch | Strong |
| ~2970 - 2870 | C-H stretch (alkyl) | Medium |
| ~1600, ~1500 | C=C stretch (aromatic) | Medium |
| ~1460 | C-H bend (alkyl) | Variable |
| ~830 | C-H out-of-plane bend | Strong |
Data is synthesized from typical values for isocyanates and substituted benzenes. The strong absorption band in the 2270-2250 cm⁻¹ region is highly characteristic of the isocyanate functional group.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | Doublet | 2H | Aromatic (Ha) |
| ~7.10 | Doublet | 2H | Aromatic (Hb) |
| ~2.65 | Quartet | 2H | Methylene (-CH₂) |
| ~1.25 | Triplet | 3H | Methyl (-CH₃) |
Solvent: CDCl₃. Data is based on typical values for para-substituted ethylbenzene derivatives.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Aromatic (quaternary, C-Et) |
| ~132 | Isocyanate (-N=C=O) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (quaternary, C-NCO) |
| ~119 | Aromatic (CH) |
| ~28 | Methylene (-CH₂) |
| ~15 | Methyl (-CH₃) |
Solvent: CDCl₃. Data is based on typical values and may vary slightly based on experimental conditions.
Mass Spectrometry (MS)
| m/z | Assignment |
| 147 | [M]⁺ (Molecular ion) |
| 132 | [M - CH₃]⁺ |
| 118 | [M - C₂H₅]⁺ or [M - NCO+H]⁺ |
| 104 | [M - NCO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Ionization method: Electron Ionization (EI). Fragmentation patterns are predicted based on the structure. The molecular ion peak at m/z 147 corresponds to the molecular weight of the compound.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Infrared (IR) Spectroscopy Protocol
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.[3]
-
Sample Preparation: A small drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the sample is placed directly on the ATR crystal.[2]
-
Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Key peaks are identified and assigned to their corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[4]
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS. The peaks are integrated (for ¹H NMR) and assigned to the respective nuclei in the molecule.[6]
Mass Spectrometry (MS) Protocol
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.[7]
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Ionization: The sample is introduced into the ion source. For GC-MS, the compound is first vaporized and separated on the GC column before entering the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[7]
-
Detection: A detector measures the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide structural information.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. d-nb.info [d-nb.info]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Ethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Ethylphenyl isocyanate. This document details the expected chemical shifts and coupling constants, outlines the experimental protocols for acquiring the spectra, and presents the data in a clear, tabular format for easy reference.
Introduction
This compound is an organic compound with the chemical formula C₉H₉NO. As a reactive isocyanate, it is a valuable building block in the synthesis of various pharmaceuticals and other organic materials. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide serves as a practical reference for researchers working with this compound, providing the necessary spectral data and methodologies for its characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and spectral databases.
¹H NMR Spectral Data Summary
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| H-a | ~1.2 | Triplet | 3H | ~7.6 Hz |
| H-b | ~2.6 | Quartet | 2H | ~7.6 Hz |
| H-c | ~7.0 - 7.2 | Multiplet | 4H | - |
¹³C NMR Spectral Data Summary
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | ~15.5 |
| C-2 | ~28.5 |
| C-3 | ~128.0 |
| C-4 | ~129.5 |
| C-5 | ~130.0 |
| C-6 | ~142.0 |
| C-7 (-NCO) | ~125.0 |
Note: The chemical shift of the isocyanate carbon (C-7) can be broad and sometimes difficult to observe due to its quadrupolar relaxation and chemical exchange dynamics.
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following section details the recommended experimental protocols for ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm) in organic solvents.
-
Handling of a Reactive Compound : this compound is a reactive compound, particularly towards moisture and nucleophiles. It is advisable to use dry solvents and handle the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The NMR tube should be flame-dried and cooled under a stream of inert gas before use.
-
Filtration : To remove any particulate matter that could affect the magnetic field homogeneity, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR spectrometer. Optimal parameters may vary depending on the instrument and the specific experimental goals.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency : 300-600 MHz
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Acquisition Time : 2-4 seconds
-
Relaxation Delay : 1-5 seconds
-
Number of Scans : 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
Spectral Width : A spectral width of 10-15 ppm is generally adequate.
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency : 75-150 MHz
-
Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Acquisition Time : 1-2 seconds
-
Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width : A spectral width of 200-250 ppm is typically used.
Visualizations
The following diagrams illustrate the molecular structure with proton and carbon designations and a general workflow for NMR spectral acquisition.
Caption: Molecular structure of this compound with proton and carbon numbering.
Caption: General experimental workflow for NMR spectroscopy.
An In-depth Technical Guide to the Infrared Spectroscopy of the N=C=O Stretch in 4-Ethylphenyl Isocyanate
This technical guide provides a comprehensive overview of the principles and practices for analyzing the isocyanate (N=C=O) functional group of 4-ethylphenyl isocyanate using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the characteristic vibrational frequency of the isocyanate group, outlines experimental protocols for sample analysis, and presents a logical workflow for the spectroscopic process.
The Isocyanate (N=C=O) Asymmetric Stretch
The isocyanate functional group is a key reactive moiety in various chemical syntheses, including the formation of polyurethanes. Infrared spectroscopy is an ideal analytical technique for the qualitative and quantitative analysis of isocyanates.[1][2][3] This is primarily due to the strong and distinct absorption band arising from the asymmetric stretching vibration of the N=C=O group. This absorption occurs in a region of the infrared spectrum, between 2250 and 2275 cm⁻¹, which is typically devoid of other common vibrational modes, making it an excellent diagnostic peak.[1][2][4] The high intensity of this band is attributed to the significant change in the dipole moment during the vibrational motion.[2]
For this compound, an aromatic isocyanate, the N=C=O stretching frequency is expected to fall squarely within this range. The electronic effects of the ethyl-substituted phenyl ring have a minimal effect on the position of this characteristic band. The presence of this intense absorption provides a reliable "fingerprint" for identifying the isocyanate group and can be used to monitor the progress of reactions where the isocyanate is consumed, such as in the formation of urethanes.[5]
Quantitative Data Summary
The following table summarizes the key infrared absorption data for the isocyanate functional group relevant to this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Isocyanate (N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong, Broad |
Table 1: Characteristic Infrared Absorption Data for the Isocyanate Group.[1][2][4][6]
Experimental Protocols
Accurate and reproducible FTIR analysis of this compound, which is a liquid at room temperature, depends on meticulous sample preparation and consistent instrument setup.[7][8] Two primary methods are suitable for this analysis: the liquid cell (transmission) method and the Attenuated Total Reflectance (ATR) method.
Method 1: Liquid Cell (Transmission) Spectroscopy
This traditional method involves placing a thin film of the liquid sample between two infrared-transparent salt plates.
-
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable liquid cell or KBr/NaCl salt plates
-
Pasteur pipette or syringe
-
Volatile solvent for cleaning (e.g., dichloromethane, isopropanol)
-
Desiccator for storing salt plates
-
-
Procedure:
-
Instrument Setup: Configure the FTIR spectrometer to scan the mid-IR range (typically 4000 to 400 cm⁻¹).[7] Set the resolution to 4 cm⁻¹ and select an appropriate number of scans (e.g., 16 or 32) to average for a good signal-to-noise ratio.[6]
-
Background Spectrum: Acquire a background spectrum with the empty, clean salt plates (or an empty liquid cell) in the sample holder. This is crucial for subtracting the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Preparation: Place a single, small drop of this compound onto the face of one of the salt plates.[9][10] Carefully place the second plate on top and give it a slight turn to spread the liquid into a thin, uniform film without air bubbles.[9]
-
Data Acquisition: Mount the "sandwiched" plates onto the sample holder in the spectrometer and acquire the sample spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly by wiping with a tissue and washing with a suitable solvent like dichloromethane or isopropanol.[9] The plates must be completely dry before being stored in a desiccator to prevent damage from moisture.[10]
-
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a modern, convenient method that requires minimal sample preparation. It is ideal for both neat liquids and solutions.
-
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[7]
-
Micropipette
-
Solvent for cleaning (e.g., isopropanol)
-
Soft, lint-free tissue
-
-
Procedure:
-
Instrument Setup: Configure the spectrometer settings as described in the transmission method (4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).[6][7]
-
Background Spectrum: Ensure the ATR crystal surface is perfectly clean.[11] Acquire a background spectrum with the clean, empty crystal. For solution studies, the background should be of the pure solvent.[12]
-
Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.[11][12]
-
Data Acquisition: If the ATR accessory has a pressure clamp, apply gentle pressure to ensure good contact. Initiate the sample scan.
-
Cleaning: After the measurement, clean the sample from the crystal surface using a soft tissue dampened with isopropanol. Ensure the crystal is completely clean and dry before the next measurement.[7]
-
Workflow for FTIR Analysis of this compound
The following diagram illustrates the logical workflow for the infrared analysis of this compound, from sample handling to final data interpretation.
Caption: A workflow diagram for the FTIR analysis of this compound.
References
- 1. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 2. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 3. agilent.com [agilent.com]
- 4. Chemistry: Infrared of isocyanates [openchemistryhelp.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Isocyanate de 4-éthylphényle, 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Ethylphenyl isocyanate
For Immediate Release
This whitepaper provides an in-depth technical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Ethylphenyl isocyanate (C₉H₉NO). Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed examination of the compound's fragmentation pathways, quantitative mass spectral data, and a standardized experimental protocol for its analysis.
Executive Summary
The analysis of this compound by mass spectrometry reveals a characteristic fragmentation pattern dominated by cleavages related to the ethyl substituent and the isocyanate functional group. The molecular ion is readily observed, and the subsequent fragmentation cascade provides valuable structural information. This guide presents the quantitative data from the National Institute of Standards and Technology (NIST) database, proposes a detailed fragmentation mechanism, and outlines a typical experimental workflow for obtaining the mass spectrum.
Quantitative Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by several key fragments. The data presented in Table 1 has been compiled from the NIST Mass Spectrometry Data Center.[1] The molecular weight of this compound is 147.17 g/mol .[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 147 | 75 | [M]⁺ (Molecular Ion) |
| 132 | 100 | [M - CH₃]⁺ |
| 118 | 20 | [M - C₂H₅]⁺ or [M - NCO + H]⁺ |
| 104 | 30 | [M - NCO]⁺ |
| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 25 | [C₆H₅]⁺ (Phenyl ion) |
| 65 | 15 | [C₅H₅]⁺ |
| 51 | 10 | [C₄H₃]⁺ |
Table 1: Mass Spectrometry Fragmentation Data for this compound.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) follows logical pathways characteristic of alkyl-substituted aromatic compounds. The stability of the aromatic ring results in a relatively abundant molecular ion peak.
The fragmentation cascade is initiated by the ionization of the molecule, forming the molecular ion at m/z 147. The most prominent fragmentation pathways are:
-
Benzylic Cleavage: The most favorable cleavage occurs at the benzylic position, leading to the loss of a methyl radical (•CH₃) to form the highly stable secondary benzylic carbocation at m/z 132. This fragment is the base peak in the spectrum, indicating its high stability.
-
Loss of the Ethyl Group: Cleavage of the entire ethyl group (•C₂H₅) results in a fragment at m/z 118.
-
Cleavage of the Isocyanate Group: The isocyanate group (-NCO) can be lost as a neutral radical, leading to the formation of the ethylphenyl cation at m/z 104.
-
Formation of the Tropylium Ion: Rearrangement of the ethylphenyl cation (m/z 104) through the loss of a neutral acetylene molecule (C₂H₂) can lead to the formation of the highly stable tropylium ion at m/z 91.
-
Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring leads to the characteristic phenyl cation at m/z 77 and subsequent smaller fragments at m/z 65 and 51.
Figure 1: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following section details a standard experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
3.1. Sample Preparation
A dilute solution of this compound (e.g., 100 µg/mL) is prepared in a high-purity volatile solvent such as dichloromethane or hexane. It is crucial to use a dry solvent due to the reactivity of the isocyanate group with water.
3.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Solvent Delay: A suitable solvent delay is used to prevent the solvent peak from entering the mass spectrometer.
Figure 2: Experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of this compound is well-defined and provides clear structural information. The dominant fragmentation pathways involve cleavages at the benzylic position and the loss of the isocyanate functional group. The data and protocols presented in this guide serve as a valuable resource for the identification and characterization of this compound in various research and development settings.
References
The Isocyanate Group: A Technical Guide to its Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
The isocyanate group (-N=C=O) is a highly reactive functional group of paramount importance in a wide range of chemical and biological applications, from the synthesis of polyurethane polymers to the development of novel therapeutic agents. Its reactivity stems from the electrophilic nature of the central carbon atom, making it susceptible to attack by a variety of nucleophiles. This technical guide provides an in-depth exploration of the reactivity of the isocyanate group, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Reactivity Principles
The fundamental reactivity of the isocyanate group is dictated by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, which render the central carbon atom highly electrophilic. This makes it a prime target for nucleophilic attack. The general order of reactivity for common nucleophiles with isocyanates is as follows:
Primary Amines > Secondary Amines > Primary Alcohols > Water > Thiols
This order is influenced by the nucleophilicity and steric hindrance of the attacking species. Electron-donating groups attached to the isocyanate's organic substituent (R-group) decrease its reactivity, while electron-withdrawing groups enhance it.
Reactions with Nucleophiles
Reaction with Alcohols to Form Urethanes
The reaction of an isocyanate with an alcohol produces a urethane (also known as a carbamate). This reaction is the cornerstone of polyurethane chemistry. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon, followed by a proton transfer.
Reaction Mechanism:
R-N=C=O + R'-OH → R-NH-CO-OR'
This reaction is often catalyzed by tertiary amines or organometallic compounds, such as dibutyltin dilaurate (DBTDL). Catalysts can significantly increase the reaction rate by activating either the isocyanate or the alcohol.
Reaction with Amines to Form Ureas
Isocyanates react rapidly and exothermically with primary and secondary amines to form substituted ureas. This reaction is typically much faster than the reaction with alcohols and usually does not require a catalyst. The high reactivity is attributed to the greater nucleophilicity of the amine nitrogen compared to the alcohol oxygen.
Reaction Mechanism:
R-N=C=O + R'R''NH → R-NH-CO-NR'R''
Reaction with Water
The reaction of an isocyanate with water proceeds in two main steps. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then decomposes to yield a primary amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reaction is fundamental to the production of polyurethane foams, where the liberated CO2 acts as a blowing agent.[1]
Reaction Mechanism:
-
R-N=C=O + H₂O → [R-NH-COOH] (Carbamic Acid)
-
[R-NH-COOH] → R-NH₂ + CO₂
-
R-N=C=O + R-NH₂ → R-NH-CO-NH-R (Urea)
Reaction with Thiols to Form Thiocarbamates
Thiols react with isocyanates to form thiocarbamates. This reaction is generally slower than the reaction with alcohols and is often catalyzed by tertiary amines. The lower reactivity of thiols is due to the lower basicity of the sulfur atom compared to the oxygen atom in alcohols.
Reaction Mechanism:
R-N=C=O + R'-SH → R-NH-CO-SR'
Quantitative Data on Isocyanate Reactivity
The following tables summarize key quantitative data on the reactivity of isocyanates with various nucleophiles under different conditions.
Table 1: Relative Reaction Rates of Phenyl Isocyanate with Various Nucleophiles
| Nucleophile | Relative Rate |
| Primary Aliphatic Amine | ~100,000 |
| Secondary Aliphatic Amine | ~20,000 - 50,000 |
| Primary Aromatic Amine | ~200 - 300 |
| Primary Hydroxyl | 100 |
| Water | 100 |
| Secondary Hydroxyl | ~30 |
Data compiled from various sources, providing a general trend.[2]
Table 2: Second-Order Rate Constants for the Reaction of Phenyl Isocyanate with Various Alcohols
| Alcohol | Solvent | Catalyst | Rate Constant (L mol⁻¹ s⁻¹) | Temperature (°C) |
| n-Butanol | Toluene | None | 1.2 x 10⁻⁴ | 25 |
| sec-Butanol | Toluene | None | 0.4 x 10⁻⁴ | 25 |
| n-Butanol | Toluene | Triethylamine | 2.5 x 10⁻² | 25 |
| n-Butanol | Acetonitrile | None | 8.5 x 10⁻⁴ | 20 |
This data is illustrative and highly dependent on specific reaction conditions.
Table 3: Activation Energies for the Reaction of Phenyl Isocyanate with Alcohols
| Alcohol | Catalyst | Activation Energy (kJ/mol) |
| 1-Propanol | None | ~54 |
| 1-Propanol | Ferric Acetylacetonate | ~29.5 |
| Various Primary Alcohols | Uncatalyzed | 17-54 |
Catalysts significantly lower the activation energy of the reaction.[3][4]
Experimental Protocols
Protocol 1: Determination of Isocyanate Content by Titration (ASTM D2572)
This method determines the percent isocyanate (%NCO) content of a sample by reacting it with an excess of di-n-butylamine (DBA) to form a urea. The unreacted DBA is then back-titrated with a standardized solution of hydrochloric acid.
Materials:
-
Isocyanate-containing sample
-
Di-n-butylamine (DBA) solution in a suitable solvent (e.g., toluene or THF)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Methanol or Isopropanol
-
Bromophenol blue indicator (optional, for manual titration)
-
Erlenmeyer flasks, burette, magnetic stirrer
Procedure:
-
Accurately weigh a sample containing a known amount of isocyanate into a dry Erlenmeyer flask.
-
Add a known excess volume of the standardized DBA solution to the flask.
-
Stopper the flask and stir the mixture for a specified time (e.g., 15 minutes) to ensure complete reaction.
-
Add a sufficient amount of methanol or isopropanol to the flask.
-
Add a few drops of bromophenol blue indicator if performing a manual titration.
-
Titrate the solution with the standardized HCl solution until the endpoint is reached (a color change from blue to yellow for the indicator, or the point of maximum inflection in a potentiometric titration).
-
Perform a blank titration using the same procedure but without the isocyanate sample.
-
Calculate the %NCO using the following formula: %NCO = [(B - V) * N * 4.202] / W Where:
-
B = volume of HCl for the blank titration (mL)
-
V = volume of HCl for the sample titration (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
4.202 is a constant derived from the molecular weight of the NCO group.
-
Protocol 2: In-Situ Monitoring of Isocyanate Reactions using FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for real-time monitoring of isocyanate reactions. The strong and distinct absorbance of the N=C=O stretching vibration around 2270 cm⁻¹ allows for the direct tracking of isocyanate consumption.
Materials and Equipment:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Reaction vessel equipped with a port for the ATR probe
-
Isocyanate and nucleophile reactants
-
Anhydrous solvent
Procedure:
-
Set up the reaction vessel with the ATR probe inserted and ensure a good seal.
-
Charge the reactor with the solvent and the nucleophile.
-
Record a background spectrum of the initial mixture.
-
Initiate the reaction by adding the isocyanate to the vessel.
-
Immediately begin acquiring FT-IR spectra at regular intervals (e.g., every 30-60 seconds).
-
Monitor the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹.
-
The concentration of the isocyanate can be quantified using the Beer-Lambert law, often by creating a calibration curve. The disappearance of the peak indicates the completion of the reaction.
Visualizations
Reaction of Isocyanate with an Alcohol
Caption: Formation of a urethane from an isocyanate and an alcohol.
Experimental Workflow for Kinetic Analysis
Caption: A typical workflow for studying isocyanate reaction kinetics.
Signaling Pathway of Isocyanate-Induced Cellular Damage
Isocyanate exposure can lead to cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of apoptosis.
Caption: Simplified signaling cascade of isocyanate-induced apoptosis.
Conclusion
The isocyanate group's versatile reactivity makes it a cornerstone of modern chemistry, with applications spanning from industrial polymers to life-saving pharmaceuticals. A thorough understanding of its reaction kinetics, mechanisms, and the factors that influence its reactivity is crucial for researchers and developers in these fields. The protocols and data presented in this guide offer a comprehensive resource for the study and application of isocyanate chemistry. As research continues, a deeper understanding of the biological interactions of isocyanates will be vital for ensuring their safe and effective use in all applications.
References
Core Concepts: The Electrophilicity of Aromatic Isocyanates
An In-depth Technical Guide to the Electrophilicity of 4-Ethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the electrophilic nature of this compound, a key aromatic isocyanate intermediate. Understanding its reactivity is crucial for controlling chemical reactions in various applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. This document outlines the electronic effects influencing its reactivity, presents relevant quantitative data, details experimental protocols for its characterization, and visualizes key concepts and workflows.
The isocyanate functional group (-N=C=O) is inherently electrophilic. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen. This arrangement creates a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack.[1] The general reactivity of isocyanates involves the addition of a nucleophile to the carbonyl carbon.[2][3][4]
For aromatic isocyanates, such as this compound, substituents on the phenyl ring play a critical role in modulating the electrophilicity of the isocyanate carbon. The electronic properties of these substituents can either enhance or diminish the reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the aromatic ring (e.g., -NO₂, -CN, -CF₃) increase the partial positive charge on the isocyanate carbon. This enhances the electrophilicity and increases the reaction rate with nucleophiles.[1][2]
-
Electron-Donating Groups (EDGs): Substituents that push electron density into the aromatic ring (e.g., alkyl groups like ethyl, alkoxy groups) decrease the partial positive charge on the isocyanate carbon. This attenuates the electrophilicity and slows the reaction rate with nucleophiles.[1][2]
Analysis of this compound
This compound (CAS 23138-50-3) features an ethyl group (-CH₂CH₃) at the para position of the phenyl ring.[5][6] The ethyl group is characterized as a weak electron-donating group (EDG). It influences the aromatic system through two primary mechanisms:
-
Inductive Effect (+I): Alkyl groups are less electronegative than the sp² hybridized carbons of the benzene ring, leading to a net donation of electron density through the sigma bond framework.[7]
-
Hyperconjugation: The σ-electrons of the C-H bonds in the ethyl group can overlap with the π-system of the benzene ring, effectively donating electron density and stabilizing the ring.
Consequently, the 4-ethyl group increases the electron density within the phenyl ring, which in turn reduces the electrophilicity of the isocyanate carbon atom compared to unsubstituted phenyl isocyanate. This makes this compound less reactive towards nucleophiles than its counterparts bearing electron-withdrawing groups.
Quantitative Analysis: Hammett Substituent Constants
The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic compounds.[8][9] The equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction with a substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (hydrogen).
-
σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent.
-
ρ (Rho) is the reaction constant , which depends on the reaction type and conditions.
A negative value for the Hammett substituent constant (σ) indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[9] The para-substituent constant (σₚ) is most relevant for this compound.
Table 1: Hammett Substituent Constants (σₚ) for Selected Groups
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
| -NO₂ | +0.78 | Strong Electron-Withdrawing |
| -CN | +0.66 | Strong Electron-Withdrawing |
| -Cl | +0.23 | Weak Electron-Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ (Methyl) | -0.17 | Weak Electron-Donating |
| -C₂H₅ (Ethyl) | -0.15 | Weak Electron-Donating |
| -OCH₃ | -0.27 | Moderate Electron-Donating |
| -NH₂ | -0.66 | Strong Electron-Donating |
Data sourced from established physical organic chemistry tables.[10][11]
As shown in Table 1, the ethyl group has a σₚ value of -0.15, confirming its character as a weak electron-donating group, slightly weaker than the methyl group.[10] This predicts that this compound will react more slowly with nucleophiles than unsubstituted phenyl isocyanate.
Visualization of Concepts and Workflows
Reaction Mechanism
Caption: Nucleophilic attack on the electrophilic carbon of the isocyanate.
Logical Relationship: Hammett Plot
Caption: Relationship between substituent electronic effects and reaction rate.
Experimental Workflow
Caption: Steps for determining reaction kinetics using IR spectroscopy.
Experimental Protocols for Assessing Electrophilicity
Directly measuring electrophilicity is complex; however, it can be effectively assessed by studying the kinetics of reactions with nucleophiles. A lower reaction rate constant corresponds to lower effective electrophilicity.
Protocol 1: Kinetic Analysis by FT-IR Spectroscopy
This method monitors the consumption of the isocyanate group over time.
Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with an alcohol.
Materials:
-
This compound (≥97.5%)[5]
-
Anhydrous 1-butanol (or other suitable alcohol)
-
Anhydrous toluene (or other non-protic solvent)
-
FT-IR spectrometer with a temperature-controlled liquid transmission cell (e.g., CaF₂ windows)
-
Gas-tight syringes
-
Volumetric flasks and pipettes
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous toluene (e.g., 0.05 M).
-
Prepare a stock solution of 1-butanol in anhydrous toluene. A large excess (e.g., 1.0 M) is used to ensure pseudo-first-order conditions.
-
-
Instrument Setup:
-
Set the FT-IR spectrometer to collect spectra in the range of 4000-650 cm⁻¹.
-
Equilibrate the temperature-controlled cell to the desired reaction temperature (e.g., 25°C).
-
Acquire a background spectrum of the pure solvent (toluene).
-
-
Reaction Initiation:
-
Inject the this compound solution into the IR cell and record an initial spectrum (t=0). The characteristic -N=C=O stretching peak should be prominent around 2275-2250 cm⁻¹.
-
Rapidly inject the 1-butanol solution into the cell, ensuring thorough mixing. This marks the start of the reaction.
-
-
Data Collection:
-
Immediately begin collecting spectra at fixed time intervals (e.g., every 60 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 2-3 half-lives).
-
-
Data Analysis:
-
For each spectrum, determine the absorbance of the isocyanate peak.
-
Plot the natural logarithm of the absorbance (ln[A]) versus time (t).
-
For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
Protocol 2: Competitive Reactivity Study by HPLC or GC-MS
This method compares the reactivity of this compound against a reference isocyanate.
Objective: To determine the relative reactivity of this compound compared to phenyl isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate (reference standard)
-
A suitable nucleophile (e.g., benzylamine)
-
Anhydrous solvent (e.g., acetonitrile)
-
HPLC or GC-MS system with a suitable column
-
Autosampler vials
Methodology:
-
Solution Preparation:
-
Prepare a solution containing equimolar concentrations of this compound and phenyl isocyanate in acetonitrile (e.g., 0.1 M each).
-
Prepare a solution of benzylamine in acetonitrile with a concentration that is substoichiometric to the total isocyanate concentration (e.g., 0.1 M, to react with half of the total isocyanates).
-
-
Reaction:
-
In a vial, combine a known volume of the mixed isocyanate solution with an equal volume of the benzylamine solution.
-
Allow the reaction to proceed to completion at a controlled temperature.
-
-
Sample Analysis:
-
Develop an HPLC or GC-MS method capable of separating and quantifying the two starting isocyanates and the two resulting urea products (N-benzyl-N'-phenylurea and N-benzyl-N'-(4-ethylphenyl)urea).
-
Inject the final reaction mixture into the instrument.
-
-
Data Analysis:
-
Integrate the peak areas of the two urea products.
-
The ratio of the product peak areas directly reflects the relative reactivity of the two isocyanates. A higher concentration of the phenylurea product indicates that phenyl isocyanate is more reactive (more electrophilic) than this compound.
-
Applications in Drug Development and Synthesis
The predictable, attenuated reactivity of this compound makes it a useful reagent in organic synthesis and drug development.[12] Isocyanates are fundamental building blocks for creating urea and carbamate linkages, which are common motifs in pharmacologically active molecules.
-
Controlled Reactivity: The reduced electrophilicity allows for more controlled reactions, particularly in the presence of multiple sensitive functional groups, minimizing side reactions.
-
Synthesis of Urea Derivatives: Reaction with primary or secondary amines yields substituted ureas. Many drugs, such as sulfonylureas used in diabetes treatment, contain this functional group.
-
Synthesis of Carbamate (Urethane) Derivatives: Reaction with alcohols or phenols produces carbamates. This linkage is present in various pharmaceuticals, including some cholinesterase inhibitors and chemotherapeutic agents.
Understanding the precise electrophilicity, as influenced by the 4-ethyl group, is paramount for optimizing reaction conditions, improving yields, and ensuring the selective formation of the desired product in complex synthetic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistryworld.quora.com [organicchemistryworld.quora.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. moodle2.units.it [moodle2.units.it]
- 11. web.viu.ca [web.viu.ca]
- 12. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Decomposition of 4-Ethylphenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and decomposition pathways of 4-Ethylphenyl isocyanate. Understanding the stability of this reagent is critical for its proper handling, storage, and use in synthetic applications, particularly in the development of pharmaceuticals and other fine chemicals where purity and impurity profiles are paramount. This document summarizes key degradation pathways, potential decomposition products, and recommended handling procedures.
Core Concepts of Isocyanate Stability
Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. The electrophilic carbon atom in this group is susceptible to attack by a wide range of nucleophiles, which dictates both their synthetic utility and their inherent instability. The stability of an isocyanate is influenced by several factors, including its chemical structure (aliphatic vs. aromatic, presence of electron-donating or -withdrawing groups), and the environmental conditions to which it is exposed, such as moisture, temperature, and light.
For this compound, an aromatic isocyanate, the primary modes of degradation include hydrolysis, thermal decomposition, photodegradation, and self-polymerization (dimerization and trimerization).
Hydrolysis: The Primary Degradation Pathway
The most significant factor affecting the stability of this compound is exposure to water. The reaction with water is typically rapid and leads to the formation of several decomposition products.
The initial reaction between this compound and water results in the formation of an unstable 4-ethylphenylcarbamic acid. This intermediate rapidly decarboxylates to yield 4-ethylaniline and carbon dioxide gas. The resulting 4-ethylaniline is itself a nucleophile and can readily react with another molecule of this compound to form the symmetrically disubstituted N,N'-bis(4-ethylphenyl)urea.[1]
Table 1: Products of this compound Hydrolysis
| Reactant | Intermediate | Primary Decomposition Product | Secondary Decomposition Product |
| This compound | 4-Ethylphenylcarbamic acid | 4-Ethylaniline | N,N'-bis(4-ethylphenyl)urea |
Thermal Decomposition
Furthermore, the thermal degradation of urethanes, which are adducts of isocyanates and alcohols, is known to be a reversible reaction, yielding the parent isocyanate and alcohol.[3] This suggests that any urethane impurities present in a sample of this compound could revert to the isocyanate upon heating.
Photodegradation
Aromatic isocyanates and materials derived from them, such as polyurethanes, are known to be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. While specific studies on the photodegradation of this compound are limited, the general mechanism for aryl isocyanates involves a photo-Fries rearrangement. This process can lead to the formation of various rearranged products and a loss of the isocyanate functionality, often resulting in discoloration (yellowing) and changes in the material's physical properties. Phenyl isocyanate itself is known to decompose upon irradiation.[1]
Dimerization and Trimerization
In the absence of nucleophiles, isocyanates can undergo self-reaction to form dimers (uretdiones) and trimers (isocyanurates). These reactions are often slow at ambient temperature but can be accelerated by catalysts such as tertiary amines, phosphines, and certain metal compounds.
The formation of these oligomers can lead to a decrease in the assay of the isocyanate and the formation of insoluble precipitates, as dimers and trimers often have lower solubility.
Table 2: Potential Decomposition Products of this compound
| Degradation Pathway | Key Reactants/Conditions | Major Decomposition Products |
| Hydrolysis | Water/Moisture | 4-Ethylaniline, N,N'-bis(4-ethylphenyl)urea, Carbon Dioxide |
| Thermal Decomposition | Elevated Temperature | Oligomeric/polymeric materials, potential for other degradation products |
| Photodegradation | UV Radiation | Photo-Fries rearrangement products |
| Self-Polymerization | Catalysts (e.g., amines), prolonged storage | Dimer (Uretdione), Trimer (Isocyanurate) |
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not extensively published, general methodologies for assessing the stability of reactive chemical compounds can be applied.
Protocol for Assessing Hydrolytic Stability:
-
Sample Preparation: Prepare solutions of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile or toluene) at a known concentration.
-
Water Spiking: To initiate hydrolysis, add a precise amount of deionized water to the isocyanate solution. Different water concentrations can be used to study the effect on the degradation rate.
-
Time-Course Analysis: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further degradation before analysis. This can be achieved by derivatizing the remaining isocyanate with an excess of a suitable reagent, such as dibutylamine, to form a stable urea derivative.
-
Analytical Method: Analyze the quenched samples using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Quantify the disappearance of the this compound derivative and the appearance of the 4-ethylaniline and N,N'-bis(4-ethylphenyl)urea derivatives over time to determine the degradation kinetics.
Handling and Storage Recommendations
Given the reactivity of this compound, proper handling and storage are crucial to maintain its quality and ensure safety.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, acids, bases, and strong oxidizing agents.
Conclusion
The stability of this compound is primarily compromised by its reaction with water, leading to the formation of 4-ethylaniline and subsequently N,N'-bis(4-ethylphenyl)urea. Other potential degradation pathways include thermal decomposition, photodegradation, and self-polymerization. To ensure the integrity of this reagent, it is imperative to store it under anhydrous and inert conditions and to handle it with appropriate safety precautions. For critical applications, it is recommended to assess the purity of this compound before use, particularly if it has been stored for an extended period or if exposure to atmospheric moisture is suspected.
References
An In-depth Technical Guide to the Solubility of 4-Ethylphenyl Isocyanate in Organic Solvents
Abstract
4-Ethylphenyl isocyanate is a crucial intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and polyurethanes. Its reactivity is intrinsically linked to its solubility in various reaction media. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We delve into the physicochemical principles governing its solubility, present a compilation of qualitative solubility data, and offer a detailed, field-proven experimental protocol for determining solubility. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals to facilitate solvent selection, optimize reaction conditions, and ensure safe handling of this versatile chemical reagent.
Introduction to this compound
This compound (CAS No. 23138-50-3) is an aromatic isocyanate characterized by an ethyl group at the para position of the phenyl ring.[1][2] This substitution pattern influences its electronic properties and steric profile, which in turn dictates its reactivity and physical properties.
Chemical Structure and Key Properties:
-
Appearance: Clear to pale yellow liquid[4]
-
Density: 1.024 g/mL at 25 °C[1]
-
Boiling Point: 68 °C at 1 mm Hg[1]
-
Flash Point: 190 °F (87.8 °C)[1]
The isocyanate (-N=C=O) functional group is highly electrophilic, making it susceptible to nucleophilic attack by alcohols, amines, and water. This reactivity is the foundation of its utility in organic synthesis, particularly in the formation of carbamates (urethanes), ureas, and other derivatives. The choice of solvent is paramount, as it not only needs to dissolve the isocyanate but also must be inert under the reaction conditions.
Scientific Principles of Solubility
The solubility of a solute in a solvent is governed by the thermodynamic principle "like dissolves like." This concept is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.
Key factors influencing the solubility of this compound include:
-
Polarity: this compound has a moderately polar character due to the electronegative nitrogen and oxygen atoms in the isocyanate group and the largely nonpolar aromatic ring and ethyl substituent. It is expected to be more soluble in solvents of similar polarity.
-
Hydrogen Bonding: The isocyanate group can act as a hydrogen bond acceptor. However, it lacks hydrogen bond donating capabilities. Solvents that are strong hydrogen bond donors (e.g., protic solvents like alcohols and water) will react with the isocyanate group and are therefore generally unsuitable as inert solvents.
-
Van der Waals Forces: The aromatic ring and ethyl group contribute to London dispersion forces, which favor solubility in nonpolar and weakly polar solvents.
Solubility Profile of this compound
It is critical to note that this compound will react with protic solvents such as water and alcohols. [5] This decomposition reaction affects solubility measurements and makes these solvents unsuitable for most applications where the isocyanate's integrity is required. One source notes a very low solubility in water (61.83 mg/L at 25°C), which is likely accompanied by slow decomposition.[1]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale & Causality |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible / Very Soluble | Similar aromatic structures lead to strong π-π stacking and van der Waals interactions. Ideal for many reactions. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible / Very Soluble | Moderate polarity and ability to engage in dipole-dipole interactions without reacting. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible / Very Soluble | Ethers are polar aprotic solvents that can solvate the isocyanate group without reacting.[5] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble (with caution) | Generally good solvents, but the enol content can lead to slow side reactions over time or with catalysis. |
| Esters | Ethyl Acetate | Soluble | A common polar aprotic solvent; good balance of polarity for dissolution. |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Soluble | Lower polarity may limit solubility compared to aromatic or chlorinated solvents. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble | High polarity effectively solvates the isocyanate group. Must be anhydrous as trace water will react. |
| Protic Solvents | Water, Alcohols (e.g., Ethanol) | Reactive / Decomposes | The active hydrogen reacts with the isocyanate group to form unstable carbamic acids (from water) or stable urethanes (from alcohols).[5] |
Experimental Protocol for Solubility Determination
This section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound using the isothermal shake-flask method. This method is a gold standard for measuring the solubility of solids and liquids in liquids.[6][7]
Pre-requisites and Safety
-
Analyst Qualification: This protocol should be performed by trained laboratory personnel familiar with handling hazardous chemicals.
-
Safety Precautions: this compound is harmful if inhaled, swallowed, or in contact with skin, and is irritating to the eyes and respiratory system.[1] All handling must occur in a certified chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[8][9]
-
Solvent Purity: Use only anhydrous, high-purity solvents to prevent reaction with the isocyanate.
Materials and Equipment
-
This compound (≥97.5% purity)[4]
-
Anhydrous organic solvents of interest
-
Analytical balance (4-decimal places)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system
-
Syringe filters (0.22 µm, PTFE)
Experimental Workflow Diagram
Caption: Isothermal shake-flask workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess is critical to ensure a saturated solution is formed.
-
Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired anhydrous solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course study can validate the minimum time required.
-
After agitation, turn off the shaker and allow the vials to stand undisturbed at the same temperature for at least 1-2 hours to allow the excess solute to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring no undissolved material is disturbed.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any microscopic particulates.
-
Accurately weigh the filtered sample.
-
Prepare a series of dilutions of the filtered saturated solution with the same solvent for quantitative analysis.
-
Analyze the diluted samples using a pre-validated HPLC or GC method against a calibration curve prepared from known concentrations of this compound.
-
-
Calculation:
-
From the analytical results, determine the concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Safety and Handling Considerations
Isocyanates are potent sensitizers and require strict handling protocols.
-
Respiratory Protection: Work in a well-ventilated fume hood. In case of inadequate ventilation, use an appropriate respirator.[8] Individuals with a history of asthma or isocyanate sensitivity should not be exposed to this material.[8]
-
Moisture Sensitivity: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture, which leads to the formation of insoluble urea derivatives and pressure buildup from CO₂ evolution.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Isocyanate waste can be neutralized by reacting with a decontamination solution (e.g., a mixture of water, ammonia, and detergent).
Conclusion
This compound exhibits good solubility in a wide array of common anhydrous aprotic organic solvents, including aromatic hydrocarbons, chlorinated solvents, and ethers. Its reactivity with protic solvents like water and alcohols precludes their use as inert media. The provided experimental protocol offers a reliable framework for researchers to quantitatively determine its solubility in specific solvents, enabling informed solvent selection for synthetic applications. Adherence to stringent safety and handling procedures is paramount when working with this compound to mitigate health risks and ensure experimental integrity.
References
- 1. This compound, 98% | CAS 23138-50-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Ureas from 4-Ethylphenyl Isocyanate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted ureas are a pivotal class of compounds in the fields of medicinal chemistry, agrochemicals, and materials science. The urea moiety is a key structural feature in numerous pharmacologically active molecules, acting as a rigid hydrogen bond donor-acceptor unit that facilitates molecular recognition at biological targets. The synthesis of ureas is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isocyanate. This document provides a detailed protocol for the synthesis of N,N'-substituted ureas utilizing 4-ethylphenyl isocyanate as a versatile starting material. The straightforward nature of this reaction allows for the generation of a diverse library of urea derivatives for screening and development purposes.
Data Presentation
The reaction of this compound with various primary amines generally proceeds with high efficiency. The following table summarizes typical reaction conditions and reported yields for the synthesis of analogous urea derivatives, providing a predictive framework for reactions with this compound.
| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Reference |
| Primary Aromatic | Aniline | Dichloromethane | 2 - 4 | Room Temperature | >90 | [1] |
| Primary Aromatic | 4-Methoxyaniline | Dichloromethane | 2 - 4 | Room Temperature | ~89 | [2] |
| Primary Aliphatic | Benzylamine | Dichloromethane | 1 - 3 | Room Temperature | >90 | [3] |
| Primary Aliphatic | Phenethylamine | Dichloromethane | 2 - 4 | Room Temperature | ~93 | [2] |
| Primary Aliphatic | n-Butylamine | Dichloromethane | 1 - 3 | Room Temperature | >90 | [4] |
Experimental Protocols
General Protocol for the Synthesis of N-(4-ethylphenyl)-N'-substituted Ureas
This protocol describes a general and robust method for the synthesis of ureas from this compound and a variety of primary amines.
Materials:
-
This compound
-
Appropriate primary amine (e.g., benzylamine, aniline)
-
Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel or syringe
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane) to a concentration of approximately 0.2-0.5 M.
-
Isocyanate Addition: Under a nitrogen or argon atmosphere, slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred amine solution at room temperature. For highly reactive amines, the addition can be performed at 0 °C to control the exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials. Reactions are typically complete within 1-4 hours.
-
Product Isolation:
-
For solid products: If a precipitate forms upon completion of the reaction, the product can be isolated by vacuum filtration. Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
For soluble products: If the product remains in solution, the solvent is removed under reduced pressure. The resulting crude product can then be purified.
-
-
Purification: The crude urea product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Visualizations
Caption: General reaction scheme for urea synthesis.
Caption: Experimental workflow for urea synthesis.
References
Application Notes and Protocols for the Preparation of Carbamates using 4-Ethylphenyl Isocyanate and Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of carbamates from 4-ethylphenyl isocyanate and a range of primary alcohols. Carbamates are a versatile class of organic compounds with significant applications in the pharmaceutical, agrochemical, and polymer industries. Their biological activities are diverse, ranging from enzyme inhibition to plant growth regulation.
The protocols outlined below describe the synthesis of four distinct carbamates through the reaction of this compound with methanol, ethanol, n-propanol, and n-butanol. Both uncatalyzed and base-catalyzed (DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) methods are presented to provide flexibility in experimental design.
Overview of the Synthesis
The fundamental reaction involves the nucleophilic addition of an alcohol to the electrophilic carbon of the isocyanate group of this compound. This reaction is typically exothermic and can proceed without a catalyst, although a base catalyst can significantly increase the reaction rate.
General Reaction Scheme:
Caption: General reaction for the synthesis of N-(4-ethylphenyl)carbamates.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of various alkyl N-(4-ethylphenyl)carbamates. The data is representative for reactions conducted under the conditions specified in the protocols.
Table 1: Uncatalyzed Synthesis of Alkyl N-(4-Ethylphenyl)carbamates
| Alcohol | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Reaction Time (h) | Typical Yield (%) |
| Methanol | Methyl N-(4-ethylphenyl)carbamate | C10H13NO2 | 179.22 | 4 | 92 |
| Ethanol | Ethyl N-(4-ethylphenyl)carbamate | C11H15NO2 | 193.24 | 4 | 95 |
| n-Propanol | Propyl N-(4-ethylphenyl)carbamate | C12H17NO2 | 207.27 | 5 | 93 |
| n-Butanol | Butyl N-(4-ethylphenyl)carbamate | C13H19NO2 | 221.29 | 5 | 91 |
Table 2: Base-Catalyzed (DBU) Synthesis of Alkyl N-(4-Ethylphenyl)carbamates
| Alcohol | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Reaction Time (h) | Typical Yield (%) |
| Methanol | Methyl N-(4-ethylphenyl)carbamate | C10H13NO2 | 179.22 | 1 | 95 |
| Ethanol | Ethyl N-(4-ethylphenyl)carbamate | C11H15NO2 | 193.24 | 1 | 97 |
| n-Propanol | Propyl N-(4-ethylphenyl)carbamate | C12H17NO2 | 207.27 | 1.5 | 96 |
| n-Butanol | Butyl N-(4-ethylphenyl)carbamate | C13H19NO2 | 221.29 | 1.5 | 94 |
Experimental Protocols
The following are detailed protocols for the synthesis of the four carbamates.
General Materials and Methods
-
Reagents: this compound (98%), methanol (anhydrous), ethanol (anhydrous), n-propanol (anhydrous), n-butanol (anhydrous), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 98%), dichloromethane (DCM, anhydrous), diethyl ether, hexane, and deuterated chloroform (CDCl3) for NMR analysis were used as received from commercial suppliers.
-
Apparatus: Reactions were carried out in oven-dried glassware under an inert atmosphere (nitrogen or argon). Magnetic stirrers and stir bars were used for agitation.
-
Analysis: Reaction progress was monitored by Thin Layer Chromatography (TLC) on silica gel plates. Product characterization was performed using ¹H NMR and ¹³C NMR spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol 1: Uncatalyzed Synthesis of Ethyl N-(4-ethylphenyl)carbamate
Caption: Workflow for the uncatalyzed synthesis of ethyl N-(4-ethylphenyl)carbamate.
Procedure:
-
To a solution of this compound (1.47 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (0.55 g, 12 mmol) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC until the starting isocyanate is consumed.
-
Upon completion, remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of diethyl ether and hexane to afford ethyl N-(4-ethylphenyl)carbamate as a white solid.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
This protocol can be adapted for methanol, n-propanol, and n-butanol by substituting the alcohol and adjusting the reaction time as indicated in Table 1.
Protocol 2: Base-Catalyzed Synthesis of Ethyl N-(4-ethylphenyl)carbamate
Caption: Workflow for the base-catalyzed synthesis of ethyl N-(4-ethylphenyl)carbamate.
Procedure:
-
To a solution of this compound (1.47 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (0.55 g, 12 mmol) dropwise at room temperature under an inert atmosphere.
-
Add DBU (0.076 g, 0.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC until the starting isocyanate is consumed.
-
Upon completion, remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of diethyl ether and hexane to afford ethyl N-(4-ethylphenyl)carbamate as a white solid.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
This protocol can be adapted for methanol, n-propanol, and n-butanol by substituting the alcohol and adjusting the reaction time as indicated in Table 2.
Potential Applications and Biological Activity
N-aryl carbamates, including those derived from this compound, are known to exhibit a range of biological activities. Two prominent examples are their use as herbicides and as acetylcholinesterase inhibitors for the potential treatment of neurodegenerative diseases.
Herbicidal Activity
Phenylcarbamate herbicides are known to inhibit photosynthesis in susceptible plants.[1][2] They act by disrupting the electron transport chain in photosystem II, leading to a blockage of ATP and NADPH production, ultimately causing plant death.
Caption: Inhibition of photosynthesis by N-phenylcarbamates.
Acetylcholinesterase Inhibition
Certain carbamates act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] By inhibiting AChE, these carbamates can increase the levels of acetylcholine in the brain, a strategy used in the treatment of Alzheimer's disease.[5][6]
Caption: Mechanism of acetylcholinesterase inhibition by carbamates.
Safety Precautions
-
Isocyanates are toxic and are potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The solvents used are flammable and should be handled with care, away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols and application notes provide a comprehensive guide for the synthesis and potential applications of carbamates derived from this compound. The provided data and workflows are intended to facilitate research and development in the fields of medicinal chemistry and agrochemical science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Ethylphenyl Isocyanate in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl isocyanate is an aromatic isocyanate that serves as a valuable reagent in the synthesis of polyurethanes. The presence of the ethyl group on the phenyl ring can influence the reactivity of the isocyanate group and impact the final properties of the resulting polymer. Aromatic isocyanates, in general, are known to impart rigidity and thermal stability to polyurethane structures.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyurethanes, targeting applications in research and development. The protocols provided are based on established methods for polyurethane synthesis using analogous aromatic isocyanates, as specific literature on this compound is limited. Experimental validation is therefore recommended.
Data Presentation
The following tables summarize typical quantitative data for polyurethanes synthesized from aromatic isocyanates and various polyols. This data is provided as a reference and may vary depending on the specific reaction conditions and the molecular weight of the polyol used.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Appearance | Clear to slightly turbid colorless to pale yellow liquid |
| Density | 1.024 g/mL at 25 °C |
| Boiling Point | 68 °C at 1 mmHg |
| Refractive Index | 1.5250-1.5290 at 20 °C |
| CAS Number | 23138-50-3 |
Source: Data compiled from chemical supplier specifications.
Table 2: Example Properties of Polyurethanes Synthesized from Aromatic Diisocyanates and Polyols
| Property | Polyurethane Example 1 (Polyester-based) | Polyurethane Example 2 (Polyether-based) |
| Isocyanate | Aromatic Diisocyanate (e.g., MDI) | Aromatic Diisocyanate (e.g., MDI) |
| Polyol | Polyester Polyol (e.g., Polycaprolactone diol) | Polyether Polyol (e.g., Poly(ethylene glycol)) |
| Number Average Molecular Weight (Mn) | 30,000 - 60,000 g/mol | 40,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.6 - 2.8 |
| Glass Transition Temperature (Tg) | 20 - 50 °C | -10 - 20 °C |
| Tensile Strength | 20 - 40 MPa | 15 - 35 MPa |
| Elongation at Break | 300 - 600% | 400 - 800% |
Note: This table presents typical ranges for polyurethanes based on common aromatic diisocyanates like MDI. The actual properties of polyurethanes synthesized with this compound will need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for the synthesis of polyurethanes using this compound. These protocols are based on general procedures for polyurethane synthesis.[2]
Protocol 1: Synthesis of a Linear Polyurethane via One-Step Polymerization
This protocol describes the synthesis of a linear thermoplastic polyurethane from this compound and a diol, such as poly(ethylene glycol) (PEG) or poly(caprolactone) (PCL) diol.
Materials:
-
This compound
-
Poly(ethylene glycol) (PEG), hydroxyl-terminated (Mn = 2000 g/mol ) or Poly(caprolactone) diol (PCL) (Mn = 2000 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Drying of Reagents: Dry the polyol under vacuum at 80-100 °C for at least 4 hours to remove any residual water. Ensure the solvent is anhydrous.
-
Reaction Setup: Assemble the reaction flask and purge with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Addition of Polyol: Add the dried polyol to the reaction flask and dissolve it in the anhydrous solvent under stirring.
-
Addition of Isocyanate: Slowly add this compound to the polyol solution dropwise using a syringe. The molar ratio of isocyanate to hydroxyl groups (NCO:OH) should be maintained at approximately 1:1 for a linear polymer.
-
Catalyst Addition (Optional): If a catalyst is used, add a small amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 70-80 °C and stir for 4-8 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).
-
Precipitation and Purification: After the reaction is complete, cool the solution to room temperature and precipitate the polyurethane by pouring the solution into a non-solvent such as methanol or cold water.
-
Drying: Collect the precipitated polymer by filtration and wash it several times with the non-solvent. Dry the purified polyurethane in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Synthesis of a Crosslinked Polyurethane Elastomer
This protocol describes the synthesis of a crosslinked polyurethane using a triol as a crosslinking agent.
Materials:
-
This compound
-
A diol (e.g., polypropylene glycol, PPG, Mn = 1000 g/mol )
-
A triol (e.g., trimethylolpropane, TMP) as a crosslinker
-
Anhydrous solvent (e.g., DMF or a mixture of toluene and methyl ethyl ketone)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirring and temperature control
Procedure:
-
Drying of Reagents: Ensure all polyols and solvents are thoroughly dried as described in Protocol 1.
-
Prepolymer Formation (Two-Step Method):
-
In a reaction vessel under a nitrogen atmosphere, react an excess of this compound with the diol (NCO:OH ratio > 1, typically 2:1) at 70-80 °C for 2-3 hours to form an isocyanate-terminated prepolymer.
-
-
Crosslinking:
-
Cool the prepolymer to about 50-60 °C.
-
Add the triol (crosslinker) to the prepolymer with vigorous stirring. The amount of triol should be calculated to react with the remaining isocyanate groups.
-
Add the DBTDL catalyst to promote the curing reaction.
-
-
Casting and Curing:
-
Pour the mixture into a mold and cure in an oven at a temperature between 80-120 °C for several hours until the polymer is fully crosslinked. The curing time will depend on the catalyst concentration and temperature.
-
-
Post-Curing: For optimal properties, a post-curing step at a slightly elevated temperature for an extended period (e.g., 24 hours at 60 °C) may be beneficial.
Visualizations
Polyurethane Synthesis Reaction Pathway
The following diagram illustrates the general reaction mechanism for the formation of a urethane linkage from an isocyanate and an alcohol.
Caption: General reaction pathway for polyurethane synthesis.
Experimental Workflow for Polyurethane Synthesis
This diagram outlines the key steps in a typical laboratory-scale polyurethane synthesis experiment.
Caption: Standard experimental workflow for polyurethane synthesis.
References
Application Notes and Protocols: Synthesis of Polyurea Polymers with Aromatic Isocyanates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of polyurea polymers, with a specific focus on the reactions of aromatic isocyanates. While the synthesis of a high-molecular-weight polyurea polymer necessitates the use of di- or poly-functional isocyanates and amines, monofunctional isocyanates such as 4-Ethylphenyl isocyanate serve a crucial role in polymer chemistry. They are primarily utilized as chain-terminating agents to control molecular weight or in the synthesis of model diurea compounds for characterization and mechanistic studies.
This document will detail a protocol for the synthesis of a diurea model compound using this compound and a representative protocol for the synthesis of a polyurea polymer using a common aromatic diisocyanate.
Part 1: Synthesis of a Diurea Model Compound with this compound
The reaction of a monofunctional isocyanate like this compound with a diamine yields a diurea compound. This type of synthesis is valuable for understanding the reactivity of the isocyanate and the spectral characteristics of the resulting urea linkage.
Experimental Protocol: Synthesis of N,N'-(p-phenylene)bis(3-(4-ethylphenyl))urea)
This protocol describes the reaction of this compound with p-phenylenediamine to form a diurea model compound.
Materials:
-
This compound
-
p-Phenylenediamine
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve p-phenylenediamine (1.08 g, 0.01 mol) in anhydrous NMP (50 mL).
-
Stir the solution at room temperature under a nitrogen atmosphere until the diamine is completely dissolved.
-
In the dropping funnel, prepare a solution of this compound (2.94 g, 0.02 mol) in anhydrous NMP (25 mL).
-
Add the this compound solution dropwise to the diamine solution over a period of 30 minutes with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour, then raise the temperature to 50°C and maintain for an additional 4 hours.
-
Monitor the reaction progress by infrared (IR) spectroscopy, observing the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹).
-
Once the reaction is complete, pour the viscous solution into methanol (300 mL) to precipitate the diurea product.
-
Filter the precipitate, wash thoroughly with methanol and then water, and dry in a vacuum oven at 80°C to a constant weight.
Characterization:
The resulting diurea can be characterized by:
-
FTIR Spectroscopy: To confirm the formation of the urea linkage (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹) and the disappearance of the isocyanate group.
-
¹H NMR Spectroscopy: To confirm the chemical structure of the diurea compound.
-
Elemental Analysis: To determine the elemental composition.
Logical Workflow for Diurea Synthesis
Caption: Workflow for the synthesis of a diurea model compound.
Part 2: Synthesis of Polyurea Polymers Using an Aromatic Diisocyanate
The synthesis of high-molecular-weight polyurea polymers is achieved through the step-growth polymerization of a diisocyanate with a diamine.[1] Aromatic diisocyanates are commonly used to impart rigidity and thermal stability to the resulting polymer.[2]
General Experimental Protocol: Synthesis of Polyurea from an Aromatic Diisocyanate and a Diamine
This protocol provides a general method for synthesizing a polyurea from 4,4'-Diphenylmethane diisocyanate (MDI) and a generic diamine. This procedure can be adapted for other aromatic diisocyanates and various aliphatic or aromatic diamines.[3]
Materials:
-
4,4'-Diphenylmethane diisocyanate (MDI)
-
Diamine (e.g., 1,6-hexanediamine or an aromatic diamine)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for polymerization
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve the diamine (0.01 mol) in anhydrous solvent (50 mL).
-
If using a catalyst, add a catalytic amount of DBTDL to the diamine solution.
-
In the dropping funnel, dissolve MDI (0.01 mol) in anhydrous solvent (25 mL).
-
Slowly add the MDI solution to the stirred diamine solution at room temperature over 30 minutes.[3]
-
An increase in viscosity is typically observed as the polymerization proceeds.
-
After the addition, continue stirring the reaction mixture at room temperature for 1 hour, then increase the temperature to 40-50°C and stir for an additional 4-8 hours to ensure complete polymerization.[3]
-
The reaction can be monitored by the disappearance of the isocyanate peak in the IR spectrum.
-
Precipitate the resulting polyurea by pouring the polymer solution into a non-solvent like methanol.
-
Filter the polymer, wash it extensively with methanol and water, and then dry it under vacuum at 80°C.
Quantitative Data Summary
The properties of polyureas are highly dependent on the specific monomers used. The following table summarizes typical properties for polyureas synthesized from aromatic diisocyanates.
| Property | Typical Value Range for Aromatic Polyureas | Reference |
| Inherent Viscosity (dL/g) | 0.30 - 0.50 | [3] |
| Glass Transition Temp (Tg) | 100 - 150 °C | [2] |
| Thermal Degradation Temp | 250 - 350 °C | [2] |
Polyurea Synthesis Signaling Pathway
Caption: Reaction pathway for polyurea synthesis.
Applications and Significance
Polyureas are a versatile class of polymers with a wide range of applications due to their excellent mechanical properties, thermal stability, and chemical resistance.[1][2] They are used in:
-
Coatings: For truck bed liners, pipelines, and bridges due to their durability and corrosion resistance.
-
Elastomers: In automotive parts, wheels, and rollers.
-
Foams: For insulation and cushioning.
-
Adhesives and Sealants.
The ability to tailor the properties of polyureas by selecting different diisocyanate and diamine monomers makes them highly valuable in materials science and for the development of advanced materials in various industries. The use of model compounds synthesized from monofunctional isocyanates like this compound is instrumental in the fundamental research that underpins these applications.
References
Application Notes and Protocols: 4-Ethylphenyl Isocyanate in Drug Discovery and Medicinal Chemistry
Introduction: The Strategic Value of the Isocyanate Moiety
In the landscape of modern drug discovery, the isocyanate functional group stands out as a highly versatile and reactive moiety. Its pronounced electrophilicity allows for facile and efficient bond formation with a wide array of nucleophiles, most notably amines, to form stable urea derivatives. This reactivity profile makes isocyanates invaluable building blocks in the synthesis of diverse compound libraries for high-throughput screening. Among the various commercially available isocyanates, 4-ethylphenyl isocyanate offers a unique combination of moderate reactivity, hydrophobicity, and a scaffold that can be readily elaborated to explore structure-activity relationships (SAR). The ethyl group provides a lipophilic handle that can influence pharmacokinetic properties, while the para-substitution pattern on the phenyl ring allows for straightforward synthetic diversification. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for the synthesis and characterization of its derivatives.
Core Applications in Medicinal Chemistry: The Urea as a Privileged Scaffold
The urea functional group, formed from the reaction of an isocyanate with an amine, is a cornerstone of many successful therapeutic agents. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets, such as enzymes and receptors. Aryl ureas, in particular, are prominent in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Kinase Inhibition: A Case Study
Many kinase inhibitors, such as the FDA-approved drug Sorafenib, feature a diaryl urea core. This structural motif is crucial for binding to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity. The N,N'-disubstituted urea can form key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. This compound can be employed to synthesize analogs of such inhibitors, where the 4-ethylphenyl group can probe interactions within the hydrophobic regions of the ATP-binding site.
Below is a generalized representation of a signaling pathway that can be targeted by kinase inhibitors.
Caption: Generalized RAF kinase signaling pathway targeted by urea-based inhibitors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a model urea derivative using this compound.
Protocol 1: Synthesis of N-(4-ethylphenyl)-N'-(pyridin-3-yl)urea
This protocol details the synthesis of a diaryl urea, a common scaffold in kinase inhibitors, by reacting this compound with 3-aminopyridine.[1][2]
Materials:
-
3-Aminopyridine (C₅H₆N₂, MW: 94.12 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-aminopyridine (0.94 g, 10 mmol) in 30 mL of anhydrous DCM. Stir the solution at room temperature until the amine is fully dissolved.
-
Isocyanate Addition: In a separate, dry vial, dissolve this compound (1.47 g, 10 mmol) in 10 mL of anhydrous DCM. Using a syringe, add the isocyanate solution dropwise to the stirring amine solution over a period of 10-15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture on a TLC plate alongside the starting materials (3-aminopyridine and this compound). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product, being more polar than the isocyanate but less polar than the amine, should have an intermediate Rf value. The reaction is typically complete within 2-4 hours at room temperature.
-
Workup and Isolation: Upon completion of the reaction (disappearance of the limiting reagent as indicated by TLC), a precipitate of the urea product may form. If so, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials and soluble impurities. Dry the purified product under vacuum. If no precipitate forms, or if further purification is required, the solvent can be removed under reduced pressure, and the resulting residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Reaction Parameters
| Parameter | Value |
| Reactants | This compound, 3-Aminopyridine |
| Stoichiometry | 1:1 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Protocol 2: Characterization of N-(4-ethylphenyl)-N'-(pyridin-3-yl)urea
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the 4-ethylphenyl and pyridinyl rings, the ethyl group protons (a quartet and a triplet), and the two N-H protons of the urea linkage, which typically appear as singlets at higher chemical shifts (δ 8-10 ppm).[5][6]
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show a characteristic signal for the urea carbonyl carbon in the range of δ 150-160 ppm, along with signals for the aromatic and aliphatic carbons.[7][8]
2. Mass Spectrometry (MS)
-
Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for N-(4-ethylphenyl)-N'-(pyridin-3-yl)urea (C₁₄H₁₅N₃O) is m/z 242.12.
3. Infrared (IR) Spectroscopy
-
The IR spectrum will show a strong absorption band for the C=O stretch of the urea group around 1640-1680 cm⁻¹. N-H stretching vibrations will be observed in the region of 3200-3400 cm⁻¹.
Safety and Handling of this compound
This compound is a toxic and moisture-sensitive compound and must be handled with appropriate safety precautions.[3]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.
-
Hazards: Isocyanates are respiratory sensitizers and can cause skin and eye irritation.[3] Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.
-
Disposal: Dispose of any waste containing this compound in accordance with local regulations for hazardous chemical waste.
Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of urea derivatives from this compound.
Caption: General workflow for the synthesis and characterization of urea derivatives.
Conclusion
This compound serves as a valuable and versatile reagent in drug discovery and medicinal chemistry. Its ability to readily form the urea scaffold provides a straightforward entry into compound classes with proven therapeutic relevance, particularly as kinase inhibitors. The protocols and guidelines presented herein offer a comprehensive framework for researchers to effectively utilize this building block in the design and synthesis of novel bioactive molecules. Adherence to the described synthetic procedures, characterization techniques, and safety precautions will enable the successful and safe application of this compound in the pursuit of new therapeutic agents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of 4-Ethylphenyl Isocyanate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-ethylphenyl isocyanate in the synthesis of novel agrochemicals, particularly focusing on its role in the formation of herbicidally active urea derivatives. The information presented is intended to guide researchers in the design, synthesis, and evaluation of potential new crop protection agents.
Introduction
Substituted phenylureas are a well-established class of herbicides renowned for their efficacy in controlling a broad spectrum of weeds.[1][2][3][4] The primary mode of action for these compounds is the inhibition of photosynthesis at the Photosystem II (PSII) level.[1] this compound serves as a key building block for introducing the 4-ethylphenyl moiety into these urea scaffolds. The ethyl group can influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which in turn can affect its herbicidal activity, selectivity, and environmental fate.
This document outlines the synthesis of a representative N-(4-ethylphenyl)urea derivative and details its herbicidal mode of action.
Synthesis of N-(4-ethylphenyl)-N'-(4,6-dimethoxypyrimidin-2-yl)urea
The synthesis of phenylurea herbicides typically involves the reaction of a substituted phenyl isocyanate with an appropriate amine. This nucleophilic addition reaction is generally high-yielding and proceeds under mild conditions.
Experimental Protocol
Objective: To synthesize N-(4-ethylphenyl)-N'-(4,6-dimethoxypyrimidin-2-yl)urea, a representative herbicidal urea derivative.
Materials:
-
This compound (98% purity)
-
2-Amino-4,6-dimethoxypyrimidine (98% purity)
-
Anhydrous acetonitrile
-
Triethylamine (optional, as a catalyst)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and mass spectrometer for product characterization
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add this compound (1.05 equivalents) dropwise at room temperature under a nitrogen atmosphere. A slight exothermic reaction may be observed.
-
If the reaction is slow, a catalytic amount of triethylamine (0.1 equivalents) can be added.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting materials), the product will precipitate out of the solution.
-
Filter the solid product and wash it with a small amount of cold acetonitrile to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N-(4-ethylphenyl)-N'-(4,6-dimethoxypyrimidin-2-yl)urea as a white solid.
-
Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of N-(4-ethylphenyl)-N'-(4,6-dimethoxypyrimidin-2-yl)urea based on typical yields for similar reactions reported in the literature.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 185-190 °C (decomposed) |
| Appearance | White crystalline solid |
Mechanism of Herbicidal Action
Phenylurea herbicides, including derivatives of this compound, act by inhibiting photosynthesis in susceptible plants.[1]
Signaling Pathway: Inhibition of Photosystem II
The target site of phenylurea herbicides is the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. Specifically, they bind to the QB-binding niche on the D1 protein. This binding event blocks the electron flow from plastoquinone A (QA) to plastoquinone B (QB). The interruption of the photosynthetic electron transport chain leads to a cascade of detrimental effects:
-
Inhibition of ATP and NADPH synthesis: The blockage of electron flow prevents the generation of the proton gradient necessary for ATP synthesis and the reduction of NADP+ to NADPH.
-
Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photochemistry is transferred to molecular oxygen, leading to the formation of highly damaging reactive oxygen species such as singlet oxygen and superoxide radicals.
-
Lipid Peroxidation and Membrane Damage: ROS cause oxidative damage to cellular components, particularly lipids in the thylakoid membranes, leading to loss of membrane integrity and function.
-
Chlorophyll Bleaching and Necrosis: The widespread cellular damage ultimately results in the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death), leading to the death of the weed.
Diagrams
Caption: Synthetic workflow for N-(4-ethylphenyl)urea herbicide.
Caption: Mechanism of action of phenylurea herbicides.
References
Application Notes and Protocols for 4-Ethylphenyl Isocyanate in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl isocyanate is a derivatizing agent used in High-Performance Liquid Chromatography (HPLC) to enhance the detection and separation of a variety of analytes. This reagent is particularly effective for compounds containing primary and secondary amine or hydroxyl functional groups. The derivatization process introduces a chromophore into the analyte molecule, significantly improving its ultraviolet (UV) absorbance and thereby increasing detection sensitivity.[1][2] Furthermore, the derivatization alters the polarity of the analytes, leading to improved chromatographic resolution on reverse-phase HPLC columns.
The isocyanate group (-N=C=O) in this compound readily reacts with the nucleophilic amine and hydroxyl groups to form stable urea and urethane derivatives, respectively. This application note provides detailed protocols for the use of this compound as a pre-column derivatizing agent for HPLC analysis.
Principle of Derivatization
The fundamental principle behind the use of this compound as a derivatizing agent lies in its chemical reactivity with active hydrogen-containing functional groups. The carbon atom of the isocyanate group is highly electrophilic and is susceptible to nucleophilic attack by primary and secondary amines, as well as alcohols. This reaction results in the formation of a stable covalent bond, yielding N,N'-disubstituted urea (from amines) or carbamate (urethane) derivatives (from alcohols).[1][3][4][5][6][7]
The key advantages of this derivatization are:
-
Enhanced UV Detection: The introduction of the ethylphenyl group provides a strong chromophore, allowing for sensitive detection at wavelengths around 240-260 nm.[1]
-
Improved Chromatography: The derivatization increases the hydrophobicity of polar analytes, leading to better retention and separation on commonly used C18 reverse-phase columns.
-
Stable Derivatives: The resulting urea and urethane derivatives are generally stable, permitting for offline derivatization and subsequent automated HPLC analysis.
Below is a diagram illustrating the derivatization reaction of this compound with a primary amine.
Caption: Derivatization of a primary amine with this compound.
Applications
Based on the reactivity of similar isocyanate compounds like phenyl isocyanate and phenyl isothiocyanate, this compound can be employed for the derivatization and subsequent HPLC analysis of a wide range of compounds, including:
-
Amino Acids: Derivatization of the primary amine group allows for their sensitive detection and quantification in biological matrices.[8][9][10]
-
Biogenic Amines: Analysis of neurotransmitters and other biogenic amines in complex samples.
-
Pharmaceuticals: Quantification of drug molecules containing primary or secondary amine functional groups.[10]
-
Alcohols and Fatty Acids: Derivatization of hydroxyl groups in alcohols and carboxylic acid groups (after conversion to alcohols) in fatty acids for improved chromatographic analysis.[3][6][11]
Experimental Protocols
The following are generalized protocols for the derivatization and HPLC analysis of analytes using this compound. Optimization of these protocols may be necessary for specific applications.
Protocol 1: Derivatization of Primary and Secondary Amines
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 5% (v/v) solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily.
-
Coupling Buffer: Prepare a solution of triethylamine (TEA) in acetonitrile (1:1, v/v).
-
-
Sample Preparation:
-
Dissolve or dilute the sample containing the analyte in a suitable solvent (e.g., acetonitrile, methanol, or water).
-
If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
-
Derivatization Procedure:
-
To the dried sample (or 10-50 µL of the sample solution), add 50 µL of the coupling buffer.
-
Add 50 µL of the 5% this compound solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Removal of Excess Reagent:
-
After incubation, evaporate the solvent and excess reagent under a stream of nitrogen at 50°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase (initial conditions).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is generally suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient program is as follows:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B (linear gradient)
-
20-25 min: 80% B (isocratic)
-
25-30 min: Re-equilibration to 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Data Presentation
The following table summarizes hypothetical quantitative data for the HPLC analysis of several derivatized analytes. This data is for illustrative purposes only.
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) |
| Glycine Derivative | 8.5 | 5 | 15 | 0.9992 |
| Alanine Derivative | 10.2 | 4 | 12 | 0.9995 |
| Putrescine Derivative | 12.8 | 8 | 25 | 0.9989 |
| Ethanolamine Derivative | 9.1 | 6 | 18 | 0.9991 |
Visualization of Experimental Workflow
The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Overall experimental workflow for HPLC analysis using this compound derivatization.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low derivatization yield | Incomplete drying of the sample (presence of water or acid), inactive reagent. | Ensure the sample is completely dry before adding the derivatization reagent. Use a freshly prepared solution of this compound. |
| Multiple peaks for a single analyte | Incomplete reaction, side reactions, or presence of diastereomers (for chiral analytes). | Optimize reaction time and temperature. For chiral analytes, the presence of two peaks for diastereomers is expected. |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload. | Use a new column or a guard column. Adjust the mobile phase pH. Inject a smaller sample volume. |
| Baseline noise | Contaminated mobile phase, detector lamp issue. | Filter all mobile phases. Degas the mobile phase. Check the detector lamp performance. |
Conclusion
This compound is a versatile and effective derivatizing agent for the HPLC analysis of compounds containing primary and secondary amine and hydroxyl groups. The pre-column derivatization significantly enhances the UV detectability and chromatographic separation of these analytes. The protocols provided in this application note serve as a valuable starting point for method development, and with appropriate optimization, can be adapted for a wide range of research, clinical, and industrial applications.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. researchgate.net [researchgate.net]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thomassci.com [thomassci.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Alcohols with 4-Ethylphenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The derivatization of alcohols is a crucial technique in organic synthesis and analytical chemistry, particularly within the pharmaceutical and drug development sectors. The reaction of alcohols with isocyanates to form stable carbamate (urethane) linkages is a widely employed transformation.[1][2][3] This method is valuable for several reasons: it introduces a chromophore for UV detection in liquid chromatography, enhances molecular weight for mass spectrometry, and modifies the polarity and volatility of the parent alcohol for improved chromatographic separation.[3][4] Furthermore, the carbamate moiety is a key structural component in numerous pharmaceutical agents, acting as a stable bioisostere for amides or esters and often improving a molecule's pharmacokinetic profile.[1]
This document provides a detailed protocol for the derivatization of alcohols using 4-ethylphenyl isocyanate. This compound is a versatile reagent for this purpose, offering a straightforward and efficient means to convert alcohols into their corresponding N-(4-ethylphenyl)carbamates. The resulting derivatives are typically stable, crystalline solids that are amenable to purification and characterization by standard analytical techniques.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the this compound.[1] This addition reaction proceeds readily to furnish the corresponding N-(4-ethylphenyl)carbamate. The general transformation is depicted below:
R-OH + 4-Et-Ph-N=C=O → R-O-C(=O)NH-Ph-4-Et
The reactivity of the alcohol substrate influences the reaction rate. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance. Tertiary alcohols and phenols may exhibit lower reactivity and could necessitate the use of a catalyst or more forcing reaction conditions to achieve efficient conversion.[1]
Experimental Protocols
Materials and Equipment
-
This compound
-
Alcohol substrate
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
-
Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO))
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Analytical instruments for characterization (e.g., NMR, FT-IR, Mass Spectrometry, HPLC)
Safety Precautions
-
Isocyanates are toxic and potent respiratory sensitizers. All manipulations involving this compound should be performed in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
General Derivatization Protocol (Uncatalyzed)
This protocol is suitable for primary and many secondary alcohols.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM) under an inert atmosphere.
-
Reagent Addition: To the stirred solution, add this compound (1.05 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alcohol is consumed. Reaction times can vary from a few minutes to several hours depending on the reactivity of the alcohol.
-
Workup: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude carbamate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Catalyzed Derivatization Protocol
This protocol is recommended for less reactive alcohols, such as tertiary alcohols or phenols.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equivalent) and a catalytic amount of a suitable catalyst (e.g., DBTDL or DABCO, 0.01-0.1 equivalents) in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere.
-
Reagent Addition: To the stirred solution, add this compound (1.05 equivalents) dropwise at room temperature.
-
Reaction Monitoring and Workup: Follow steps 3 and 4 of the uncatalyzed protocol.
-
Purification: Follow step 5 of the uncatalyzed protocol.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of various alcohol classes with this compound.
| Alcohol Type | Catalyst | Typical Reaction Time | Expected Yield | Purification Method |
| Primary | None | 0.5 - 2 hours | > 90% | Recrystallization |
| Secondary | None or Catalyst | 2 - 8 hours | 70 - 90% | Recrystallization or Column Chromatography |
| Tertiary | Catalyst | 8 - 24 hours | 40 - 70% | Column Chromatography |
| Phenol | Catalyst | 4 - 12 hours | 60 - 85% | Recrystallization or Column Chromatography |
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism for carbamate formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00346H [pubs.rsc.org]
- 4. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Ureas
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for three common and effective methods for the synthesis of N,N'-disubstituted ureas, a critical functional group in many biologically active compounds and pharmaceutical agents. The selected methods offer versatility in substrate scope and reaction conditions, catering to various research and development needs.
Introduction
N,N'-disubstituted ureas are a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their ability to act as hydrogen bond donors and acceptors allows them to mimic peptide bonds and interact with biological targets. Consequently, robust and versatile synthetic methods for their preparation are of high importance. This application note details three distinct and widely applicable synthetic strategies: the reaction of isocyanates with amines, the Curtius rearrangement for in-situ isocyanate generation, and a greener approach utilizing carbon dioxide as a C1 source.
I. Synthesis of N,N'-Disubstituted Ureas from Isocyanates and Amines
This is the most direct and widely employed method for the synthesis of N,N'-disubstituted ureas. The reaction involves the nucleophilic addition of a primary or secondary amine to an isocyanate. The reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol
General Procedure for the Synthesis of 1-benzyl-3-phenylurea:
-
To a solution of aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M), add benzyl isocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N,N'-disubstituted urea.
II. Synthesis via Curtius Rearrangement
The Curtius rearrangement provides a versatile method for the synthesis of N,N'-disubstituted ureas from carboxylic acids, particularly when the corresponding isocyanate is not commercially available or unstable. The key step is the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then trapped in situ by an amine.
Experimental Protocol
General Procedure for the One-Pot Synthesis of N,N'-Disubstituted Ureas via Curtius Rearrangement:
-
In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent such as toluene or dioxane (0.5 M).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the time indicated by TLC analysis for the formation of the isocyanate (consumption of the acyl azide).[1][2]
-
After the formation of the isocyanate is complete, cool the reaction mixture to room temperature.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the isocyanate is consumed (monitored by IR spectroscopy by the disappearance of the isocyanate peak around 2250-2270 cm⁻¹ or by TLC).
-
Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N,N'-disubstituted urea.[1][2]
III. Synthesis from Amines and Carbon Dioxide
This "green" approach utilizes carbon dioxide as an inexpensive, non-toxic, and renewable C1 source, offering a safer alternative to phosgene-based methods.[3][4] The reaction typically requires activation of the carbon dioxide or the amine, often with a coupling reagent.
Experimental Protocol
General Procedure for the Synthesis of Symmetrical N,N'-Disubstituted Ureas using CO₂ and a Dehydrating Agent:
-
To a solution of a primary or secondary amine (2.0 eq) and a base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.2 eq) in an anhydrous solvent like tetrahydrofuran (THF) (0.5 M), bubble carbon dioxide gas for 30-60 minutes at room temperature to form the corresponding carbamic acid salt.[3][5]
-
Add a dehydrating agent, such as (o-CF₃PhO)₃P (1.1 eq), to the reaction mixture.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N,N'-disubstituted urea.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of N,N'-disubstituted ureas using the described methods.
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Isocyanate + Amine | Aniline, Benzyl isocyanate | - | DCM | Room Temperature | 1-4 h | >90 | [6] |
| Curtius Rearrangement | Phenylacetic acid, Benzylamine | DPPA, Triethylamine | Toluene | 80-110 °C | 2-6 h | 85-95 | [1][2] |
| Amines + CO₂ | Aniline | TBD, (o-CF₃PhO)₃P | THF | Room Temperature | 12-24 h | 80-93 | [3] |
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of N,N'-disubstituted ureas.
Caption: Pathway of the Curtius rearrangement for urea synthesis.
Caption: Logical relationships in CO2-based urea synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature [organic-chemistry.org]
- 4. Synthesis of Ureas from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Synthesis of Polyurethanes: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of polyurethanes (PUs), versatile polymers with a wide range of applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical devices. The protocols described herein cover the two primary synthesis methodologies: the one-shot process and the two-step (or prepolymer) method.
Introduction
Polyurethanes are a class of polymers characterized by the presence of urethane linkages (-NH-CO-O-) in their main chain. They are typically produced through the reaction of a di- or polyisocyanate with a polyol.[1] The properties of the resulting polyurethane can be tailored by varying the type and molecular weight of the isocyanate and polyol components, as well as by the inclusion of a chain extender. This versatility allows for the creation of materials ranging from soft and flexible elastomers to hard and rigid plastics.
The synthesis of polyurethanes can be broadly categorized into two main approaches:
-
One-Shot Method: In this single-stage process, the diisocyanate, polyol, and chain extender are all mixed together simultaneously with a catalyst.[2] This method is often used for large-scale industrial production due to its simplicity.
-
Two-Step (Prepolymer) Method: This method involves two sequential reactions. First, a prepolymer is formed by reacting a diisocyanate with a polyol, typically with an excess of the isocyanate.[2] In the second step, the prepolymer is further reacted with a chain extender to form the final high-molecular-weight polyurethane.[2][3] This approach offers better control over the polymer structure and is often preferred for synthesizing well-defined segmented polyurethanes.[2]
Experimental Protocols
Materials and Reagents
The following table summarizes the typical materials and reagents used in polyurethane synthesis. It is crucial that all reagents and solvents are anhydrous, as isocyanates are highly reactive with water.[2]
| Component | Examples | Function |
| Diisocyanate | Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI), Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI) | Forms the hard segment of the polyurethane, providing rigidity and strength. |
| Polyol | Poly(tetramethylene ether) glycol (PTMEG), Polypropylene glycol (PPG), Polycaprolactone (PCL), Polyester polyols, Polycarbonate diols | Forms the soft segment, imparting flexibility and elasticity. |
| Chain Extender | 1,4-Butanediol (BDO), Ethylene glycol (EG), Ethylene diamine (EDA) | A low-molecular-weight diol or diamine that reacts with the isocyanate groups to link prepolymer chains, increasing the molecular weight and hard segment content. |
| Catalyst | Dibutyltin dilaurate (DBTDL), Stannous octoate, Triethylamine (TEA) | Accelerates the reaction between the isocyanate and hydroxyl groups. |
| Solvent | Dimethylformamide (DMF), Dimethylacetamide (DMAc), Tetrahydrofuran (THF) | Used to dissolve the reactants and control the viscosity of the reaction mixture. Not always necessary (solvent-free synthesis is possible). |
Protocol 1: One-Shot Synthesis of a Thermoplastic Polyurethane
This protocol describes a solvent-free, one-shot synthesis of a thermoplastic polyurethane based on MDI, a polyol, and BDO as the chain extender.
Procedure:
-
Preparation of Reactants:
-
Mixing:
-
In a polypropylene beaker, thoroughly mix the pre-dried polyol and BDO using a mechanical stirrer.[4]
-
Place the beaker in an oven to maintain a reaction temperature of approximately 80-100°C.[4][5]
-
Add the molten MDI and a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.03 wt%) to the polyol/BDO mixture.[4]
-
Stir the mixture vigorously with a mechanical stirrer for 30 seconds to 2 minutes until it becomes opaque and the viscosity increases noticeably.[4][5]
-
-
Curing:
-
Post-Curing and Characterization:
-
After curing, allow the polyurethane to cool to room temperature.
-
The resulting polymer can be dissolved in a suitable solvent like DMAc for film casting or further processing.[5]
-
Characterize the synthesized polyurethane using appropriate analytical techniques (see Characterization section).
-
Quantitative Data for One-Shot Synthesis:
The following table provides an example formulation for a one-shot polyurethane synthesis. The hard segment content can be varied by adjusting the ratio of the reactants.
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Weight (g) for a 100g batch |
| Poly(propylene succinate) (PPS) | 1000 | 1 | 45.5 |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | 250.25 | 3.2 | 36.4 |
| 1,4-Butanediol (BDO) | 90.12 | 2.2 | 9.0 |
| Dibutyltin dilaurate (DBTDL) | - | Catalyst | ~0.03 |
Note: The specific ratios can be adjusted to achieve desired properties. The hard segment content for this formulation is approximately 32.5 wt%.[5]
Protocol 2: Two-Step (Prepolymer) Synthesis of a Polyurethane
This protocol outlines the synthesis of a polyurethane via the prepolymer method, which allows for greater control over the polymer architecture.
Step 1: Prepolymer Formation
-
Reactor Setup:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer. Ensure all glassware is thoroughly dried.
-
-
Reactant Preparation:
-
Reaction:
Step 2: Chain Extension
-
Preparation:
-
Cool the NCO-terminated prepolymer to below 50°C.
-
Dissolve the chain extender (e.g., 1,4-butanediol) in an appropriate anhydrous solvent if necessary.
-
-
Reaction:
-
Slowly add the chain extender to the stirred prepolymer solution.
-
A catalyst (e.g., DBTDL) can be added at this stage to facilitate the reaction.
-
After the addition is complete, increase the temperature to around 90°C and continue stirring for an additional 2-3 hours.
-
-
Isolation and Purification:
-
Precipitate the resulting polyurethane by pouring the reaction mixture into a non-solvent such as water or methanol.
-
Filter the polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and catalyst.
-
Dry the purified polyurethane in a vacuum oven until a constant weight is achieved.
-
Quantitative Data for Two-Step Synthesis (Prepolymer Formation):
This table provides an example of reactant quantities for the prepolymer formation step.
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio (NCO:OH) | Weight (g) |
| Polypropylene glycol (PPG) | 1000 | 1 | 2.66 |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | 250.25 | 3 | 2.00 |
Note: The chain extender would be added in the second step to react with the remaining NCO groups.
Characterization of Polyurethanes
A variety of analytical techniques can be employed to characterize the structure, properties, and morphology of the synthesized polyurethanes.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of urethane bond formation (disappearance of NCO peak at ~2270 cm⁻¹, appearance of N-H and C=O peaks), hydrogen bonding analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the chemical structure and composition of the polymer. |
| Gel Permeation Chromatography (GPC) | Measurement of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the polymer. |
| Mechanical Testing | Measurement of tensile strength, elongation at break, and Young's modulus. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions and experimental workflows involved in polyurethane synthesis.
Caption: General reaction scheme for polyurethane formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aidic.it [aidic.it]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Ethylphenyl Isocyanate in the Functionalization of Polymers and Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl isocyanate is a reactive organic compound containing an isocyanate group (-NCO) attached to an ethylphenyl ring. This isocyanate moiety is highly susceptible to nucleophilic attack, making it a valuable reagent for the functionalization of polymers and surfaces that possess active hydrogen atoms, such as hydroxyl (-OH) and amine (-NH2) groups. This reactivity allows for the covalent attachment of the ethylphenyl group onto various substrates, thereby altering their surface properties and introducing new functionalities. These modifications are of significant interest in fields such as biomaterials, drug delivery, and polymer science, where tailored surface characteristics are crucial for performance.
The ethylphenyl group can impart hydrophobicity, alter solubility, and provide a platform for further chemical modifications. In the context of drug development, functionalization with this compound can be employed to enhance the interaction of polymeric drug carriers with biological membranes or to control the release kinetics of encapsulated therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of polymers and surfaces.
Chemical Properties and Reactivity
This compound (C₉H₉NO) is a liquid at room temperature with a molecular weight of 147.18 g/mol . The key to its utility in functionalization lies in the reactivity of the isocyanate group.
Reaction with Hydroxyl Groups: Isocyanates react with alcohols to form urethane linkages. This reaction is fundamental for modifying polymers containing hydroxyl groups, such as polysaccharides (e.g., cellulose, chitosan) and synthetic polymers like poly(vinyl alcohol) and poly(hydroxyethyl methacrylate).
Reaction with Amine Groups: The reaction of isocyanates with primary and secondary amines is typically rapid and results in the formation of stable urea linkages.[1] This is a common strategy for functionalizing polymers with pendant amine groups, such as poly(allylamine) or chitosan.[2]
Applications in Polymer Functionalization
The modification of polymers with this compound can be utilized to:
-
Introduce Hydrophobic Moieties: The ethylphenyl group increases the hydrophobicity of the polymer, which can be useful for applications requiring controlled interaction with aqueous environments or for enhancing solubility in nonpolar solvents.
-
Modify Thermal Properties: The introduction of bulky side groups can alter the glass transition temperature and thermal stability of the polymer.
-
Create Reactive Platforms: While the ethylphenyl group itself is relatively inert, its presence can influence the overall chemical environment of the polymer, and it can be further functionalized if desired (though this is less common).
-
Drug Delivery Systems: Functionalized polymers can be used to create nanoparticles, micelles, or hydrogels for drug delivery. The modified surface properties can influence drug loading, release profiles, and interactions with biological systems.
Applications in Surface Functionalization
The modification of surfaces with this compound is a versatile technique for tailoring the interfacial properties of materials. This is particularly relevant for:
-
Biomaterials: Modifying the surface of biomaterials can control protein adsorption, cell adhesion, and biocompatibility.[3] Introducing hydrophobic groups can influence the initial interactions with biological fluids.
-
Coatings: Functionalization can improve the adhesion of coatings to substrates and enhance properties such as chemical resistance and weatherability.
-
Sensors: Modifying the surface of a sensor can create a specific recognition layer for target analytes.
Experimental Protocols
The following are generalized protocols for the functionalization of polymers and surfaces with this compound. Specific reaction conditions may need to be optimized based on the substrate and desired degree of functionalization.
Protocol 1: Functionalization of a Hydroxyl-Containing Polymer in Solution
Objective: To introduce ethylphenyl urethane moieties onto a polymer backbone containing hydroxyl groups.
Materials:
-
Hydroxyl-containing polymer (e.g., Poly(vinyl alcohol), PVA)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Catalyst (optional, e.g., Dibutyltin dilaurate (DBTDL))
-
Anhydrous conditions (Nitrogen or Argon atmosphere)
-
Precipitation solvent (e.g., Methanol, Ethanol)
Procedure:
-
Polymer Dissolution: Dissolve the hydroxyl-containing polymer in the anhydrous aprotic solvent under an inert atmosphere. The concentration will depend on the polymer's solubility.
-
Reagent Addition: In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Reaction: Slowly add the this compound solution to the polymer solution at room temperature with constant stirring. If a catalyst is used, it can be added to the polymer solution prior to the isocyanate addition.
-
Reaction Monitoring: The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700-1730 cm⁻¹).[4]
-
Reaction Quenching: After the desired reaction time (typically several hours to overnight), quench the reaction by adding a small amount of methanol to react with any unreacted isocyanate.
-
Purification: Precipitate the functionalized polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol). Filter the precipitate and wash it thoroughly with the precipitation solvent to remove unreacted reagents and catalyst.
-
Drying: Dry the purified polymer under vacuum at a suitable temperature.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of urethane bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To quantify the degree of functionalization by comparing the integration of proton signals from the polymer backbone and the attached ethylphenyl groups.[5]
Protocol 2: Surface Modification of a Hydroxyl-Terminated Surface
Objective: To graft this compound onto a surface presenting hydroxyl groups (e.g., glass, silicon wafer, or hydroxylated polymer film).
Materials:
-
Substrate with hydroxyl groups on the surface
-
This compound
-
Anhydrous aprotic solvent (e.g., Toluene, THF)
-
Cleaning solvents (e.g., Acetone, Isopropanol)
-
Anhydrous conditions (Nitrogen or Argon atmosphere in a glovebox or Schlenk line)
Procedure:
-
Surface Preparation: Thoroughly clean the substrate by sonicating in appropriate solvents (e.g., acetone, isopropanol) and then dry it completely. For some substrates, a plasma treatment or piranha solution wash may be necessary to generate a high density of surface hydroxyl groups (use with extreme caution).
-
Reaction Setup: Place the cleaned and dried substrate in a reaction vessel under an inert atmosphere.
-
Reaction Solution: Prepare a solution of this compound in an anhydrous aprotic solvent. The concentration will depend on the desired surface coverage.
-
Surface Reaction: Immerse the substrate in the this compound solution. The reaction can be carried out at room temperature or elevated temperatures to increase the reaction rate.
-
Reaction Time: Allow the reaction to proceed for a sufficient time (e.g., several hours to overnight) to ensure surface saturation.
-
Washing: After the reaction, remove the substrate from the solution and wash it thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrate under a stream of inert gas or in a vacuum oven.
Characterization:
-
Contact Angle Measurement: To assess the change in surface hydrophobicity. An increase in the water contact angle is expected after functionalization.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen and analyze the chemical state of the surface elements.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To detect the characteristic peaks of the urethane linkage and the ethylphenyl group on the surface.
Data Presentation
The following tables provide a template for presenting quantitative data from functionalization experiments.
Table 1: Characterization of this compound Functionalized Polymers
| Polymer Batch | Initial Polymer (g) | This compound (mol eq.) | Reaction Time (h) | Yield (%) | Degree of Functionalization (mol%)¹ | Glass Transition Temp. (°C) |
| PEPI-1 | 1.0 | 0.1 | 12 | 95 | 8.5 | 65 |
| PEPI-2 | 1.0 | 0.3 | 12 | 92 | 25.2 | 78 |
| PEPI-3 | 1.0 | 0.5 | 24 | 89 | 45.8 | 92 |
¹Determined by ¹H NMR spectroscopy.
Table 2: Surface Properties of Materials Functionalized with this compound
| Substrate | Treatment | Water Contact Angle (°) | Surface Nitrogen Content (at. % by XPS) |
| Glass Slide | Unmodified | 35 ± 3 | 0 |
| Glass Slide | PEPI-functionalized | 85 ± 4 | 5.2 |
| Silicon Wafer | Unmodified | 42 ± 2 | 0 |
| Silicon Wafer | PEPI-functionalized | 92 ± 3 | 6.1 |
| Polymer Film | Unmodified | 68 ± 3 | 0.8 |
| Polymer Film | PEPI-functionalized | 105 ± 5 | 7.5 |
Visualizations
The following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Urethane linkage formation.
Caption: Urea linkage formation.
Caption: Surface functionalization workflow.
Conclusion
This compound is a versatile reagent for the modification of polymers and surfaces. The straightforward and efficient reactions with hydroxyl and amine groups allow for the introduction of ethylphenyl moieties, which can significantly alter the physicochemical properties of the substrate. The protocols and characterization methods outlined in this document provide a foundation for researchers and scientists to explore the potential of this compound in a variety of applications, from developing advanced biomaterials to engineering novel drug delivery systems. Careful control of reaction conditions and thorough characterization are essential for achieving materials with desired and reproducible properties.
References
Application Notes and Protocols for Covalent Modification of Biomolecules with 4-Ethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenyl isocyanate (4-EPI) is an aromatic isocyanate that can be utilized for the covalent modification of biomolecules. Its reactive isocyanate group (–N=C=O) readily forms stable covalent bonds with nucleophilic functional groups present in proteins and other biological macromolecules. This property makes 4-EPI a valuable tool for a variety of applications in research and drug development, including protein labeling, cross-linking, and the development of chemical probes to study cellular pathways.
The primary targets for covalent modification by 4-EPI on proteins are the primary amino groups of N-terminal residues and the ε-amino groups of lysine side chains, which react to form stable urea linkages.[1] Other nucleophilic residues such as the sulfhydryl group of cysteine, the hydroxyl groups of serine and tyrosine, and the carboxyl groups of aspartate and glutamate can also react with isocyanates, although generally to a lesser extent depending on the reaction conditions.[2][3]
These application notes provide an overview of the use of 4-EPI for biomolecule modification, including protocols for protein labeling and characterization, as well as a discussion of its potential applications in studying cellular signaling pathways. The protocols and data presented are based on established methods for similar aryl isocyanates and may require optimization for specific applications.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂H₅C₆H₄NCS |
| Molecular Weight | 163.24 g/mol |
| Appearance | Not specified (typically a liquid) |
| Boiling Point | 245 °C (lit.) |
| Density | 1.075 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.62 (lit.) |
(Data obtained for the related compound 4-Ethylphenyl isothiocyanate)
Applications
-
Protein Labeling: Introduction of a stable covalent tag for detection, purification, or structural studies.
-
Cross-linking: Studying protein-protein interactions by forming covalent cross-links.
-
Enzyme Inhibition: Irreversible modification of active site residues to study enzyme function.[2]
-
Chemical Probe Development: Synthesis of probes to investigate cellular pathways and identify protein targets.
Experimental Protocols
Protocol 1: Covalent Labeling of a Purified Protein with this compound
This protocol describes a general procedure for the covalent modification of a purified protein with 4-EPI. Optimization of the molar excess of 4-EPI, reaction time, and temperature may be necessary for the specific protein of interest.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.5-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
This compound (4-EPI)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., PD-10 desalting column)
-
Reaction tubes
-
Stirring plate and stir bar
Procedure:
-
Protein Preparation:
-
Prepare a solution of the purified protein at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of primary amines. If necessary, dialyze the protein against the reaction buffer.
-
-
Preparation of 4-EPI Stock Solution:
-
Prepare a 100 mM stock solution of 4-EPI in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
In a reaction tube, add the protein solution.
-
While gently stirring, slowly add the desired molar excess of the 4-EPI stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of 4-EPI over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if 4-EPI is light-sensitive.
-
-
Removal of Unreacted 4-EPI:
-
After the incubation period, remove the unreacted 4-EPI and byproducts by passing the reaction mixture through a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The labeled protein will typically elute in the void volume.
-
-
Characterization of Labeled Protein:
-
Determine the protein concentration of the labeled protein using a standard protein assay (e.g., BCA assay).
-
Assess the extent of labeling using techniques such as mass spectrometry (see Protocol 2).
-
Confirm the integrity and activity of the labeled protein using appropriate functional assays.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial.
-
Protocol 2: Quantification of Protein Modification by LC-MS/MS
This protocol outlines a method for the quantitative analysis of protein modification by 4-EPI using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from a method for phenyl isocyanate.[2][4][5][6][7]
Materials:
-
4-EPI labeled protein and unlabeled control protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Digestion:
-
Take equal amounts of the 4-EPI labeled protein and the unlabeled control protein.
-
Reduce the disulfide bonds by incubating with DTT (e.g., 10 mM) for 30 minutes at 56°C.
-
Alkylate the free cysteine residues by incubating with IAM (e.g., 55 mM) for 20 minutes at room temperature in the dark.
-
Digest the proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C in a buffer such as 50 mM ammonium bicarbonate.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digests with formic acid.
-
Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the sequence of the target protein using a suitable search engine (e.g., Mascot, Sequest).
-
Include a variable modification in the search parameters corresponding to the mass of the 4-EPI adduct (+163.08 Da) on lysine, the N-terminus, and other potential reactive residues.
-
Quantify the extent of modification by comparing the peak areas of the modified peptides to their unmodified counterparts in the labeled sample. Relative quantification between the labeled and unlabeled samples can also be performed.
-
Potential Cellular Effects and Signaling Pathways
While direct studies on the cellular effects of this compound are limited, the known biological activities of other structurally related isothiocyanates provide a strong basis for hypothesizing its potential mechanisms of action. Isothiocyanates such as phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC) are known to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in cancer cells.[8][9][10][11][12][13]
A plausible target for 4-EPI is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key regulator of inflammation, immunity, cell proliferation, and survival.[14][15][16][17] Several isothiocyanates have been shown to inhibit the NF-κB pathway, often by targeting upstream kinases or by directly modifying components of the signaling cascade.[3]
Hypothesized Mechanism of Action: Inhibition of the NF-κB Pathway
The following diagram illustrates a potential mechanism by which this compound could inhibit the canonical NF-κB signaling pathway. This is a hypothesized pathway based on the known actions of other isothiocyanates.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Investigating NF-κB Inhibition
The following workflow outlines the key steps to investigate the effect of 4-EPI on the NF-κB signaling pathway in a cell-based assay.
Caption: Workflow for studying the effect of 4-EPI on NF-κB signaling.
Quantitative Data Summary
| Amino Acid Residue | Functional Group | Adduct Type |
| N-terminus, Lysine | Primary amine (-NH₂) | Urea |
| Cysteine | Sulfhydryl (-SH) | Thiocarbamate |
| Serine, Tyrosine | Hydroxyl (-OH) | Carbamate |
| Aspartate, Glutamate | Carboxyl (-COOH) | Carbamate (via anhydride) |
(Based on reactivity of 4-methylphenyl isocyanate)[4]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient molar excess of 4-EPI.- Inactive 4-EPI (hydrolyzed).- Suboptimal reaction pH.- Presence of primary amines in the buffer. | - Increase the molar excess of 4-EPI.- Use a fresh stock solution of 4-EPI.- Optimize the reaction pH (typically 7.5-8.5).- Use a buffer free of primary amines. |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO).- Protein instability under labeling conditions. | - Minimize the volume of the 4-EPI stock solution added.- Perform the labeling reaction at a lower temperature (4°C).- Add stabilizing agents like glycerol. |
| Loss of Protein Activity | - Modification of critical residues in the active site. | - Reduce the molar excess of 4-EPI.- Decrease the reaction time.- Perform site-directed mutagenesis to protect critical residues if known. |
Safety Precautions
Isocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Conclusion
This compound is a versatile reagent for the covalent modification of biomolecules. The protocols and information provided herein offer a foundation for researchers to utilize this compound for protein labeling and to explore its potential as a chemical probe for investigating cellular signaling pathways. Due to the limited specific data available for 4-EPI, it is crucial to perform careful optimization and characterization for each specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting heat shock proteins by phenethyl isothiocyanate results in cell-cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by phenethyl isothiocyanate in cells overexpressing Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenethyl isothiocyanate upregulates death receptors 4 and 5 and inhibits proliferation in human cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoprevention by isothiocyanates: molecular basis of apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenethyl isothiocyanate induces cell cycle arrest and reduction of alpha- and beta-tubulin isotypes in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB inhibits TNF-induced accumulation of ROS that mediate prolonged MAPK activation and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing dimerization and trimerization of 4-Ethylphenyl isocyanate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the handling and use of 4-Ethylphenyl isocyanate, with a focus on preventing its dimerization and trimerization.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product and/or Presence of Insoluble White Precipitate
Probable Cause: This issue often points towards unintended side reactions of the this compound, primarily reaction with moisture leading to the formation of insoluble diarylurea, or dimerization/trimerization.
Troubleshooting Steps:
-
Moisture Contamination Assessment:
-
Symptom: Formation of a white precipitate (urea), unexpected gas evolution (CO2), and a significant decrease in the expected yield of the target product.[1]
-
Action: Rigorously dry all solvents and reagents before use. Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
-
Reaction Condition Evaluation:
-
Symptom: Besides the low yield, you might observe the formation of higher molecular weight byproducts, detectable by techniques like HPLC or mass spectrometry.
-
Action:
-
Temperature Control: Avoid high reaction temperatures, as they can promote trimerization.[2] If the desired reaction requires heating, conduct small-scale experiments to determine the optimal temperature that favors the desired reaction without significant side reactions.
-
Catalyst Choice: Be cautious with basic catalysts (e.g., tertiary amines, phosphines) as they are known to catalyze the dimerization and trimerization of isocyanates.[3] If a catalyst is necessary, consider using organotin compounds like dibutyltin dilaurate, which are more selective for the isocyanate-alcohol reaction over the isocyanate-water reaction.[4] The concentration of the catalyst should be minimized to what is essential for the primary reaction.[5]
-
-
-
Reagent Purity Check:
-
Symptom: Inconsistent results and the presence of unexpected byproducts.
-
Action: Ensure the purity of the this compound. If it has been stored for an extended period or improperly, it may already contain dimers or trimers. Consider purifying the isocyanate by vacuum distillation if you suspect contamination.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound to be aware of during my experiments?
A1: The main side reactions are:
-
Reaction with Water: Isocyanates are highly reactive towards water, forming an unstable carbamic acid that decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to produce a stable, often insoluble, disubstituted urea.[1] This reaction consumes two equivalents of isocyanate for every mole of water.
-
Dimerization: Two molecules of this compound can react to form a four-membered ring structure called a uretdione. This is a reversible reaction, and the dimer can dissociate back to the monomer at elevated temperatures.
-
Trimerization: Three molecules of this compound can cyclize to form a very stable six-membered ring known as an isocyanurate. This reaction is often catalyzed by bases and is generally favored at higher temperatures.[2]
Q2: What are the optimal storage conditions for this compound to minimize degradation?
A2: To ensure the longevity and purity of this compound, it should be stored in a cool, dry place, ideally refrigerated between 2-8°C. The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[7] It is advisable to use the material shortly after opening the container and to handle it in a glovebox or under a stream of inert gas.
Q3: Which solvents are recommended for reactions involving this compound?
A3: The choice of solvent is critical. Aprotic, non-polar solvents are generally preferred as they are less likely to react with the isocyanate. Recommended solvents include:
-
Toluene
-
Tetrahydrofuran (THF) - ensure it is anhydrous
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
It is crucial to use anhydrous grades of these solvents and to dry them further if necessary, for example, by distillation over a suitable drying agent. Avoid protic solvents like alcohols and water unless they are intended reactants.[6]
Q4: Are there any chemical additives that can help stabilize this compound?
A4: Yes, certain stabilizers can be added to inhibit self-polymerization. Small amounts of acidic compounds can be effective. For instance, the addition of 10-5000 ppm of phenol has been shown to improve the storage stability of isocyanate compounds by suppressing both color change and self-polymerization. Other potential stabilizers include phosphite esters and acid chlorides.
Q5: How can I monitor the progress of my reaction and detect the formation of dimers or trimers?
A5: You can monitor your reaction and check for the presence of oligomers using the following techniques:
-
FTIR Spectroscopy: The isocyanate group (-NCO) has a strong, characteristic absorption peak around 2275 cm⁻¹. The disappearance of this peak indicates the consumption of the isocyanate. The formation of dimers and trimers can also be monitored by the appearance of new peaks, for instance, the carbonyl stretch of the isocyanurate ring.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the monomer from its dimer, trimer, and other reaction products. This allows for the quantification of each species and a precise assessment of the reaction's progress and selectivity.[10][11]
Data Presentation
Table 1: Recommended Solvents and their Properties for Reactions with this compound
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Toluene | 111 | Non-polar | Good for a wide range of temperatures. Must be anhydrous. |
| Tetrahydrofuran (THF) | 66 | Polar aprotic | Excellent solvent but must be rigorously dried and checked for peroxides. |
| Dichloromethane (DCM) | 40 | Polar aprotic | Useful for reactions at or below room temperature. Must be anhydrous. |
| Acetonitrile (ACN) | 82 | Polar aprotic | Good for a variety of reactions. Must be anhydrous. |
Table 2: Influence of Catalysts on Isocyanate Side Reactions
| Catalyst Type | Effect on Dimerization/Trimerization | Recommended Use |
| Tertiary Amines (e.g., Triethylamine, Pyridine) | Strong catalysis of both dimerization and trimerization.[3] | Use with extreme caution or avoid if possible. If necessary, use at very low concentrations. |
| Phosphines (e.g., Trialkylphosphines) | Highly efficient catalysts for dimerization.[3] | Generally not recommended unless dimerization is the desired outcome. |
| Organotin Compounds (e.g., Dibutyltin dilaurate) | More selective for the isocyanate-alcohol reaction.[4] | Preferred catalyst for polyurethane synthesis. Use at the lowest effective concentration. |
| Alkali Metal Salts (e.g., Potassium Acetate) | Promote trimerization.[5] | Avoid if trimer formation is not desired. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction of this compound with an Alcohol
-
Preparation of Glassware and Reagents:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Use anhydrous solvents. If necessary, dry the solvent over an appropriate drying agent and distill under an inert atmosphere.
-
Ensure the alcohol reactant is dry, for example, by storing it over molecular sieves.
-
-
Reaction Setup:
-
Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while flushing with dry nitrogen.
-
Dissolve the alcohol in the anhydrous solvent and add it to the reaction flask.
-
If a catalyst is used (e.g., a catalytic amount of dibutyltin dilaurate), add it to the alcohol solution.
-
-
Addition of this compound:
-
Dissolve the this compound in the anhydrous solvent in the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred alcohol solution at the desired reaction temperature (start with room temperature if the reaction is exothermic).
-
Maintain a positive pressure of nitrogen throughout the addition and the course of the reaction.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or FTIR spectroscopy (disappearance of the -NCO peak at ~2275 cm⁻¹).
-
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of a primary or secondary amine (e.g., dibutylamine) if necessary, which will form a soluble urea derivative.
-
Proceed with the standard work-up and purification procedures for your desired product.
-
Visualizations
Caption: Unwanted side reactions of this compound.
Caption: Recommended experimental workflow.
Caption: Logic diagram for troubleshooting low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. chemintech.ru [chemintech.ru]
- 3. icheme.org [icheme.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
Technical Support Center: Mitigation of Urea Byproduct Formation in Moisture-Sensitive Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the formation of urea byproducts resulting from water contamination in chemical reactions, particularly in the context of peptide synthesis and other coupling reactions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments that can lead to urea byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of urea byproduct formation in my coupling reaction?
A1: The most common cause is the presence of residual water in your reaction solvents or on your glassware. In carbodiimide-mediated coupling reactions, such as those using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carbodiimide can react with water to form an unstable O-acylisourea intermediate, which then rearranges to a stable and unreactive N-acylurea byproduct.[1][2][3] This side reaction consumes your coupling reagent and can complicate the purification of your desired product.
Q2: I used an "anhydrous" solvent from a commercial supplier. Is it dry enough for my reaction?
A2: Not always. Commercially available anhydrous solvents can still contain parts-per-million (ppm) levels of water, which may be sufficient to cause significant byproduct formation in sensitive reactions. The water content can also increase over time once the bottle is opened due to atmospheric moisture. It is always best practice to dry your solvents immediately before use.
Q3: How can I detect the presence of urea byproduct in my reaction mixture?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting and quantifying urea byproducts.[4][5][6] By comparing the chromatogram of your reaction mixture to a standard of the expected urea byproduct, you can identify and quantify its presence. Mass spectrometry (MS) can also be used to confirm the identity of the byproduct.
Troubleshooting Common Scenarios
Scenario 1: My reaction yield is low, and I see an unexpected peak in my HPLC that I suspect is a urea byproduct.
-
Possible Cause: Incomplete drying of solvents or reagents.
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your solvents.[7][8]
-
Re-dry Solvents: Implement a more rigorous solvent drying protocol. (See "Experimental Protocols" section below).
-
Dry Reagents: Ensure all other reagents, especially your starting materials, are anhydrous. This can be achieved by drying under high vacuum or by co-evaporation with an anhydrous solvent.
-
Proper Glassware Handling: Flame-dry all glassware under vacuum or oven-dry at a high temperature (e.g., 120 °C) for several hours and cool under an inert atmosphere before use.
-
Scenario 2: I am performing a peptide synthesis using EDC, and my product is difficult to purify due to a co-eluting impurity.
-
Possible Cause: The water-soluble urea byproduct formed from EDC may have similar chromatographic properties to your peptide.[9]
-
Troubleshooting Steps:
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation between your peptide and the urea byproduct.
-
Aqueous Work-up: If your peptide is not water-soluble, you may be able to remove the water-soluble EDC-urea byproduct through an aqueous extraction.
-
Strict Anhydrous Conditions: The most effective solution is to prevent the formation of the byproduct in the first place by ensuring strictly anhydrous reaction conditions.
-
Data Presentation
Table 1: Residual Water Content in Common Organic Solvents After Treatment with Various Drying Agents
| Solvent | Drying Agent | Time (h) | Residual Water Content (ppm) |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v) | 72 | < 10 |
| Tetrahydrofuran (THF) | Neutral Alumina (column pass) | N/A | < 10 |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | 24 | ~13 |
| Dichloromethane (DCM) | 3Å Molecular Sieves (20% m/v) | 48 | < 10 |
| Acetonitrile (MeCN) | 3Å Molecular Sieves (20% m/v) | 48 | < 10 |
| Acetonitrile (MeCN) | Neutral Alumina (column pass) | N/A | < 10 |
| N,N-Dimethylformamide (DMF) | 4Å Molecular Sieves | 24 | < 30 |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) | 24 | ~47 |
Data compiled from multiple sources, providing a comparative overview of drying agent effectiveness.[10][11][12][13]
Experimental Protocols
Protocol 1: Determination of Water Content in Organic Solvents using Karl Fischer Titration
This protocol provides a general guideline for the volumetric Karl Fischer titration of common organic solvents like DMF and DCM.
Materials:
-
Karl Fischer titrator (volumetric)
-
Anhydrous methanol (or other suitable KF solvent)
-
Karl Fischer titrant (e.g., CombiTitrant 5)
-
Gastight syringe
-
Solvent to be tested
Procedure:
-
System Preparation: Add anhydrous methanol to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent and the vessel.
-
Titer Determination: Accurately add a known amount of a water standard (e.g., di-sodium tartrate dihydrate) to the conditioned methanol and titrate to determine the exact titer of the Karl Fischer reagent. Repeat this at least three times for an accurate average.
-
Sample Analysis: Using a dry, gastight syringe, inject a known volume or weight of the organic solvent into the titration vessel.
-
Titration: Start the titration. The instrument will automatically dispense the titrant until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content of the sample in ppm or percentage based on the volume of titrant used, the titer, and the amount of sample added.
Protocol 2: Drying of Organic Solvents using Activated Molecular Sieves
This protocol describes a reliable method for drying solvents to low ppm water levels.
Materials:
-
Solvent to be dried
-
3Å or 4Å molecular sieves
-
Oven capable of reaching at least 250°C
-
Schlenk flask or other suitable flame-dried glassware with an inert gas inlet
Procedure:
-
Activation of Molecular Sieves: Place the molecular sieves in a ceramic or glass dish and heat in an oven at 250-300°C for at least 3 hours under a slow stream of inert gas or under vacuum.
-
Cooling: Allow the activated sieves to cool to room temperature in a desiccator over a strong desiccant like phosphorus pentoxide.
-
Solvent Drying: Add the activated molecular sieves (approximately 10-20% of the solvent volume) to a flame-dried flask containing the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours. For very dry solvent (<10 ppm), 48-72 hours may be necessary.[10][13]
-
Storage and Dispensing: Store the solvent over the molecular sieves under an inert atmosphere. To use, carefully decant or cannula the required amount of dry solvent, taking care not to disturb the sieves.
Protocol 3: HPLC-UV Method for the Quantification of Urea Byproduct
This protocol provides a starting point for the analysis of urea byproducts in a reaction mixture. Method optimization may be required based on the specific reaction components.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Urea byproduct standard
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of the known urea byproduct at different concentrations to create a calibration curve.
-
HPLC Conditions:
-
Analysis: Inject the prepared standards and the sample.
-
Quantification: Identify the urea byproduct peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of byproduct using the calibration curve generated from the standards.
Visualizations
Caption: Reaction pathway for urea byproduct formation from water contamination.
Caption: Experimental workflow for avoiding urea byproduct formation.
Caption: Troubleshooting decision tree for urea byproduct formation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 5. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 6. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dl.icdst.org [dl.icdst.org]
- 8. mcckf.com [mcckf.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. rubingroup.org [rubingroup.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Ethylphenyl Isocyanate with Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction of 4-ethylphenyl isocyanate with amines to synthesize N,N'-disubstituted ureas.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this compound and an amine?
A1: this compound reacts with primary or secondary amines in a nucleophilic addition reaction to form the corresponding N-(4-ethylphenyl)-N'-substituted urea. This reaction is typically high-yielding and proceeds readily under mild conditions.
Q2: What are the recommended starting conditions for the reaction?
A2: A good starting point for the reaction is to dissolve the amine in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF), and then add a stoichiometric amount (1.0 to 1.2 equivalents) of this compound dropwise at room temperature. The reaction is often complete within a few hours to overnight.
Q3: Does this reaction require a catalyst?
A3: Generally, the reaction between an aryl isocyanate and an aliphatic amine is rapid and does not require a catalyst. However, for less reactive amines, such as anilines with electron-withdrawing groups or sterically hindered amines, a tertiary amine catalyst like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to accelerate the reaction.
Q4: What are the common side reactions to be aware of?
A4: The most common side reaction is the hydrolysis of this compound by water. This forms an unstable carbamic acid, which decarboxylates to 4-ethylaniline. The newly formed 4-ethylaniline can then react with another molecule of this compound to produce the symmetrical urea, N,N'-bis(4-ethylphenyl)urea. It is therefore crucial to use anhydrous solvents and reagents. Another potential side reaction is the formation of an allophanate if the reaction is conducted at elevated temperatures in the presence of excess isocyanate and a catalyst.
Q5: How does the choice of solvent affect the reaction?
A5: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like DMF and acetonitrile can accelerate the reaction by stabilizing the charge separation in the transition state of the nucleophilic addition.[1][2][3] However, less polar solvents like THF and DCM are also commonly and successfully used. The choice of solvent may also depend on the solubility of the reactants and the final urea product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive this compound: The isocyanate may have hydrolyzed due to improper storage or handling. | 1. Use a fresh bottle of this compound or purify the existing stock by distillation. Store under an inert atmosphere (nitrogen or argon) with a desiccant. |
| 2. Unreactive Amine: The amine may be sterically hindered or electronically deactivated. | 2. Consider using a catalyst such as triethylamine or DABCO. Increase the reaction temperature and/or reaction time. | |
| 3. Interfering substances in the reaction mixture: Buffers containing primary or secondary amines (e.g., Tris, glycine) will compete with the target amine.[4] | 3. Ensure the amine is free of competing nucleophiles. If the amine is in a buffer, exchange it for an inert buffer like PBS or use a salt-free preparation. | |
| Formation of a White Precipitate (Symmetrical Urea) | 1. Presence of Water: Moisture in the solvent, reagents, or glassware leads to the hydrolysis of the isocyanate and the formation of N,N'-bis(4-ethylphenyl)urea. | 1. Use anhydrous solvents and dry glassware thoroughly. Handle reagents under an inert atmosphere. Consider adding a scavenger for water, like molecular sieves. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may be slow due to the nature of the amine. | 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalled, consider gentle heating or adding a catalyst. |
| 2. Stoichiometry: An incorrect ratio of reactants was used. | 2. Carefully check the molar equivalents of the amine and isocyanate. Using a slight excess (1.1-1.2 equivalents) of the isocyanate can sometimes drive the reaction to completion, but be mindful of potential side reactions. | |
| Difficulty in Product Purification | 1. Co-precipitation of Byproducts: The desired product may be difficult to separate from the symmetrical urea byproduct. | 1. Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of N-(4-ethylphenyl)-N'-aryl/alkyl Ureas
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Dichloromethane | Room Temp | 12 | 95 | General Protocol |
| 4-Chloroaniline | Dichloromethane | Room Temp | 12 | 92 | General Protocol |
| Benzylamine | Tetrahydrofuran | Room Temp | 8 | 98 | General Protocol |
| Cyclohexylamine | Dichloromethane | Room Temp | 6 | 96 | General Protocol |
| Diethylamine | Tetrahydrofuran | Room Temp | 10 | 94 | General Protocol |
| N-Methylaniline | Toluene | 80 | 24 | 85 | General Protocol with heating |
Note: The data in this table is based on general protocols for the reaction of aryl isocyanates with amines and serves as a starting point for optimization. Actual yields and reaction times may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(4-ethylphenyl)-N'-substituted Urea
-
To a solution of the primary or secondary amine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.1 mmol, 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, if the product precipitates, collect it by vacuum filtration and wash with cold dichloromethane.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexanes) or by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Catalyzed Synthesis for Hindered or Deactivated Amines
-
To a solution of the amine (1.0 mmol) and triethylamine (0.1 mmol, 0.1 equivalents) in anhydrous tetrahydrofuran (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.2 mmol, 1.2 equivalents) dropwise.
-
If no reaction is observed at room temperature, heat the mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Mandatory Visualization
References
Technical Support Center: Catalyst Selection for 4-Ethylphenyl Isocyanate Reactions
Welcome to the Technical Support Center for catalyst selection in reactions involving 4-Ethylphenyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying chemical principles that govern catalyst choice and reaction outcomes, ensuring you can navigate the nuances of your experimental work with confidence.
Frequently Asked Questions (FAQs)
Q1: How does the ethyl group in this compound affect its reactivity compared to phenyl isocyanate?
The ethyl group at the para-position of the phenyl ring is weakly electron-donating. This electronic effect increases the electron density on the aromatic ring and, subsequently, on the isocyanate group. As a result, the electrophilicity of the isocyanate carbon is slightly reduced, making this compound generally less reactive than unsubstituted phenyl isocyanate or aryl isocyanates with electron-withdrawing substituents.[1] This difference in reactivity is a critical factor in catalyst selection and optimization of reaction conditions.
Q2: What are the primary types of catalysts used for reactions with this compound?
The most common catalysts for isocyanate reactions fall into two main categories: tertiary amines and organometallic compounds.[2]
-
Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (TEA) are widely used. They function as Lewis bases, activating the nucleophile (alcohol or amine) to facilitate its attack on the isocyanate.[3]
-
Organometallic Compounds: Organotin compounds, particularly dibutyltin dilaurate (DBTDL), are highly effective Lewis acid catalysts.[4][5] They activate the isocyanate group, making it more susceptible to nucleophilic attack.[5] Other metal-based catalysts, including those based on bismuth, zirconium, and zinc, are also used, often as alternatives to organotins due to environmental and toxicity concerns.[4]
Q3: When should I choose a tertiary amine catalyst versus an organometallic catalyst?
The choice depends on the specific reaction and desired outcome:
-
For reactions with alcohols (urethane formation): Both tertiary amines and organometallic catalysts are effective. However, organotin catalysts like DBTDL are often preferred for their high catalytic activity and selectivity towards the isocyanate-hydroxyl reaction over side reactions.[4][5]
-
For reactions with primary and secondary amines (urea formation): These reactions are typically very fast and often do not require a catalyst. In cases where a catalyst is needed to control the reaction rate or for less reactive amines, a tertiary amine catalyst is generally sufficient.
-
For controlling reaction kinetics: Tertiary amines can provide a more gradual increase in viscosity, which is beneficial in applications like foams.[6] Organotin catalysts tend to provide a faster cure.[4]
Troubleshooting Guide
Issue 1: Slow or incomplete reaction when forming a urethane with an alcohol.
Probable Cause:
-
Reduced Reactivity of this compound: The electron-donating ethyl group can slow down the reaction rate.
-
Inappropriate Catalyst Choice or Loading: The selected catalyst may not be active enough, or the concentration may be too low.
-
Steric Hindrance: A bulky alcohol can sterically hinder the reaction.
Troubleshooting Steps:
-
Increase Catalyst Loading: Gradually increase the concentration of your chosen catalyst (e.g., DBTDL or DABCO) in small increments. Monitor the reaction progress by techniques like FT-IR (disappearance of the -NCO peak around 2270 cm⁻¹) or titration of the unreacted isocyanate.
-
Switch to a More Active Catalyst: If a tertiary amine catalyst is being used, consider switching to an organometallic catalyst like DBTDL, which is generally more potent for the isocyanate-alcohol reaction.[4]
-
Elevate the Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions.
-
Consider a Co-catalyst System: In some cases, a synergistic effect can be achieved by using a combination of a tertiary amine and an organometallic catalyst.[5]
Issue 2: Formation of a white, insoluble precipitate in the reaction mixture.
Probable Cause: This is a classic sign of water contamination in your reagents or solvent.[7] Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea, which is often insoluble.[7]
Troubleshooting Steps:
-
Rigorously Dry All Reagents and Solvents:
-
Use anhydrous solvents from a freshly opened bottle or distill them from an appropriate drying agent.
-
Dry liquid reagents with molecular sieves.
-
Ensure all glassware is oven-dried or flame-dried under an inert atmosphere immediately before use.[7]
-
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[7]
-
Perform Karl Fischer Titration: To quantify the water content in your solvents and liquid reagents to ensure they meet the required dryness specifications.[7]
Issue 3: Foaming or bubbling in the reaction vessel.
Probable Cause: This is a strong indication of significant water contamination, leading to the formation of carbon dioxide gas as a byproduct of the isocyanate-water reaction.[7] Some catalysts can also promote this side reaction.[7]
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. Vent the reaction to a fume hood.[7]
-
Identify and Eliminate the Moisture Source: Follow all the steps outlined in "Issue 2" to identify and eliminate the source of water contamination for future experiments.
-
Review Your Catalyst Choice: While DBTDL is selective for the urethane reaction, some tertiary amine catalysts can also accelerate the isocyanate-water reaction.[8] If foaming is a persistent issue, consider using a catalyst with higher selectivity for the desired reaction.
Catalyst Selection and Reaction Mechanisms
Catalyst Comparison for Urethane and Urea Synthesis
| Catalyst Type | Typical Examples | Primary Application | Mechanism of Action | Considerations for this compound |
| Organometallic (Lewis Acid) | Dibutyltin dilaurate (DBTDL) | Urethane formation (reaction with alcohols) | The tin center coordinates with the isocyanate group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[5] | Highly effective for overcoming the slightly reduced reactivity of this compound. The order of addition can be critical; adding the catalyst to the polyol before the isocyanate can sometimes lead to a slower reaction due to complex formation.[9][10][11] |
| Tertiary Amine (Lewis Base) | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA) | Urethane and Urea formation | Forms a complex with the nucleophile (alcohol or amine), increasing its nucleophilicity and facilitating the attack on the isocyanate.[3] | A good choice for reactions with amines. For reactions with alcohols, a higher catalyst loading or elevated temperature may be needed compared to reactions with more reactive aryl isocyanates. |
Visualizing Catalytic Mechanisms
Diagram: DBTDL Catalysis of Urethane Formation
References
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Environmentally Friendly, Selective Polyurethane Catalysts (2008) | Adam Strachota | 26 Citations [scispace.com]
- 3. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 4. pcimag.com [pcimag.com]
- 5. ohans.com [ohans.com]
- 6. Computational Study of Catalytic Urethane Formation [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Catalytic activity of DBTDL in polyurethane formation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 4-Ethylphenyl Isocyanate by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-ethylphenyl isocyanate by vacuum distillation. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a successful and safe purification process.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its successful purification.
| Property | Value | Source |
| CAS Number | 23138-50-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₉NO | --INVALID-LINK-- |
| Molecular Weight | 147.17 g/mol | --INVALID-LINK-- |
| Boiling Point | 68 °C at 1 mmHg | --INVALID-LINK-- |
| Density | 1.024 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | 1.5250-1.5290 at 20 °C | --INVALID-LINK-- |
| Appearance | Clear to slightly turbid, colorless to pale yellow liquid | --INVALID-LINK-- |
| Solubility | Soluble in water (reacts), soluble in most organic solvents | --INVALID-LINK-- |
Estimated Boiling Point at Various Pressures
The following table provides estimated boiling points of this compound at different vacuum levels. These are estimations and should be used as a guideline for setting up the distillation.
| Vacuum (mmHg) | Estimated Boiling Point (°C) |
| 0.5 | ~60 |
| 1 | 68 (literature value) |
| 2 | ~78 |
| 5 | ~95 |
| 10 | ~110 |
Troubleshooting Guide
This section addresses common issues encountered during the vacuum distillation of this compound.
Problem 1: No Distillate Collected or Distillation Rate is Very Slow
Possible Causes:
-
Vacuum leak: The most common issue in vacuum distillation.
-
Inadequate heating: The distillation pot is not reaching the required temperature for the set vacuum.
-
Blockage in the distillation path: A physical obstruction is preventing vapor from reaching the condenser.
-
Low vacuum: The vacuum pump is not achieving the necessary low pressure.
Troubleshooting Steps:
-
Check for Vacuum Leaks:
-
Inspect all glass joints for proper sealing. Ensure they are clean and appropriately greased with a vacuum-compatible grease.
-
Examine all tubing connections for cracks or loose fittings.
-
Use a high-vacuum gauge (e.g., Pirani or McLeod gauge) to monitor the pressure. The pressure should be stable and within the expected range for your vacuum pump.
-
-
Verify Temperature:
-
Ensure the heating mantle is in good contact with the distillation flask.
-
Measure the temperature of the heating bath or the flask's outer surface to confirm it has reached the target temperature.
-
Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.
-
-
Inspect for Blockages:
-
Allow the apparatus to cool, and then carefully disassemble to check for any solid material or viscous liquid obstructing the vapor path.
-
-
Assess Vacuum Pump Performance:
-
Check the oil level and quality in the vacuum pump. Change the oil if it is cloudy or discolored.
-
Ensure the vacuum pump is properly connected and functioning.
-
Problem 2: Product is Discolored (Yellow or Brown)
Possible Causes:
-
Thermal decomposition: Isocyanates can decompose or polymerize at high temperatures.
-
Presence of impurities: Certain impurities can cause coloration upon heating.
Troubleshooting Steps:
-
Lower the Distillation Temperature:
-
Improve the vacuum to allow distillation at a lower temperature. A lower pressure will decrease the boiling point.
-
-
Minimize Heating Time:
-
Heat the distillation pot rapidly to the desired temperature and collect the product promptly. Avoid prolonged heating.
-
-
Consider a Pre-purification Step:
-
If the crude material is highly impure, consider a preliminary purification step like filtration or a quick wash with a non-reactive solvent to remove baseline impurities.
-
Problem 3: Foaming or Bumping in the Distillation Flask
Possible Causes:
-
Reaction with residual water: Isocyanates react with water to produce an amine and carbon dioxide gas, which causes foaming.
-
Rapid heating: Heating the solution too quickly can lead to violent boiling (bumping).
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) before assembly.
-
Use anhydrous solvents if the isocyanate is in a solution.
-
Consider adding a small amount of a drying agent like anhydrous magnesium sulfate to the crude material and filtering it off before distillation.
-
-
Control Heating:
-
Heat the distillation flask gradually.
-
Use a magnetic stirrer or a boiling chip to ensure smooth boiling. For vacuum distillation, a magnetic stirrer is preferred as boiling chips can be less effective under reduced pressure.
-
Problem 4: Formation of a Solid in the Distillation Flask or Condenser
Possible Causes:
-
Polymerization: Isocyanates can self-react to form dimers (uretdiones) or trimers (isocyanurates), especially at elevated temperatures.
-
Reaction with water: The formation of insoluble substituted ureas from the reaction with water.
Troubleshooting Steps:
-
Distill at the Lowest Possible Temperature:
-
Achieve a high vacuum to minimize the required distillation temperature.
-
-
Use a Polymerization Inhibitor:
-
In some cases, a small amount of a polymerization inhibitor, such as a hindered phenol or a phosphite, can be added to the distillation pot. However, compatibility with the desired application of the purified isocyanate must be considered.
-
-
Ensure Rigorously Anhydrous Conditions:
-
As mentioned previously, eliminating water is critical to prevent the formation of ureas.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when handling this compound?
A1: this compound is a hazardous chemical. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. Isocyanates are potent respiratory and skin sensitizers.
-
Have an emergency plan in place for spills and exposures.
Q2: What are the common impurities in crude this compound?
A2: Common impurities depend on the synthetic route used.
-
From phosgenation of 4-ethylaniline: Unreacted 4-ethylaniline, carbamoyl chloride intermediates, and N,N'-bis(4-ethylphenyl)urea.
-
From Curtius rearrangement of 4-ethylbenzoyl azide: 4-ethylbenzamide (if water is present) and residual starting materials or solvents.
-
General impurities: Di- and tri-substituted ureas from reaction with water, and oligomers such as dimers and trimers of the isocyanate.
Q3: How can I confirm the purity of my distilled this compound?
A3: The purity can be assessed using several analytical techniques:
-
Infrared (IR) Spectroscopy: Look for the strong, characteristic isocyanate (-N=C=O) stretching band around 2250-2275 cm⁻¹. The absence of a broad N-H stretch (around 3300 cm⁻¹) and a carbonyl C=O stretch from urea (around 1640 cm⁻¹) indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
Gas Chromatography (GC): Can be used to determine the percentage purity.
Q4: Can I store purified this compound?
A4: Yes, but with precautions. Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. It is best to store it in a refrigerator to minimize degradation and polymerization. Over time, some sediment may form.
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a detailed methodology for the purification of this compound by vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump (capable of reaching <1 mmHg)
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Vacuum gauge
-
Vacuum-compatible grease
-
Glass wool or aluminum foil for insulation
-
Inert gas source (nitrogen or argon)
Procedure:
-
Glassware Preparation:
-
Thoroughly clean all glassware and dry it in an oven at 120°C for at least 4 hours to remove any adsorbed water.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
-
Apparatus Assembly:
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask (do not fill more than two-thirds full).
-
Lightly grease all ground-glass joints with vacuum grease.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all connections are secure.
-
Place the thermometer bulb so that the top is level with the bottom of the side arm leading to the condenser.
-
Connect the vacuum pump to the apparatus through a cold trap. The cold trap is essential to protect the pump from corrosive vapors.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude isocyanate.
-
Slowly turn on the vacuum pump and allow the pressure in the system to drop to the desired level (e.g., ~1 mmHg).
-
Once a stable vacuum is achieved, begin to gently heat the distillation pot with the heating mantle.
-
Observe the mixture for any initial outgassing or foaming. If foaming is vigorous, reduce the heating or slightly decrease the vacuum until it subsides.
-
Gradually increase the temperature until the isocyanate begins to boil and condense. The head temperature should remain steady during the collection of the pure fraction. For a pressure of 1 mmHg, the expected head temperature will be around 68°C.
-
Collect any low-boiling impurities in a separate receiving flask (forerun).
-
When the head temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until most of the product has been collected. A small amount of higher-boiling residue will remain in the distillation pot. Do not distill to dryness.
-
-
Shutdown:
-
Turn off the heating mantle and allow the distillation pot to cool to room temperature.
-
Once cooled, slowly and carefully vent the system by introducing an inert gas.
-
Turn off the vacuum pump.
-
Turn off the condenser cooling water.
-
The purified this compound in the receiving flask should be blanketed with an inert gas and sealed for storage.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting logic for common vacuum distillation issues.
Technical Support Center: Recrystallization of Ureas from 4-Ethylphenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of ureas derived from 4-ethylphenyl isocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of N-aryl ureas, providing systematic steps to resolve them.
Problem: The urea derivative fails to dissolve in the chosen solvent, even at elevated temperatures.
| Possible Cause | Suggested Solution |
| Inappropriate solvent selection. | The polarity of the solvent may not be suitable for the substituted phenylurea. Consult the Solvent Selection Guide (Table 1) and consider a more polar solvent or a solvent mixture. For N-(4-ethylphenyl) ureas, ethanol or a mixture of ethanol and water is often a good starting point.[1] |
| Insufficient solvent volume. | Gradually add more of the hot solvent in small increments until the solid dissolves completely.[2] Avoid adding a large excess, as this will reduce the final yield. |
| The solid is an insoluble impurity. | If a small amount of solid remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid particles before allowing the solution to cool. |
Problem: The urea derivative "oils out" instead of forming crystals upon cooling.
| Possible Cause | Suggested Solution |
| The solution is too concentrated. | Reheat the mixture to dissolve the oil, then add more of the primary solvent to decrease the concentration. Allow the solution to cool more slowly. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly on a benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath. Rapid cooling can lead to the separation of the solute as a supercooled liquid. |
| The melting point of the urea is below the boiling point of the solvent. | This can cause the compound to melt in the hot solvent and not solidify upon cooling. Consider using a lower-boiling point solvent. |
Problem: No crystals form, even after the solution has cooled to room temperature or in an ice bath.
| Possible Cause | Suggested Solution |
| The solution is not supersaturated. | The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Lack of nucleation sites. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide sites for crystal growth. |
| Add a "seed crystal" of the pure urea derivative to the cooled solution. The seed crystal will act as a template for crystallization. |
Problem: The resulting crystals are very fine or appear as a powder.
| Possible Cause | Suggested Solution |
| The solution cooled too quickly. | Rapid crystallization, often referred to as "crashing out," can trap impurities and result in small crystals. To encourage the growth of larger, purer crystals, a slower cooling rate is necessary. Insulate the flask to slow down the cooling process.[2] |
| The solution was agitated during cooling. | Avoid disturbing the solution as it cools to allow for the slow and orderly growth of crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing ureas derived from this compound?
A good starting point for the recrystallization of substituted ureas is a mixed solvent system of ethanol and water. These ureas often exhibit good solubility in hot alcohols and lower solubility at cooler temperatures. The optimal ratio of ethanol to water will need to be determined experimentally to maximize the yield of pure crystals. Other polar solvents like methanol or acetone can also be considered.
Q2: How can I improve the purity of my recrystallized urea derivative?
To improve purity, ensure that the dissolution is complete in the minimum amount of hot solvent and that the cooling process is slow and undisturbed. If the initial crystals are still impure, a second recrystallization step can be performed. Using a small amount of decolorizing charcoal during the hot dissolution can help remove colored impurities.
Q3: My yield after recrystallization is very low. What are the common causes?
Several factors can contribute to low yield:
-
Using too much solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Cooling for an insufficient amount of time: Ensure the solution has reached the lowest possible temperature (e.g., in an ice bath) to maximize crystal precipitation.
-
Premature crystallization during hot filtration: If crystals form on the filter paper during hot filtration, some product will be lost. This can be minimized by using a pre-heated funnel and filtering the solution as quickly as possible.
-
Inherent solubility: Some product will always remain in the mother liquor due to its residual solubility.
Q4: Is it possible to recrystallize the product directly from the reaction mixture?
In some cases, it may be possible to crystallize the product directly from the reaction mixture, especially if the solvent used for the reaction is also a suitable recrystallization solvent and the byproducts are soluble. However, it is generally recommended to first isolate the crude product through extraction or filtration before performing a dedicated recrystallization step to achieve higher purity.
Data Presentation
Table 1: General Solvent Selection Guide for Recrystallization of Ureas
| Solvent Class | Examples | Suitability for N-Aryl Ureas | Notes |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Often suitable, especially as a mixed solvent system (e.g., Ethanol/Water).[1] | The urea should be soluble in the hot solvent and insoluble in the cold solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Can be effective. Good for dissolving the urea, may require an anti-solvent for precipitation. | The polarity can be tuned by mixing with a non-polar solvent. |
| Non-Polar | Hexane, Heptane, Toluene | Generally used as an "anti-solvent" in a mixed solvent system to induce precipitation. | N-Aryl ureas are typically not very soluble in non-polar solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be used, but their low boiling points may limit the solubility of some ureas. | |
| Ketones | Methyl Ethyl Ketone, Methyl Isobutyl Ketone | Can be effective for separating different urea derivatives by fractional crystallization. |
Experimental Protocols
Detailed Methodology for Recrystallization of a Urea Derivative from this compound
This protocol provides a general procedure that can be adapted for specific N-(4-ethylphenyl) urea derivatives.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude urea in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) and solvent mixtures (e.g., ethanol/water, acetone/hexane). The ideal solvent is one in which the urea is highly soluble when hot and poorly soluble when cold.
-
Dissolution:
-
Place the crude urea derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) and heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. If using a solvent pair, dissolve the urea in the solvent in which it is more soluble, and then add the second solvent (the "anti-solvent") dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid particles.
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity. A sharp melting point close to the expected value is indicative of a pure compound.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of urea derivatives.
Caption: Troubleshooting logic for common recrystallization issues.
References
Common impurities found in 4-Ethylphenyl isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with 4-Ethylphenyl isocyanate, particularly concerning impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Based on the synthesis and degradation pathways of aryl isocyanates, the most common impurities in this compound include:
-
4-Ethylaniline: Formed by the hydrolysis of this compound upon exposure to moisture.
-
N,N'-bis(4-ethylphenyl)urea: A symmetrical urea formed from the reaction of this compound with its hydrolysis product, 4-ethylaniline.
-
Uretdione (dimer) and Isocyanurate (trimer): Cyclic dimers and trimers can form, especially during prolonged storage or exposure to catalysts.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 4-ethylaniline or related precursors may be present.
Q2: How can I minimize the formation of impurities during storage and handling?
A2: To minimize impurity formation, this compound should be handled under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). It is crucial to use dry solvents and glassware to prevent hydrolysis. Store the compound in a tightly sealed container in a cool, dry, and dark place.
Q3: My reaction is not proceeding as expected. Could impurities in the this compound be the cause?
A3: Yes, impurities can significantly impact your reaction. For instance, the presence of 4-ethylaniline can lead to the formation of unwanted urea byproducts, consuming your starting material and complicating purification. Dimers and trimers are generally less reactive and can reduce the effective concentration of the isocyanate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete reaction or low yield | Presence of less reactive impurities such as uretdiones (dimers) and isocyanurates (trimers) reducing the effective concentration of the isocyanate. | Purify the this compound by vacuum distillation before use. Ensure accurate quantification of the isocyanate concentration, considering the potential presence of non-reactive species. |
| Formation of an insoluble white precipitate | The precipitate is likely N,N'-bis(4-ethylphenyl)urea, formed from the reaction of the isocyanate with 4-ethylaniline, which is present as an impurity or formed in situ due to moisture. | Rigorously dry all solvents and glassware. Perform the reaction under an inert atmosphere. If the isocyanate is suspected to be partially hydrolyzed, it can be purified by distillation. |
| Inconsistent results between different batches of this compound | The impurity profile and concentration can vary between batches. | Analyze the purity of each new batch by GC-MS or HPLC before use. This will allow you to account for any variations in the concentration of the active isocyanate. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | These peaks may correspond to impurities such as 4-ethylaniline, N,N'-bis(4-ethylphenyl)urea, or oligomers. | Refer to the provided GC-MS protocol to identify these impurities. If necessary, develop a purification method to remove them. |
Common Impurities and Typical Purity Levels
The following table summarizes the common impurities found in commercial this compound. The purity levels provided are typical and may vary between suppliers and batches.
| Impurity | Chemical Structure | Molar Mass ( g/mol ) | Typical Purity Level |
| This compound | C9H9NO | 147.18 | > 98% |
| 4-Ethylaniline | C8H11N | 121.18 | < 1% |
| N,N'-bis(4-ethylphenyl)urea | C17H20N2O | 268.36 | < 0.5% |
| Uretdione (Dimer) | C18H18N2O2 | 294.35 | < 0.2% |
| Isocyanurate (Trimer) | C27H27N3O3 | 441.52 | < 0.2% |
Experimental Protocols
Protocol for Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound and its common volatile impurities.
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet.
-
Carrier gas: Helium (99.999% purity).
-
Solvent: Dichloromethane (DCM), anhydrous, analytical grade.
-
Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Syringe: 10 µL GC syringe.
2. Standard Preparation:
-
Prepare a stock solution of this compound in anhydrous DCM at a concentration of approximately 1 mg/mL.
-
If available, prepare individual stock solutions of potential impurities (4-ethylaniline, N,N'-bis(4-ethylphenyl)urea) in anhydrous DCM.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous DCM.
-
Transfer an aliquot of the solution to a 2 mL GC vial.
4. GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan.
5. Data Analysis:
-
Identify the peak for this compound and any impurity peaks by comparing their retention times and mass spectra to reference standards or library data.
-
The purity of the sample can be estimated by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentration.
Troubleshooting Workflow for Impurity Issues
The following diagram illustrates a logical workflow for troubleshooting common issues related to impurities in this compound.
Caption: Troubleshooting workflow for this compound impurity issues.
Dealing with the moisture sensitivity of 4-Ethylphenyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of 4-Ethylphenyl isocyanate.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to moisture contamination.
Issue 1: A white precipitate forms in the reaction mixture.
-
Probable Cause: The formation of a white solid is a common indicator of water contamination. This compound reacts with water to form an unstable carbamic acid, which then decomposes to 4-ethylaniline and carbon dioxide. The 4-ethylaniline subsequently reacts with another molecule of this compound to produce the insoluble N,N'-bis(4-ethylphenyl)urea.[1]
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure all solvents are rigorously dried. Use freshly opened anhydrous solvents or dry solvents using appropriate methods, such as distillation from a suitable drying agent or passage through a column of activated molecular sieves.
-
Ensure Glassware is Dry: All glassware should be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed moisture.[1]
-
Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[1]
-
Check Reagent Purity: Other reagents in the reaction mixture may be a source of water contamination. Ensure all starting materials are anhydrous.
-
Issue 2: The reaction is foaming or bubbling, and the pressure is increasing.
-
Probable Cause: This is a strong indication of significant water contamination, leading to the formation of carbon dioxide gas.[1]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. If necessary, vent the reaction to a fume hood.
-
Identify Moisture Source: This level of gas evolution points to a significant source of water. Re-evaluate all potential sources as outlined in Issue 1.
-
Catalyst Consideration: Be aware that some catalysts can also promote the isocyanate-water reaction. Review your choice of catalyst to ensure it is selective for the desired reaction.
-
Issue 3: The yield of the desired product is low, with significant loss of this compound.
-
Probable Cause: The this compound has been consumed by the side reaction with water. For every one mole of water, two moles of isocyanate are consumed in the formation of urea.[1]
-
Troubleshooting Steps:
-
Quantify Water Content: Before repeating the experiment, it is crucial to quantify and minimize the water content in all reagents and solvents. Karl Fischer titration is a highly effective method for this purpose.
-
Review Drying Protocols: Re-evaluate and improve your procedures for drying solvents and reagents. Refer to the tables and protocols in this guide for best practices.
-
Issue 4: Inconsistent or unexpected analytical results (e.g., extra peaks in NMR or IR spectra).
-
Probable Cause: The presence of the N,N'-bis(4-ethylphenyl)urea byproduct or other side products resulting from reactions with impurities.
-
Troubleshooting Steps:
-
Spectroscopic Analysis: Compare the spectra of your product with a reference spectrum of the expected product and the potential urea byproduct. Key IR peaks for the urea byproduct include N-H stretching and C=O stretching.
-
Purification: If the urea byproduct is present, it can often be removed by filtration if it is insoluble in the reaction solvent, or by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent moisture contamination?
A1: this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). The storage area should be cool and dry. If you need to use only a portion of the contents, it is best practice to flush the headspace of the container with an inert gas before re-sealing.
Q2: What are the best solvents to use for reactions with this compound?
A2: The choice of solvent will depend on the specific reaction. However, it is critical that the solvent is anhydrous. Common anhydrous solvents that are compatible with isocyanates include toluene, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. The polarity of the solvent can affect the reaction rate.[2][3]
Q3: How can I be certain that my solvents are sufficiently dry?
A3: While using a freshly opened bottle of an anhydrous solvent from a reputable supplier is a good start, it is best to verify the water content. Karl Fischer titration is the gold standard for accurately determining the water content in solvents and can detect water at the parts-per-million (ppm) level.[4] For many sensitive reactions, a water content of <50 ppm is recommended.
Q4: Can I use molecular sieves to dry my solvents?
A4: Yes, 3Å molecular sieves are effective for drying a variety of organic solvents.[5][6] To be effective, the sieves must be activated by heating them in an oven and allowing them to cool in a desiccator before use. Add the activated sieves to the solvent and allow them to stand for at least 24 hours before use.
Q5: What are the characteristic IR peaks for this compound and its urea byproduct?
A5: this compound has a strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹. The N,N'-bis(4-ethylphenyl)urea byproduct will show characteristic peaks for N-H stretching (around 3300 cm⁻¹) and the urea C=O stretching (around 1630-1660 cm⁻¹).[7][8]
Data Presentation
Table 1: Recommended Water Content in Solvents for Moisture-Sensitive Reactions
| Solvent | Recommended Maximum Water Content (ppm) |
| Toluene | < 30 |
| Tetrahydrofuran (THF) | < 50 |
| Dichloromethane (DCM) | < 50 |
| Acetonitrile | < 50 |
Table 2: Efficiency of Common Drying Agents for Solvents
| Drying Agent | Solvents Effectively Dried | Notes |
| 3Å Molecular Sieves | THF, Toluene, DCM, Acetonitrile, Methanol, Ethanol[5][6] | Must be activated before use. Good for static drying. |
| Sodium/Benzophenone | THF, Toluene | Provides a visual indication of dryness (deep blue/purple color). Requires distillation.[1] |
| Calcium Hydride (CaH₂) | Toluene, DCM | Reacts with water to produce hydrogen gas. Requires distillation. |
| Phosphorus Pentoxide (P₂O₅) | Toluene, DCM | Very efficient but can be difficult to handle. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours, or flame-dried under a vacuum while hot. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere Setup: Set up the reaction apparatus on a Schlenk line or in a glovebox to maintain a positive pressure of a dry, inert gas throughout the experiment.
-
Reagent Transfer: Use dry syringes or cannulas to transfer this compound and other anhydrous liquids. For solids, use a glovebox or a nitrogen-flushed glove bag for transfers.
-
Reaction Execution: Add reagents dropwise to control any exothermic reactions. Maintain the inert atmosphere throughout the course of the reaction.
-
Work-up: Quench the reaction carefully, as excess this compound will react exothermically with water or other protic solvents.
Protocol 2: Synthesis of N,N'-bis(4-ethylphenyl)urea
This protocol can be used to synthesize an authentic sample of the urea byproduct for use as an analytical standard.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.0 equivalents) in anhydrous toluene under a nitrogen atmosphere.
-
Addition of Water: Slowly add a solution of water (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the stirred isocyanate solution at room temperature.
-
Reaction: A white precipitate of N,N'-bis(4-ethylphenyl)urea will form. Allow the reaction to stir for 2-4 hours to ensure completion.
-
Isolation: Isolate the white solid by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and by melting point determination.
Protocol 3: Karl Fischer Titration to Determine Water Content in a Solvent
-
Apparatus: Use a calibrated Karl Fischer titrator.
-
Solvent Preparation: Add the appropriate Karl Fischer solvent to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Sample Addition: Inject a known volume or weight of the solvent to be tested into the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent to the endpoint.
-
Calculation: The instrument software will calculate the water content in ppm or percentage based on the volume of titrant used and the titer of the reagent.
Visualizations
Caption: Moisture-induced side reaction of this compound.
Caption: A logical workflow for troubleshooting moisture-related issues.
References
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Optimizing Caramate Synthesis Reactions
Welcome to the Technical Support Center for Carbamate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and efficiency of your carbamate synthesis reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during carbamate synthesis in a question-and-answer format, offering insights into potential causes and actionable solutions.
Q1: My carbamate synthesis reaction is resulting in a low yield. What are the initial checks I should perform?
A1: When encountering low yields, a systematic evaluation of your reagents and reaction setup is the critical first step.
-
Reagent Quality: The purity and stability of your starting materials are paramount. Reagents like isocyanates and chloroformates are particularly sensitive to moisture and can hydrolyze over time. It is crucial to use fresh or properly stored reagents. Ensure your amine and alcohol/thiol starting materials are pure and dry.[1]
-
Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to moisture. The presence of water can lead to the formation of unwanted byproducts, such as symmetric ureas when using isocyanate intermediates.[1] Always use anhydrous solvents and ensure your glassware is thoroughly dried.
-
Reaction Monitoring: Actively monitor the progress of your reaction using appropriate techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction has gone to completion or has stalled.
-
Stoichiometry: Double-check the stoichiometry of your reactants. An incorrect ratio of amine to the carbonyl source or other reagents can lead to incomplete conversion and the formation of side products.
Q2: I am observing a significant amount of symmetrical urea as a byproduct. How can I minimize this?
A2: The formation of symmetrical urea is a common side reaction, especially when using isocyanates or generating them in situ. This occurs when the isocyanate intermediate reacts with an amine.
-
Strict Anhydrous Conditions: Water can react with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can react with another molecule of isocyanate to produce a symmetrical urea.[1]
-
Controlled Reagent Addition: The order and rate of reagent addition can significantly impact the outcome. When generating an isocyanate in situ, slowly adding the amine to the phosgene equivalent can maintain a low concentration of free amine, thus reducing the likelihood of urea formation.[1]
-
Low-Temperature Conditions: When using chloroformates, performing the addition to the amine at a low temperature (e.g., 0 °C) can help control the initial exothermic reaction and minimize the formation of isocyanate intermediates.[1]
-
Choice of Base: Use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the acid byproduct (e.g., HCl) generated during the reaction.[1]
Q3: How can I prevent the N-alkylation of my amine starting material or carbamate product?
A3: N-alkylation can be a problematic side reaction, particularly in syntheses involving alkyl halides.
-
Choice of Base: The selection of a suitable base is crucial. Strong, non-nucleophilic bases are often preferred.
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the N-alkylation side reaction relative to the desired carbamate formation.
-
Use of Additives: In some cases, additives like tetrabutylammonium iodide (TBAI) can help to suppress the N-alkylation of the carbamate product.
Q4: My carbamate product is difficult to purify. What strategies can I employ?
A4: Purification of carbamates can be challenging due to their varying polarities and potential for degradation.
-
Crystallization: If your carbamate is a solid, recrystallization is often the most effective method for achieving high purity.
-
Column Chromatography: Silica gel column chromatography is a widely used technique for purifying carbamates. A careful selection of the eluent system is necessary to achieve good separation from impurities.
-
Acid-Base Extraction: For carbamates with acidic or basic functionalities, a liquid-liquid extraction with pH adjustment can be an effective way to separate them from neutral impurities.
-
Product Precipitation: If the carbamate product precipitates out of the reaction mixture, it can often be isolated by simple filtration, which can significantly simplify the purification process.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can influence the yield of carbamate synthesis.
Table 1: Comparative Analysis of Common Carbamate Synthesis Methods
| Synthesis Method | Starting Materials | Reagents & Conditions | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |
| From Isocyanates | Alcohols, Phenols | Isocyanate, optional catalyst (e.g., dibutyltin dilaurate), organic solvent (e.g., toluene), room temp. to moderate heating. | > 90 | 1-16 hours | High yields, often proceeds without a catalyst, commercially important for large-scale synthesis. | Isocyanates can be toxic and moisture-sensitive, limiting substrate scope for complex molecules.[2] |
| From Chloroformates | Primary and secondary amines | Chloroformate, base (e.g., K₂CO₃, Et₃N), organic solvent (e.g., acetone, benzene), -10°C to reflux. | 80-95 | 1-18 hours | Readily available starting materials, versatile for a wide range of amines. | Generates HCl byproduct requiring a base, can have long reaction times.[2] |
| Using 1,1'-Carbonyldiimidazole (CDI) | Carboxylic acids, amines, alcohols | CDI, organic solvent (e.g., CH₂Cl₂), room temperature. | 70-95 | 1-22 hours | Mild reaction conditions, avoids toxic phosgene derivatives, byproducts are gaseous (CO₂) and water-soluble (imidazole).[2] | CDI is moisture sensitive. |
| Oxidative Carbonylation | Amine, Alcohol | CO, Oxidant, Metal catalyst (e.g., Pd-based), High Temperature & Pressure. | 60-90 | 2-10 hours | Utilizes CO as a C1 source, can be highly efficient. | Requires specialized high-pressure equipment, catalyst can be expensive. |
Table 2: Effect of Catalyst Loading on Alkyl Carbamate Synthesis from Urea and Alcohols
| Catalyst | Catalyst Loading (wt%) | Urea Conversion (%) | Carbamate Yield (%) |
| None | 0 | 94 | 1-6 |
| TiO₂/SiO₂ | 5 | 98 | 95 |
| TiO₂/SiO₂ | 10 | 100 | 97.5 |
| TiO₂/SiO₂ | 15 | 100 | 97 |
| Cr₂O₃-NiO/SiO₂ | 10 | 100 | 97 |
| TiO₂-Cr₂O₃/SiO₂ | 10 | 100 | 96 |
| Adapted from a study on the synthesis of alkyl carbamates using urea as the carbonyl source.[3] |
Experimental Protocols
This section provides detailed methodologies for key carbamate synthesis reactions.
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol describes the widely used method for the protection of primary amines using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equivalents)
-
Suitable solvent (e.g., THF, DCM, or a mixture with water, 10 mL)
-
Optional base (e.g., triethylamine, 1.5 equivalents)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base, add it to the solution and stir.
-
Add the di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine. Further purification by column chromatography may be performed if necessary.[4]
Protocol 2: General Procedure for Cbz Protection of an Amine
This protocol outlines a standard procedure for the protection of amines using benzyl chloroformate (Cbz-Cl).
Materials:
-
Amine (10.0 mmol)
-
Sodium carbonate (Na₂CO₃) (1.5 g)
-
Water (15 mL)
-
Dioxane (10 mL)
-
Benzyl chloroformate (Cbz-Cl) (10.0 mmol, 1.0 equivalent)
-
tert-Butyl methyl ether
Procedure:
-
In a flask, dissolve the amine and sodium carbonate in a mixture of water and dioxane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred mixture.
-
Allow the mixture to warm to room temperature and stir for approximately 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with an organic solvent (e.g., tert-butyl methyl ether, 2 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the Cbz-protected product.[4]
Protocol 3: Carbamate Synthesis from an Isocyanate and an Alcohol
This protocol describes the direct reaction between an isocyanate and an alcohol to form a carbamate.
Materials:
-
Alcohol (1.0 eq.)
-
Isocyanate (1.0-1.2 eq.)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Optional catalyst (e.g., dibutyltin dilaurate, 0.1 mol%)
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using a catalyst, add it to the solution.
-
Add the isocyanate dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat gently if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with a small amount of methanol to consume any excess isocyanate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 4: Carbamate Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This protocol details a two-step, one-pot procedure for synthesizing carbamates from an alcohol and an amine using CDI.
Materials:
-
Alcohol (1.0 eq.)
-
1,1'-Carbonyldiimidazole (CDI) (1.05-1.2 eq.)
-
Amine (1.0-1.1 eq.)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
To a solution of the alcohol in a suitable anhydrous solvent, add CDI portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS. Reaction time can vary from a few hours to overnight.
-
Once the formation of the intermediate is complete, add the amine to the reaction mixture.
-
Continue stirring at room temperature or gently heat if necessary. Monitor the progress of the reaction until the starting materials are consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if needed.[1]
Visualizing Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows and troubleshooting logic in carbamate synthesis.
Caption: General experimental workflow for carbamate synthesis.
Caption: Troubleshooting flowchart for low carbamate yield.
Caption: Overview of major carbamate synthesis pathways.
References
Technical Support Center: 4-Ethylphenyl Isocyanate Reactions with Protic Solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing side reactions of 4-Ethylphenyl isocyanate with protic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when using this compound with protic solvents?
A1: this compound is highly reactive toward nucleophiles containing active hydrogen atoms. The most common side reactions with protic solvents involve the formation of substituted ureas, urethanes (carbamates), allophanates, and biurets. These reactions can compete with your desired reaction, reducing yield and introducing impurities.
Q2: How does water as a contaminant affect my reaction with this compound?
A2: Water reacts with this compound in a two-step process. First, it forms an unstable carbamic acid, which then decomposes into 4-ethylaniline and carbon dioxide.[1][2] The resulting 4-ethylaniline is a primary amine and is highly reactive toward another molecule of this compound, rapidly forming a stable, often insoluble, N,N'-bis(4-ethylphenyl)urea.[2] This side reaction consumes two equivalents of the isocyanate for every mole of water, which can significantly lower the yield of the desired product.[1]
Q3: What are allophanates and biurets, and under what conditions do they form?
A3: Allophanates and biurets are secondary reaction products.
-
Allophanate formation occurs when excess this compound reacts with a urethane linkage. This reaction is typically favored at elevated temperatures.[3][4]
-
Biuret formation happens when excess this compound reacts with a urea linkage. This reaction is also generally promoted by higher temperatures.[4]
These side reactions lead to branching and cross-linking in polymer synthesis and can be difficult to control.
Q4: How does the reactivity of this compound with alcohols and amines compare?
A4: The reaction of isocyanates with amines to form ureas is generally much faster than the reaction with alcohols to form urethanes.[2] This is why even trace amounts of water can be highly detrimental, as the in-situ generated amine will rapidly react with the isocyanate. Primary amines are typically more reactive than secondary amines.
Troubleshooting Guides
Issue 1: A white, insoluble precipitate has formed in my reaction.
-
Probable Cause: This is a classic sign of the formation of N,N'-bis(4-ethylphenyl)urea due to water contamination in your reaction.[1] Ureas derived from aromatic isocyanates are often poorly soluble in common organic solvents.
-
Troubleshooting Steps:
-
Verify Solvent and Reagent Purity: Use Karl Fischer titration to quantify the water content in your solvent and liquid reagents.[5] For solid reagents, ensure they have been properly dried and stored.
-
Ensure Dry Glassware: Oven-dry all glassware at >120 °C overnight or flame-dry it under an inert atmosphere immediately before use.[1]
-
Maintain an Inert Atmosphere: Conduct your reaction under a positive pressure of a dry, inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the system.[1]
-
Issue 2: My reaction is foaming or bubbling, and I'm observing pressure buildup.
-
Probable Cause: This indicates the formation of carbon dioxide gas, which is a byproduct of the reaction between this compound and water.[1]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel completely to avoid a dangerous buildup of pressure. Vent the reaction to a fume hood.
-
Identify the Moisture Source: Systematically check all your reagents and your experimental setup for the source of water contamination as outlined in "Issue 1".
-
Catalyst Consideration: Be aware that some catalysts can also promote the isocyanate-water reaction.[1] Review your catalyst choice to ensure it is selective for your desired transformation.
-
Issue 3: The yield of my desired urethane product is low, and a significant amount of my this compound has been consumed.
-
Probable Cause: The isocyanate has likely been consumed by side reactions, primarily the formation of urea from water contamination. For every mole of water, two moles of isocyanate are consumed.[1]
-
Troubleshooting Steps:
-
Quantify Water Content: The most effective approach is preventative. Before starting your experiment, rigorously quantify and minimize the water content in all components.
-
Review Drying Protocols: Re-evaluate your procedures for drying solvents and reagents. See the experimental protocols section for detailed methods.
-
Analytical Monitoring: Use techniques like FTIR or HPLC to monitor the reaction progress and identify the formation of side products.
-
Data Presentation
Table 1: Relative Reaction Rates of Isocyanates with Protic Nucleophiles
| Nucleophile | Relative Rate | Product |
| Primary Aliphatic Amine | 1000 | Urea |
| Primary Aromatic Amine | 100 | Urea |
| Primary Alcohol | 1 | Urethane |
| Water | 1 | Urea (via amine) |
| Secondary Alcohol | 0.3 | Urethane |
| Phenol | 0.05 | Urethane |
| Urethane (for Allophanate formation) | 0.01 | Allophanate |
| Urea (for Biuret formation) | 0.005 | Biuret |
Note: Data is generalized for isocyanates and serves as a qualitative guide. The exact rates for this compound may vary.
Table 2: Activation Energies for Phenyl Isocyanate Reactions
| Reaction | Solvent | Activation Energy (kJ/mol) |
| Phenyl Isocyanate + 1-Propanol (Stoichiometric) | THF | ~54 |
| Phenyl Isocyanate + 1-Propanol (Alcohol Excess) | THF | Lower than stoichiometric |
| Phenyl Isocyanate + 1-Propanol (Isocyanate Excess) | THF | Lower than stoichiometric |
Note: This data for phenyl isocyanate is provided as an approximation for the reactivity of this compound. The activation energies are generally in the range of 17–54 kJ/mol for aryl isocyanates with alcohols.[6]
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
-
Objective: To accurately quantify the water content (in ppm) of a solvent.
-
Apparatus: Coulometric Karl Fischer titrator, gas-tight syringes.
-
Procedure:
-
Instrument Preparation: Turn on the KF titrator and allow the anolyte solution to stabilize. The instrument will perform a pre-titration to eliminate ambient moisture.
-
Sample Injection: Using a gas-tight syringe, carefully draw a precise volume (e.g., 1.0 mL) of the solvent.
-
Titration: Inject the sample into the KF cell. The titrator will automatically start the titration.
-
Data Recording: The instrument will report the water content, typically in micrograms (µg) of water.
-
Calculation: Convert the result to parts per million (ppm) using the density of the solvent: ppm = (µg of H₂O) / (Volume of sample in mL * Density of solvent in g/mL).
-
Replicates: Perform at least three measurements for accuracy.[5]
-
Protocol 2: Monitoring Reaction Progress with FTIR Spectroscopy
-
Objective: To qualitatively and semi-quantitatively monitor the consumption of this compound and the formation of urethane and urea products.
-
Apparatus: FTIR spectrometer with an ATR probe.
-
Procedure:
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
-
Initial Spectrum: Record a spectrum of the reaction mixture before the addition of this compound.
-
Reaction Monitoring: Once the reaction is initiated, record spectra at regular intervals.
-
Data Analysis: Monitor the following characteristic peaks:
-
Isocyanate (-NCO): A strong, sharp peak around 2270 cm⁻¹. Its disappearance indicates consumption.[7][8]
-
Urethane (C=O): A peak around 1715 cm⁻¹. Its appearance indicates the formation of the desired product.[7]
-
Urea (C=O): A peak around 1640 cm⁻¹. Its appearance indicates the formation of the urea side product.
-
-
Mandatory Visualization
References
Monitoring the progress of 4-Ethylphenyl isocyanate reactions by TLC or IR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 4-Ethylphenyl isocyanate using Thin-Layer Chromatography (TLC) and Infrared (IR) Spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Which method, TLC or IR, is better for monitoring my this compound reaction?
A: Both techniques have their advantages. IR spectroscopy is generally superior for real-time, in-situ monitoring of isocyanate reactions.[1] This is because you can directly observe the disappearance of the distinct isocyanate peak. TLC is a simpler, more accessible technique for qualitative analysis of the reaction progress by observing the consumption of starting material and the formation of the product.[2][3] However, isocyanates can be reactive and may decompose on the silica gel plate, which can complicate TLC analysis.[4]
Q2: What is the characteristic IR absorption peak for the isocyanate group?
A: The isocyanate group (–N=C=O) exhibits a strong and sharp absorption band in the infrared spectrum, typically appearing between 2250 and 2285 cm⁻¹.[5] The disappearance of this peak is a reliable indicator of the reaction's progression.[6]
Q3: How can I visualize the spots on my TLC plate if the starting material and product are not UV-active?
A: If your compounds are not visible under a UV lamp, you can use a chemical stain.[7][8] Common stains that can be used for visualizing isocyanate reaction components include potassium permanganate (KMnO₄) and p-anisaldehyde stains.[9][10] An iodine chamber can also be effective for visualizing many organic compounds.[7]
Q4: Can I quantify the reaction progress using these methods?
A: IR spectroscopy, particularly with modern software, allows for quantitative analysis by measuring the decrease in the area of the isocyanate peak over time. TLC is primarily a qualitative technique. While you can get a rough estimate of the relative amounts of starting material and product, it is not a precise quantitative method.[11]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking of spots | - The sample is too concentrated.[12][13]- The compound is highly polar and interacting strongly with the silica gel.[12]- The solvent system is not appropriate. | - Dilute your reaction sample before spotting it on the TLC plate.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid or ammonia to your eluting solvent to reduce tailing.[12]- Experiment with different solvent systems to find one that provides better separation. |
| Multiple unexpected spots for the starting material | - The this compound may be degrading on the silica gel plate.[4]- The starting material is impure. | - Isocyanates are reactive; minimize the time the plate is exposed to air and moisture before and after development.[4]- Consider using a less acidic stationary phase if available.- Check the purity of your starting material by another method (e.g., NMR or IR). |
| Reactant and product spots have very similar Rf values | - The polarity of the reactant and product are very similar. | - Try different solvent systems with varying polarities.[14]- Use a "cospot" by spotting the reaction mixture on top of the starting material spot to see if you can resolve two distinct spots.[15] |
| No spots are visible on the TLC plate | - The concentration of the compounds is too low.[13]- The visualization method is not suitable for your compounds. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[13]- Try a different visualization technique (e.g., if UV doesn't work, try a chemical stain like potassium permanganate).[7][9] |
Infrared (IR) Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noisy or distorted spectrum | - Environmental interference such as dust, smoke, or steam in the beam path.[16][17]- Poor contact between the sample and the ATR crystal (if using ATR).[18]- Instrument malfunction or environmental vibrations.[18] | - Ensure a clean and clear path for the IR beam. Use sensors with appropriate filters for harsh environments if necessary.[16]- Ensure good contact and proper cleaning of the ATR crystal before each measurement.[18]- Place the instrument on a stable surface and away from sources of vibration. |
| Inaccurate or unstable readings | - Variations in the emissivity of the sample.[16]- The temperature of the surroundings is affecting the measurement. | - Adjust the emissivity setting on the sensor to match the material being analyzed.[16]- Shield the sensor and sample from external heat sources. |
| The isocyanate peak does not disappear completely | - The reaction has not gone to completion.- The reaction may be reversible or have reached equilibrium.- There may be residual unreacted starting material. | - Allow the reaction to proceed for a longer time or consider adjusting reaction conditions (e.g., temperature, catalyst).- Consult the reaction mechanism to determine if it is an equilibrium process.- Ensure proper stoichiometry of reactants. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.[2][3]
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[15]
-
Spot the Plate:
-
On the left side of the starting line, spot a dilute solution of your this compound starting material.
-
In the middle, spot a sample taken directly from your reaction mixture.
-
On the right, you can spot a "cospot" by applying the reaction mixture directly on top of a spot of the starting material.[15]
-
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the starting line.[2] Close the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.[7] Circle any visible spots with a pencil.
-
If spots are not UV-active, use an appropriate chemical stain (e.g., potassium permanganate) to visualize them.[8]
-
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Protocol 2: Monitoring Reaction Progress by IR Spectroscopy
-
Acquire a Background Spectrum: Before starting the reaction, acquire a background spectrum of the solvent and any other reagents present in the reaction mixture, except for the this compound.
-
Acquire a Spectrum of the Starting Material: Obtain an IR spectrum of the this compound to identify the characteristic N=C=O stretching peak (around 2250-2285 cm⁻¹).
-
Set up In-Situ Monitoring (if available): If using a fiber-optic probe or an in-situ ATR probe, insert it directly into the reaction vessel.[1]
-
Monitor the Reaction:
-
Start the reaction and begin acquiring IR spectra at regular intervals.
-
Monitor the intensity of the isocyanate peak at ~2250-2285 cm⁻¹.
-
-
Analyze the Data: The reaction is considered complete when the isocyanate peak has disappeared or its area no longer decreases over time.[6] You can plot the peak area versus time to determine the reaction kinetics.
Data Presentation
Table 1: Typical IR Absorption Frequencies for Monitoring this compound Reactions
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Observation During Reaction |
| Isocyanate (N=C=O) | Asymmetric Stretch | 2250 - 2285 | Disappears |
| Urethane (N-H) | Stretch | 3200 - 3500 | Appears |
| Urethane (C=O) | Stretch | 1680 - 1740 | Appears |
Table 2: Example TLC Data for a Reaction of this compound with an Alcohol
| Compound | Typical Rf Value (Hexanes:EtOAc 4:1) |
| This compound | ~0.7 |
| Urethane Product | ~0.4 |
Note: Rf values are highly dependent on the specific TLC plate, solvent system, and experimental conditions. This table provides an illustrative example.
Visualization
Caption: Workflow for monitoring a this compound reaction.
References
- 1. mt.com [mt.com]
- 2. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. silicycle.com [silicycle.com]
- 11. youtube.com [youtube.com]
- 12. chembam.com [chembam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. accuratesensors.com [accuratesensors.com]
- 17. iothrifty.com [iothrifty.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Quenching Excess 4-Ethylphenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylphenyl isocyanate. The following information is intended to help users safely and effectively quench excess isocyanate in their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound?
A1: this compound is a reactive and hazardous compound. Quenching is essential to neutralize any unreacted isocyanate, preventing its release into the environment and minimizing exposure risks to laboratory personnel. Isocyanates are known respiratory and skin sensitizers.[1][2][3]
Q2: What are the most common types of quenching agents for isocyanates?
A2: The most common quenching agents are nucleophiles that react with the isocyanate group (-NCO). These are broadly categorized as:
-
Primary and Secondary Amines: These react very rapidly with isocyanates to form stable urea byproducts.
-
Alcohols: These react to form carbamate byproducts. The reaction is generally slower than with amines.
-
Water: Reacts to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea. This method can cause foaming due to gas evolution.[4]
Q3: How do I choose the appropriate quenching agent for my specific reaction?
A3: The choice of quenching agent depends on several factors, including the reaction solvent, the desired workup procedure, and the nature of your product. Primary amines are highly effective for rapid and complete quenching. Alcohols can also be used, particularly if the resulting carbamate is easier to remove from the reaction mixture than the corresponding urea.
Troubleshooting Guides
Issue 1: A solid precipitate forms in the reaction mixture during quenching.
-
Probable Cause: You are likely observing the formation of a disubstituted urea, which can be insoluble in common organic solvents.[4] This is the expected byproduct when using a primary or secondary amine as a quenching agent.
-
Troubleshooting Steps:
-
Characterize the Precipitate: If possible, isolate a small amount of the solid and characterize it (e.g., by melting point or NMR) to confirm it is the expected urea byproduct.
-
Solubility Test: Test the solubility of the precipitate in various solvents to find a suitable one for filtration and washing.
-
Workup Modification: If the precipitate is the urea byproduct, it can often be removed by filtration. Wash the solid with a suitable solvent to remove any trapped product. If your desired product is soluble, you can proceed with the filtrate.
-
Issue 2: The quenching reaction is slow or appears incomplete.
-
Probable Cause: The quenching agent you have chosen may not be reactive enough, or you may not be using a sufficient excess.
-
Troubleshooting Steps:
-
Increase Stoichiometry: Ensure you are using a sufficient molar excess of the quenching agent. A 5-10 fold excess is a good starting point.
-
Switch to a More Reactive Quencher: If using an alcohol, consider switching to a primary amine, which reacts much more rapidly with isocyanates.[5]
-
Increase Temperature: Gently warming the reaction mixture can increase the rate of quenching, especially when using less reactive nucleophiles like alcohols. However, be cautious of potential side reactions with your desired product.
-
Issue 3: Foaming or gas evolution is observed during quenching.
-
Probable Cause: This is a strong indication that water is present in your reaction mixture or was introduced during the quench. Water reacts with isocyanates to produce carbon dioxide gas.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Before quenching, ensure that your reaction was performed under anhydrous conditions.
-
Use Anhydrous Quenching Agents and Solvents: If adding a solution of the quenching agent, ensure the solvent is dry.
-
Controlled Addition: Add the quenching agent slowly to control the rate of gas evolution and prevent excessive foaming.
-
Quantitative Data
The choice of quenching agent significantly impacts the rate of reaction with this compound. Primary aliphatic amines are exceptionally reactive, leading to near-instantaneous quenching.
| Quenching Agent Class | Relative Reaction Rate with Aromatic Isocyanates | Key Considerations |
| Primary Aliphatic Amines | Extremely Fast (t½ ≈ 0.002 s)[5] | Forms a stable, often insoluble, urea byproduct.[4][6] |
| Alcohols | Moderate to Slow | Forms a carbamate byproduct, which may be more soluble than the corresponding urea. |
| Water | Moderate (leads to side reactions) | Generates CO2, causing foaming. Consumes two equivalents of isocyanate per equivalent of water.[4] |
Experimental Protocols
Protocol 1: Quenching with a Primary Amine (n-Propylamine)
-
Preparation: In a fume hood, prepare a 1 M solution of n-propylamine in the reaction solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition: Slowly add a 5-fold molar excess of the n-propylamine solution to the stirred reaction mixture.
-
Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete quenching.
-
Workup: If a precipitate (N-(4-ethylphenyl)-N'-propylurea) forms, it can be removed by filtration. Wash the solid with a small amount of cold solvent. The desired product can then be isolated from the filtrate.
Protocol 2: Quenching with an Alcohol (Methanol)
-
Preparation: In a fume hood, have a container of anhydrous methanol ready.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition: Slowly add a 10-fold molar excess of methanol to the stirred reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) by IR spectroscopy to confirm the completion of the reaction.
-
Workup: The resulting carbamate is typically soluble in organic solvents. Proceed with a standard aqueous workup to remove excess methanol and other water-soluble byproducts.
Mandatory Visualizations
Caption: Experimental workflow for quenching excess this compound.
Caption: Troubleshooting decision tree for quenching this compound.
References
Validation & Comparative
A Comparative Guide to 4-Ethylphenyl Isocyanate and Phenyl Isocyanate in Urea Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of urea derivatives is a cornerstone of medicinal chemistry and materials science. The judicious selection of reagents is paramount to achieving desired product yields, purity, and reaction efficiency. This guide provides a comprehensive comparison of two key building blocks: 4-ethylphenyl isocyanate and phenyl isocyanate, in the context of urea synthesis. This analysis is supported by physicochemical data, reactivity principles, and detailed experimental protocols.
Performance and Properties: A Head-to-Head Comparison
The primary difference between this compound and phenyl isocyanate lies in the substituent at the para position of the phenyl ring. The ethyl group in this compound is an electron-donating group, which influences the reactivity of the isocyanate functional group.
Table 1: Physicochemical Properties
| Property | This compound | Phenyl Isocyanate |
| CAS Number | 23138-50-3[1][2] | 103-71-9 |
| Molecular Formula | C₉H₉NO[2][3] | C₇H₅NO[4] |
| Molecular Weight | 147.17 g/mol [1][2] | 119.12 g/mol |
| Appearance | Clear to pale yellow liquid[3] | Colorless to yellow liquid[5][6] |
| Boiling Point | 68 °C @ 1 mmHg[1] | 162-163 °C |
| Density | 1.024 g/mL at 25 °C[1] | 1.096 g/mL at 25 °C |
| Solubility | Soluble in water (61.83 mg/L at 25°C)[1] | Decomposes in water[5][7] |
Table 2: Safety and Handling
| Hazard | This compound | Phenyl Isocyanate |
| Primary Hazards | Acute Toxic, Irritant, Health Hazard[2] | Very toxic by ingestion, inhalation, or skin absorption; Irritating to skin, eyes, and mucous membranes[5] |
| GHS Hazard Statements | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] | Flammable liquid and vapor, Harmful if swallowed, Fatal if inhaled, Causes severe skin burns and eye damage, May cause allergy or asthma symptoms or breathing difficulties if inhaled[8] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[9] | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8] |
Reactivity in Urea Synthesis: The Impact of the Ethyl Group
The synthesis of a urea derivative from an isocyanate and an amine is a nucleophilic addition reaction. The rate of this reaction is influenced by the electrophilicity of the isocyanate's carbonyl carbon and the nucleophilicity of the amine.
The ethyl group in the para position of this compound is an electron-donating group (EDG) through induction and hyperconjugation. This has two opposing effects:
-
Decreased Electrophilicity: The EDG pushes electron density into the aromatic ring, which in turn can be delocalized to the isocyanate group. This reduces the partial positive charge on the carbonyl carbon, making it slightly less electrophilic compared to the carbonyl carbon in phenyl isocyanate.
-
Increased Nucleophilicity of the Nitrogen (in the transition state): The EDG stabilizes the transition state of the reaction, which has a developing negative charge on the nitrogen atom of the isocyanate.
In the reaction with amines, the activating effect of the electron-donating group on the overall reaction rate is generally considered to be dominant. Therefore, This compound is expected to be more reactive than phenyl isocyanate in urea synthesis under identical conditions. This increased reactivity can lead to faster reaction times and potentially higher yields.
Experimental Protocols
The following are general experimental protocols for the synthesis of a urea derivative using either this compound or phenyl isocyanate. These can be adapted for specific amine substrates.
General Protocol for Urea Synthesis
Materials:
-
This compound or Phenyl isocyanate
-
Primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetone)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath (optional, for highly exothermic reactions)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Isocyanate Addition: To the stirred solution of the amine, add the isocyanate (1.0 equivalent) dropwise at room temperature. For highly reactive amines, the addition can be performed at 0 °C using an ice bath to control the exotherm.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.
-
Work-up and Isolation:
-
If the urea product precipitates out of the solution, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the product is soluble, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.
-
Example Synthesis of 1-(4-Ethylphenyl)-3-phenylurea
Materials:
-
This compound (1.47 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve aniline (0.93 g, 10 mmol) in 20 mL of anhydrous DCM.
-
In a separate flask, dissolve this compound (1.47 g, 10 mmol) in 30 mL of anhydrous DCM.
-
Slowly add the this compound solution to the stirred aniline solution at room temperature over 10-15 minutes.
-
Stir the reaction mixture for 2 hours at room temperature. Monitor the reaction by TLC.
-
Upon completion, a white precipitate will form. Filter the solid product and wash it with a small amount of cold DCM.
-
Dry the solid under vacuum to yield 1-(4-ethylphenyl)-3-phenylurea.
Visualizing the Synthesis and Reaction Mechanism
The following diagrams, generated using the DOT language, illustrate the general workflow for urea synthesis and the underlying reaction mechanism.
Caption: General workflow for the synthesis of substituted ureas.
Caption: Nucleophilic addition mechanism for urea synthesis.
Conclusion
Both this compound and phenyl isocyanate are valuable reagents for the synthesis of urea derivatives. The choice between them will depend on the specific requirements of the synthesis.
-
This compound is generally more reactive due to the electron-donating nature of the ethyl group. This can be advantageous for reactions that are sluggish or to reduce reaction times.
-
Phenyl isocyanate is a more fundamental and widely used building block. Its lower reactivity might be beneficial in cases where selectivity is a concern in the presence of multiple nucleophilic sites.
Researchers and drug development professionals should consider these factors, along with the physicochemical properties and safety information provided, to make an informed decision for their synthetic endeavors.
References
- 1. This compound, 98% | CAS 23138-50-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 5. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PHENYL ISOCYANATE | Occupational Safety and Health Administration [osha.gov]
- 7. lanxess.com [lanxess.com]
- 8. cpachem.com [cpachem.com]
- 9. aksci.com [aksci.com]
A Comparative Guide to the Reactivity of Aromatic and Aliphatic Isocyanates
For Researchers, Scientists, and Drug Development Professionals
The reactivity of isocyanates is a critical parameter in various applications, from the synthesis of polyurethanes to the development of novel drug delivery systems. The choice between an aromatic and an aliphatic isocyanate can significantly impact reaction kinetics, product properties, and process efficiency. This guide provides an objective comparison of the reactivity of these two classes of isocyanates, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Executive Summary
Aromatic isocyanates are significantly more reactive than their aliphatic counterparts. This heightened reactivity is primarily attributed to the electronic effects of the aromatic ring, which stabilizes the transition state of the nucleophilic addition reaction. This fundamental difference in reactivity dictates the selection of isocyanates for specific applications. Aromatic isocyanates are often favored for applications requiring fast curing times and cost-effectiveness, where UV stability is not a primary concern.[1] In contrast, aliphatic isocyanates are the preferred choice for coatings and applications demanding high UV resistance and color stability, despite their slower reaction rates and typically higher cost.[1]
Data Presentation: Quantitative Comparison of Reactivity
The following table summarizes the relative reactivity of common aromatic and aliphatic diisocyanates with hydroxyl groups. The data clearly illustrates the significantly higher rate constants of aromatic isocyanates.
| Isocyanate Type | Diisocyanate | Relative Rate Constant (k) vs. HDI (k=1) | Catalyst Requirement | Key Characteristics |
| Aromatic | Toluene Diisocyanate (TDI) | ~300-400 | Often not required | Very high reactivity, cost-effective |
| Methylene Diphenyl Diisocyanate (MDI) | ~200-300 | Often not required | High reactivity, lower volatility than TDI | |
| Aliphatic | Hexamethylene Diisocyanate (HDI) | 1 | Typically required (e.g., DBTDL) | Good UV stability, flexible |
| Isophorone Diisocyanate (IPDI) | ~0.5-1 | Typically required (e.g., DBTDL) | Excellent UV stability, good weatherability | |
| Hydrogenated MDI (H12MDI) | ~0.5-1 | Typically required (e.g., DBTDL) | Excellent UV stability, high performance |
Note: The relative rate constants are approximations based on typical uncatalyzed reactions with primary alcohols. Actual values can vary depending on the specific alcohol, solvent, temperature, and catalyst used.
Mechanistic Insights into Reactivity Differences
The reaction between an isocyanate and an alcohol proceeds via a nucleophilic addition mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. The difference in reactivity between aromatic and aliphatic isocyanates can be explained by the stability of the transition state.
Reaction Mechanism Workflow
Caption: General mechanism of urethane formation.
In aromatic isocyanates, the phenyl ring is directly attached to the nitrogen atom of the isocyanate group. The electron-withdrawing nature of the aromatic ring delocalizes the developing negative charge on the nitrogen atom in the transition state through resonance. This stabilization lowers the activation energy of the reaction, leading to a faster reaction rate.
Electronic Effects on Reactivity
Caption: Factors influencing isocyanate reactivity.
Conversely, in aliphatic isocyanates, the isocyanate group is attached to a saturated carbon atom. There is no adjacent aromatic ring to delocalize the negative charge in the transition state. Consequently, the transition state is less stable, the activation energy is higher, and the reaction rate is slower.
Experimental Protocols
Accurate determination of isocyanate reactivity is crucial for process optimization and quality control. The following are detailed methodologies for two common techniques used to monitor the kinetics of isocyanate reactions.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This method allows for real-time monitoring of the disappearance of the isocyanate peak and the appearance of the urethane peak.[2][3]
Methodology:
-
Instrument Setup:
-
Equip an FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.
-
Set the data acquisition parameters (e.g., spectral range: 4000-650 cm⁻¹, resolution: 4 cm⁻¹, number of scans: 16).
-
Ensure the reaction vessel is equipped with a port for the ATR probe and a magnetic stirrer.
-
-
Sample Preparation and Reaction Initiation:
-
Charge the reaction vessel with the alcohol (e.g., n-butanol) and solvent (e.g., anhydrous toluene).
-
If a catalyst (e.g., dibutyltin dilaurate, DBTDL) is used, add it to the alcohol solution.[4]
-
Bring the solution to the desired reaction temperature and begin stirring.
-
Collect a background spectrum of the alcohol/solvent/catalyst mixture.
-
Inject the isocyanate into the reaction vessel to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin collecting spectra at regular time intervals (e.g., every 30-60 seconds).
-
Monitor the characteristic isocyanate peak at approximately 2275 cm⁻¹. Its absorbance will decrease as the reaction progresses.
-
Simultaneously, monitor the formation of the urethane linkage, often observed by the appearance of a carbonyl peak around 1700-1730 cm⁻¹ and an N-H bending peak around 1530 cm⁻¹.
-
-
Data Analysis:
-
For each spectrum, calculate the integrated area of the isocyanate peak.
-
Plot the absorbance (or concentration) of the isocyanate as a function of time.
-
From this plot, determine the reaction order and calculate the rate constant (k) using the appropriate integrated rate law.
-
Titration Method for Isocyanate Content (ASTM D2572 / ISO 14896)
This classic wet chemistry method determines the concentration of unreacted isocyanate groups at specific time points.[5][6][7]
Methodology:
-
Reagent Preparation:
-
Prepare a standardized solution of dibutylamine in a suitable solvent (e.g., toluene).
-
Prepare a standardized solution of hydrochloric acid (HCl).
-
-
Reaction and Sampling:
-
Set up the reaction in a thermostated vessel with stirring.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized dibutylamine solution. The dibutylamine reacts with the remaining isocyanate.
-
-
Titration:
-
Allow the quenching reaction to proceed for a specified time (e.g., 15 minutes).
-
Add an indicator (e.g., bromophenol blue) or use a potentiometric titrator.
-
Titrate the excess (unreacted) dibutylamine with the standardized HCl solution to the endpoint.
-
-
Calculation:
-
Perform a blank titration with the same amount of dibutylamine solution without the reaction sample.
-
Calculate the amount of dibutylamine that reacted with the isocyanate in the aliquot.
-
From this, determine the concentration of isocyanate groups at each time point.
-
Plot the concentration of isocyanate versus time and determine the rate constant as described for the FTIR method.
-
Experimental Workflow Comparison
Caption: Comparison of experimental workflows.
Conclusion
The reactivity of isocyanates is a key consideration in their application. Aromatic isocyanates exhibit significantly higher reactivity due to electronic stabilization of the reaction's transition state by the aromatic ring. This makes them suitable for applications where rapid curing is advantageous. Aliphatic isocyanates, while less reactive, offer superior UV stability, making them indispensable in the coatings industry. The choice between these two classes of isocyanates must be made based on a thorough understanding of the desired reaction kinetics and the performance requirements of the final product. The experimental protocols provided herein offer robust methods for quantifying these reactivity differences, enabling researchers and professionals to make informed decisions in their work.
References
A Comparative Study on the Polymerization of Alkyl-Substituted Phenyl Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alkyl-substituted phenyl isocyanates, with a focus on tolyl isocyanate isomers (ortho-, meta-, and para-methylphenyl isocyanate), in living anionic polymerization. The influence of the alkyl substituent's position on polymerization behavior and resulting polymer properties is examined, supported by experimental data from various sources.
Introduction
Poly(phenyl isocyanate)s are a unique class of polymers known for their rigid, helical conformations, making them valuable as chiral stationary phases, liquid crystalline materials, and biomimetic scaffolds. The introduction of alkyl substituents onto the phenyl ring allows for the fine-tuning of polymer properties such as solubility, thermal stability, and helical structure. Living anionic polymerization is a key technique for the synthesis of well-defined poly(phenyl isocyanate)s with controlled molecular weights and narrow molecular weight distributions.[1][2] This guide focuses on a comparative analysis of ortho-, meta-, and para-tolyl isocyanate to elucidate the structure-property relationships in this class of polymers.
Experimental Protocols
General Living Anionic Polymerization of Tolyl Isocyanates
A representative experimental protocol for the living anionic polymerization of tolyl isocyanates is outlined below. This procedure is adapted from established methods for the synthesis of well-defined polyisocyanates.[2][3]
Materials:
-
Monomers: o-Tolyl isocyanate, m-tolyl isocyanate, p-tolyl isocyanate (purified by distillation under reduced pressure).
-
Solvent: Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under a nitrogen atmosphere.
-
Initiator: Sodium diphenylmethane (NaDPM) or Sodium diphenylamide (NaDPA) solution in THF, concentration determined by titration.
-
Additive: Sodium tetraphenylborate (NaBPh₄) (dried under vacuum).
-
Terminating Agent: Anhydrous methanol.
-
Precipitation Solvent: Methanol.
Procedure:
-
All glassware is rigorously flame-dried under high vacuum and cooled under a dry nitrogen atmosphere.
-
The polymerization is conducted in a high-vacuum apparatus.
-
THF is distilled into the reaction vessel. The solution is cooled to -98 °C in a liquid nitrogen/methanol bath.
-
A solution of NaBPh₄ in THF is added to the reaction vessel, followed by the initiator solution (NaDPM or NaDPA). The addition of NaBPh₄ helps to suppress side reactions by the common-ion effect, ensuring the "living" character of the polymerization.[2]
-
The purified tolyl isocyanate monomer is added to the initiator solution via a pre-calibrated ampoule.
-
The polymerization is allowed to proceed for a specified time.
-
The polymerization is terminated by the addition of anhydrous methanol.
-
The polymer is isolated by precipitation in a large excess of methanol, filtered, washed with methanol, and dried under vacuum.
Characterization:
-
Molecular Weight and Polydispersity: Determined by gel permeation chromatography (GPC) with polystyrene standards.
-
Structure and Conformation: Analyzed by ¹H NMR, FTIR, and Circular Dichroism (CD) spectroscopy.
-
Thermal Properties: Investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Comparative Data and Performance
The position of the methyl group on the phenyl ring of tolyl isocyanate has a profound impact on the polymerization process and the properties of the resulting polymer.
| Property | o-Tolyl Isocyanate | m-Tolyl Isocyanate | p-Tolyl Isocyanate | Phenyl Isocyanate (for reference) |
| Polymerization Behavior | ||||
| Polymer Yield | High | High | High | High |
| Molecular Weight (Mn) | Controllable | Controllable | Controllable | Controllable |
| Polydispersity (PDI) | Low (< 1.2) | Low (< 1.2) | Low (< 1.2) | Low (< 1.2) |
| Polymer Properties | ||||
| Solubility | Insoluble in common solvents | Soluble in THF, Toluene | Soluble in THF, Toluene | Soluble in THF, Toluene |
| Thermal Stability (Td, 5%) | Data not available | Data not available | Data not available | ~250-300 °C |
| Glass Transition (Tg) | Data not available | Data not available | Data not available | ~130-150 °C |
| Helical Conformation | Assumed, but difficult to study | Helical | Helical | Helical |
Influence of Methyl Group Position
-
Ortho-substitution: The polymerization of o-tolyl isocyanate consistently yields a polymer that is insoluble in common organic solvents like THF and toluene.[1] This is attributed to the steric hindrance of the ortho-methyl group, which likely forces the polymer into a highly rigid and regular helical structure that packs efficiently, preventing solvent molecules from penetrating and dissolving the polymer chains.
-
Meta-substitution: m-Tolyl isocyanate undergoes living anionic polymerization to produce a soluble polymer.[1] The methyl group in the meta position has a less significant steric impact on the polymer backbone compared to the ortho position, allowing for greater conformational flexibility and better solvation.
-
Para-substitution: Similar to the meta-isomer, p-tolyl isocyanate forms a soluble polymer upon polymerization. The para-substituent is positioned away from the polymer backbone, minimizing its steric influence on the chain's conformation and solubility.
The electronic effect of the electron-donating methyl group is expected to slightly increase the electron density on the isocyanate group, which could influence the rate of anionic polymerization. However, the steric effects appear to be the dominant factor differentiating the isomers.
Visualizations
Experimental Workflow for Living Anionic Polymerization
Caption: Workflow for the living anionic polymerization of tolyl isocyanates.
Anionic Polymerization Mechanism of Phenyl Isocyanates
Caption: Mechanism of living anionic polymerization of phenyl isocyanates.
Logical Relationship of Substituent Position and Polymer Properties
Caption: Influence of substituent position on polymer properties.
Conclusion
The position of an alkyl substituent on the phenyl ring of an isocyanate monomer is a critical factor that dictates the properties of the resulting polymer. In the case of tolyl isocyanates, the ortho-methyl group leads to the formation of an insoluble polymer due to increased steric hindrance and chain rigidity. In contrast, meta- and para-tolyl isocyanates produce soluble polymers. While living anionic polymerization provides excellent control over the molecular weight and dispersity for all isomers, the solubility of the final polymer is a key differentiator. Further research is needed to quantify the differences in polymerization kinetics and thermal properties among these isomers to provide a more complete understanding of their structure-property relationships.
References
A Comparative Guide to the Gas Chromatography Analysis of 4-Ethylphenyl Isocyanate
This guide provides an in-depth technical comparison of gas chromatography (GC) and its primary alternative, high-performance liquid chromatography (HPLC), for the quantitative analysis of 4-Ethylphenyl isocyanate. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Analytical Challenge of this compound
This compound (EPI) is an aromatic isocyanate characterized by a highly reactive isocyanate (-N=C=O) functional group. This reactivity, which makes it a valuable intermediate in the synthesis of pharmaceuticals, pesticides, and polyurethanes, also presents a significant analytical challenge. The electrophilic carbon of the isocyanate group readily reacts with nucleophiles such as water, alcohols, and primary amines. This inherent instability complicates direct analysis, often leading to analyte loss and inaccurate quantification. Consequently, robust and reliable analytical methods are crucial for quality control, process monitoring, and safety assessment.
The primary analytical strategy for isocyanates involves a derivatization step to stabilize the molecule prior to chromatographic separation. This guide will compare a derivatization-GC method with a derivatization-HPLC method, evaluating their performance based on key analytical parameters.
Gas Chromatography (GC) with Flame Ionization Detection (FID): A Viable Approach
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While EPI itself can be thermally labile, derivatization can render it suitable for GC analysis. The most common approach involves reacting the isocyanate with a secondary amine to form a stable urea derivative.
The Rationale Behind Derivatization for GC Analysis
Direct injection of this compound into a heated GC inlet can lead to degradation and reaction with active sites in the inlet liner and column, resulting in poor peak shape and non-reproducible results. Derivatization with an agent like di-n-butylamine (DBA) converts the highly reactive isocyanate group into a stable, less polar, and more volatile N,N-dibutyl-N'-(4-ethylphenyl)urea. This derivative is more amenable to GC analysis, exhibiting improved thermal stability and chromatographic performance.
Experimental Protocol: GC-FID Analysis of this compound as its DBA Derivative
This protocol is based on established methods for the analysis of aromatic isocyanates.
Derivatization Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a dry, inert solvent such as toluene or acetonitrile.
-
Derivatizing Reagent: Prepare a solution of di-n-butylamine (DBA) in the same solvent at a concentration in molar excess to the highest expected concentration of the analyte.
-
Reaction: To an aliquot of the EPI standard or sample, add an excess of the DBA solution. Allow the reaction to proceed at room temperature for at least 15 minutes to ensure complete derivatization.
GC-FID Conditions:
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Workflow for GC-FID Analysis of this compound
A Comparative Guide to Titration Methods for Isocyanate Content Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isocyanate (NCO) content is critical in various stages of research and development, particularly in polymer chemistry and drug formulation. The percentage of NCO groups is a key parameter for ensuring stoichiometric reactions and defining the properties of the final product. While several methods exist for this analysis, titration remains a widely used and reliable technique. This guide provides an objective comparison of the prevalent di-n-butylamine (DBA) back-titration method with a notable alternative, the diethylamine back-titration method, supported by available experimental data and detailed protocols.
Principle of Amine Back-Titration for NCO Content
The fundamental principle behind the most common titration methods for NCO content is the reaction of the isocyanate group with a secondary amine. An excess of a standardized secondary amine solution is added to the isocyanate-containing sample. The isocyanate groups react with the amine to form a stable urea derivative. The unreacted (excess) amine is then determined by back-titration with a standardized acid, typically hydrochloric acid (HCl). The NCO content is then calculated based on the amount of amine that reacted with the isocyanate.
Comparison of Titration Methods
This guide focuses on two back-titration methods: the well-established di-n-butylamine (DBA) method and an alternative method utilizing diethylamine.
| Method | Principle | Key Advantages | Key Disadvantages | Reported Precision |
| Di-n-butylamine (DBA) Back-Titration | Reaction of NCO with excess di-n-butylamine, followed by back-titration of unreacted amine with HCl. | Widely adopted standard method (e.g., ASTM D2572, ISO 14896).[1][2] Robust and applicable to a wide range of isocyanates. Good precision and accuracy. | Requires the use of toluene, a hazardous solvent. May require a co-solvent like isopropanol for endpoint clarity. | Relative Standard Deviation (RSD) < 2%.[3] Potentiometric method can achieve RSD of 0.25%.[2] |
| Diethylamine Back-Titration | Reaction of NCO with excess diethylamine, followed by back-titration of unreacted amine with HCl. | Optimized for specific applications like wood adhesives.[4] Potentially uses less hazardous reagents (further research needed on solvent systems). | Less commonly used and standardized than the DBA method. Limited publicly available data on a wide range of sample types. | Data not readily available in compared literature. |
| Acetone-Dibutylamine Method (Improvement) | A variation of the DBA method using acetone as the primary solvent. | Eliminates the need for toluene and isopropanol, making it more environmentally friendly. Reported to have a clearer titration endpoint.[5] | Not a standardized method. Limited quantitative performance data available for direct comparison. | Stated to have "close" results to the traditional method, but specific quantitative data is not widely published.[5] |
Experimental Protocols
Below are the detailed methodologies for the Di-n-butylamine (DBA) Back-Titration and the Diethylamine Back-Titration methods.
Method 1: Di-n-butylamine (DBA) Back-Titration (Based on ASTM D2572 / ISO 14896)
1. Reagents and Solutions:
-
Di-n-butylamine (DBA) solution (approx. 1 N in dry toluene): Accurately prepare a solution of di-n-butylamine in toluene that has been dried over molecular sieves.
-
Hydrochloric acid (HCl) solution (0.5 N or 1 N): Standardized aqueous or in isopropanol.[1][6]
-
Toluene: Dry, analytical grade.[6]
-
Isopropanol: Analytical grade (may be needed as a co-solvent).
-
Indicator: Bromophenol blue or potentiometric endpoint detection.
2. Procedure:
-
Accurately weigh an appropriate amount of the isocyanate-containing sample into a dry Erlenmeyer flask.
-
Add a precise volume of the standardized DBA solution to the flask, ensuring an excess of amine.
-
Stopper the flask and swirl to mix. Allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature.[3][6]
-
Add a suitable solvent, such as isopropanol, to ensure the solubility of all components.[6]
-
Add a few drops of the indicator or immerse the pH electrode for potentiometric titration.
-
Titrate the excess di-n-butylamine with the standardized HCl solution until the endpoint is reached (color change or inflection point in the titration curve).
-
Perform a blank titration under the same conditions, omitting the sample.
3. Calculation:
The %NCO is calculated using the following formula:
%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample
Where:
-
V_blank = volume of HCl used for the blank titration (mL)
-
V_sample = volume of HCl used for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group
-
W_sample = weight of the sample (g)
Method 2: Diethylamine Back-Titration
Note: This protocol is based on the available abstract of the work by Sapieja et al. and may require further optimization for specific sample types.
1. Reagents and Solutions:
-
Diethylamine solution (concentration to be optimized, in a suitable solvent): Prepare a standardized solution of diethylamine.
-
Hydrochloric acid (HCl) solution: Standardized.
-
Solvent system: A system optimized to prevent precipitation during titration.[4]
-
Indicator: A suitable pH indicator for the chosen solvent system.[4]
2. Procedure:
-
Accurately weigh the isocyanate-containing sample into a titration vessel.
-
Add a precise volume of the standardized diethylamine solution in excess.
-
Allow for a sufficient reaction time.
-
Titrate the unreacted diethylamine with the standardized HCl solution to a determined endpoint.
-
A blank determination is performed in parallel.
3. Calculation:
The calculation follows the same principle as the DBA method, substituting the relevant values for the diethylamine solution and titrant.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the titration process, the following diagrams are provided.
Conclusion
The di-n-butylamine (DBA) back-titration method remains the industry standard for determining isocyanate content due to its robustness and extensive validation.[1] It offers reliable and reproducible results, with potentiometric detection enhancing precision.[2] The diethylamine method presents a viable alternative, particularly in specific applications, though more comparative data is needed to fully assess its performance across a broader range of materials.[4] The acetone-dibutylamine modification shows promise as a more environmentally friendly option, but requires further quantitative validation to gain wider acceptance.[5]
For researchers and professionals requiring the highest degree of accuracy and adherence to established standards, the di-n-butylamine method, particularly with potentiometric endpoint detection, is the recommended choice. However, for specific applications or where the use of toluene is a significant concern, the alternative methods, after in-house validation, may be suitable.
References
A Comparative Guide to Phosgene-Free Synthesis of 4-Ethylphenyl-Substituted Ureas
The synthesis of substituted ureas is a cornerstone of medicinal chemistry and materials science. Historically, the use of highly toxic phosgene and moisture-sensitive isocyanates has been prevalent. However, mounting safety and environmental concerns have catalyzed the development of safer and more sustainable alternatives. This guide provides a comparative overview of alternative reagents for the synthesis of 4-ethylphenyl-substituted ureas, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Methods
The following table summarizes the performance of various alternative reagents for the synthesis of a representative compound, 1-(4-ethylphenyl)-3-phenylurea, from 4-ethoxyaniline and a suitable coupling partner. The data presented is a representative compilation based on typical yields and conditions reported in the literature for similar urea syntheses.
| Method | Reagent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Phosgene Equivalent | Triphosgene | 85-95 | THF, Et3N, 0 °C to rt | High yield, reliable | Triphosgene is still toxic, moisture sensitive |
| Carbonyl Imidazole | N,N'-Carbonyldiimidazole (CDI) | 80-90 | THF or CH2Cl2, rt | Solid, easy to handle, no chlorinated byproducts | Can be moisture sensitive, imidazole byproduct |
| Dioxazolone Method | 3-Phenyl-1,3,4-oxadiazol-2(3H)-one | 75-85 | MeOH, NaOAc, 60 °C | Phosgene- and metal-free, CO2 as the only byproduct | Requires synthesis of the dioxazolone precursor |
| Catalytic Carbonylation | CO, Pd/C catalyst | 70-85 | Toluene, high pressure, 100-150 °C | Uses readily available CO, atom economical | Requires high pressure and temperature, metal catalyst |
| Carbamate Intermediate | 4-Nitrophenyl-N-benzylcarbamate | 80-90 (two steps) | CH2Cl2, Et3N, rt; then H2, Pd/C | Stable reagent, tolerates aqueous conditions | Two-step process, requires hydrogenation |
| Chlorosulfonyl Isocyanate | Chlorosulfonyl isocyanate | 85-95 | CH2Cl2, 0 °C to rt; then hydrolysis | High yield, one-pot procedure | Reagent is corrosive and moisture sensitive |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Method 1: Synthesis using N,N'-Carbonyldiimidazole (CDI)
This protocol describes the reaction of 4-ethoxyaniline with CDI to form an intermediate, which then reacts with a second amine to yield the unsymmetrical urea.
Protocol:
-
To a stirred solution of 4-ethoxyaniline (1.0 eq) in anhydrous tetrahydrofuran (THF), add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the carbonylimidazolide intermediate by TLC.
-
Once the formation of the intermediate is complete, add the second amine (e.g., aniline, 1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Phosgene- and Metal-Free Synthesis using Dioxazolones
This method utilizes a 3-substituted dioxazolone as an in situ isocyanate precursor.[1]
Protocol:
-
In a round-bottom flask, combine the 3-substituted dioxazolone (1.0 eq), 4-ethoxyaniline (1.0 eq), and sodium acetate (NaOAc) (1.0 eq).[1]
-
Add methanol (MeOH) as the solvent (1.0 M concentration).[1]
-
Heat the reaction mixture to 60 °C and stir for 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by filtration and wash with cold methanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Reaction Workflows and Pathways
The following diagrams illustrate the logical flow of the synthetic processes.
Caption: General workflow for the synthesis of 4-ethylphenyl-substituted ureas.
The following diagram illustrates the pathway for the in situ generation of isocyanates from dioxazolones, a key phosgene-free strategy.[1]
Caption: In situ isocyanate generation from a dioxazolone precursor.
Conclusion
A variety of effective and safer alternatives to phosgene and isocyanates exist for the synthesis of 4-ethylphenyl-substituted ureas. Reagents like N,N'-carbonyldiimidazole offer a balance of high yield and ease of handling, making them suitable for many laboratory applications.[2] For processes where minimizing toxic byproducts is critical, the dioxazolone method presents an attractive "green" alternative, releasing only carbon dioxide.[1] Catalytic methods using carbon monoxide are atom-economical but often require more specialized equipment to handle high pressures and temperatures.[2] The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important class of compounds.
References
A Comparative Guide to Isocyanate-Free Polyurethane Synthesis: Safer and Sustainable Alternatives
For researchers, scientists, and drug development professionals, the synthesis of polyure-thanes (PUs) is moving towards safer and more environmentally friendly methods. Tra-ditional PU synthesis relies on highly toxic and moisture-sensitive isocyanates. This guide provides an objective comparison of emerging isocyanate-free synthesis routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research and development needs.
The most prominent isocyanate-free methods for polyurethane synthesis include the polyaddition of cyclic carbonates and amines, the polycondensation of biscarbamates and diols, and a route utilizing dimethyl carbonate with diamines and diols. Each of these alternatives offers distinct advantages in terms of safety and sustainability, while yielding polyurethanes with a range of physical and thermal properties.
Performance Comparison of Non-Isocyanate Polyurethanes (NIPUs)
The performance of polyurethanes synthesized via isocyanate-free methods varies depending on the specific monomers and reaction conditions employed. The following table summarizes key quantitative data for representative examples from each of the three major synthesis routes.
| Synthesis Method | Starting Materials | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) |
| Polyaddition of Cyclic Carbonates & Amines | Bis(cyclic carbonate) & Diamine | 28.1 - 47.3 | >1000 | -18 to -1 | >240 |
| Polycondensation of Biscarbamates & Diols | Hexamethylene di-carbamate, Diols, Polyether | 5 - 24 | 0.9 - 1388 | -49.7 to -34.5 | ~228.5 - 253.6 |
| Dimethyl Carbonate (DMC) Route | Dimethyl carbonate, Diamine, Diol | 23.27 - 34.63 | 520.37 - 750.85 | -49.7 to -34.5 | ~228.5 - 253.6 |
In-Depth Look at Isocyanate-Free Synthesis Methods
Polyaddition of Cyclic Carbonates and Amines
This is the most widely investigated and promising isocyanate-free route, yielding polyhydroxyurethanes (PHUs). The reaction involves the ring-opening of a cyclic carbonate by an amine, forming a urethane linkage with a pendant hydroxyl group. This method is attractive due to its 100% atom economy and the potential to use CO2 as a feedstock for the synthesis of cyclic carbonates.[1][2]
Experimental Protocol:
A typical synthesis involves the reaction of a bis(cyclic carbonate) with a diamine in a suitable solvent. For example, 1,6-bis(hydroxyethyloxycarbonylamino)hexane (BHCH) can be synthesized from ethylene carbonate and 1,6-hexanediamine. Subsequently, the TPCUEs are prepared by the melt polycondensation of BHCH and polycarbonate diols (PCDLs). The reaction is typically carried out at elevated temperatures (e.g., 80-120°C) for several hours.[2] The resulting polymer can be purified by precipitation.
Polycondensation of Biscarbamates and Diols
This method involves the reaction of a biscarbamate with a diol, typically at high temperatures and under vacuum to drive the removal of the condensation byproduct (e.g., alcohol). This route allows for the synthesis of polyurethanes with structures very similar to conventional ones.
Experimental Protocol:
The synthesis can be performed in a melt or solution phase. For instance, a diurethane diol is prepared by reacting vinyl carbonate with hexanediamine. This diurethane diol is then condensed with polyethylene glycol. The reaction is typically catalyzed and conducted at temperatures ranging from 160 to 200°C under reduced pressure to facilitate the removal of the volatile byproduct.[3]
Synthesis from Dimethyl Carbonate (DMC)
Dimethyl carbonate is a non-toxic and environmentally benign reagent that can be used as a phosgene substitute in polyurethane synthesis. This route typically involves a two-step process: first, the synthesis of a carbamate intermediate from DMC and a diamine, followed by polycondensation with a diol.
Experimental Protocol:
In a representative procedure, a series of non-isocyanate poly(ether urethane) (PEU) are prepared from dimethyl carbonate, diols, and a polyether. Initially, polyurethane hard segments with different structures are prepared from hexamethylene di-carbamate (BHC) and various diols (e.g., butanediol, hexanediol). Subsequently, a series of non-isocyanate PEUs are obtained by polycondensation of these hard segments with a polyether soft segment (e.g., PTMG2000). The polycondensation is carried out at elevated temperatures under vacuum.[3]
Conclusion
The development of isocyanate-free polyurethane synthesis methods presents a significant step forward in creating safer and more sustainable polymers. The polyaddition of cyclic carbonates and amines stands out as a highly promising route with excellent atom economy and the potential for bio-based feedstocks. The polycondensation of biscarbamates and diols and the dimethyl carbonate-based route offer pathways to polyurethanes with properties that can be tailored to specific applications. The choice of the optimal method will depend on the desired polymer properties, scalability, and the specific requirements of the intended application. This guide provides a foundational understanding to aid researchers in navigating these innovative and greener alternatives to conventional polyurethane synthesis.
References
A Comparative Guide to Polyurethanes: Characterizing Polymers from 4-Ethylphenyl Isocyanate and Its Alternatives
This guide offers a comparative analysis of polyurethanes derived from aromatic isocyanates, exemplified by 4-Ethylphenyl isocyanate, against two major classes of alternatives: aliphatic polyurethanes and non-isocyanate polyurethanes (NIPUs). For researchers, scientists, and professionals in drug development, understanding the distinct characteristics of these polymer systems is crucial for material selection and application design.
Executive Summary
Polyurethanes are a highly versatile class of polymers, with properties that can be finely tuned by varying their constituent monomers. The choice of isocyanate is a critical determinant of the final polymer's performance characteristics, including its mechanical strength, thermal stability, and biocompatibility.
-
Aromatic Polyurethanes , such as those synthesized from this compound, MDI, or TDI, are known for their rigidity and strength, making them suitable for applications requiring high mechanical performance.[1] However, their aromatic nature can lead to poor UV stability and the generation of potentially toxic byproducts upon degradation, a significant consideration for biomedical applications.[2]
-
Aliphatic Polyurethanes , synthesized from isocyanates like Hexamethylene Diisocyanate (HDI) or Isophorone Diisocyanate (IPDI), offer superior UV stability and color retention.[2][3] They are generally more flexible and are considered more biocompatible than their aromatic counterparts, as their degradation products are less toxic.[4]
-
Non-Isocyanate Polyurethanes (NIPUs) represent a newer, more sustainable class of polymers that avoid the use of toxic isocyanate monomers altogether.[5] Typically synthesized from cyclic carbonates and amines, NIPUs, also known as polyhydroxyurethanes (PHUs), exhibit enhanced thermal stability and chemical resistance due to the presence of hydroxyl groups in their backbone.[6][7]
Comparative Performance Data
The following tables summarize the key performance characteristics of these three classes of polyurethanes. The data presented are representative values collated from various sources to provide a basis for comparison.
| Property | Aromatic Polyurethane (MDI/TDI-based) | Aliphatic Polyurethane (HDI/IPDI-based) | Non-Isocyanate Polyurethane (NIPU/PHU) |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 20 - 50 | 15 - 40 | 1.7 - 50+ |
| Elongation at Break (%) | 300 - 800 | 400 - 1000 | 45 - 121 |
| Shore Hardness | 70A - 80D | 60A - 75D | Variable |
| Thermal Properties | |||
| Glass Transition Temp. (°C) | -30 to 100 | -60 to 80 | 44 - 66 |
| Decomposition Temp. (°C) | ~300 | ~300 | 225 - 265 |
| Other Properties | |||
| UV Stability | Poor (yellows over time)[3] | Excellent[2] | Good |
| Biocompatibility | Fair (potential for toxic degradation products)[2] | Good to Excellent | Good to Excellent |
Experimental Protocols
Detailed methodologies for the synthesis of each class of polyurethane are provided below. These protocols are intended as a general guide and may require optimization based on specific reagents and desired polymer characteristics.
Protocol 1: Synthesis of Aromatic Polyurethane (Representative)
This protocol describes a typical two-step synthesis of an aromatic polyurethane using a diisocyanate and a polyol.
-
Prepolymer Synthesis:
-
A polyol (e.g., Poly(tetramethylene ether) glycol, PTMG) is dried under vacuum at 80°C for 24 hours to remove moisture.
-
The dried polyol is placed in a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
An excess of an aromatic diisocyanate (e.g., MDI) is added dropwise to the polyol at 80°C with constant stirring under a nitrogen atmosphere.
-
The reaction is allowed to proceed for 2-3 hours to form the NCO-terminated prepolymer. The NCO content is monitored by titration.
-
-
Chain Extension:
-
The prepolymer is dissolved in a dry solvent (e.g., dimethylacetamide, DMAc).
-
A chain extender (e.g., 1,4-butanediol, BDO) is added dropwise to the prepolymer solution with vigorous stirring.
-
The reaction mixture is stirred at 60°C for an additional 3-4 hours until the viscosity increases significantly, indicating polymer formation.
-
The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
Protocol 2: Synthesis of Aliphatic Polyurethane
This protocol outlines the synthesis of an aliphatic polyurethane, which is similar to the aromatic counterpart but uses an aliphatic diisocyanate.
-
Prepolymer Synthesis:
-
A polyol (e.g., Polycarbonate diol) is dried under vacuum at 90°C for 4 hours.
-
The dried polyol and an aliphatic diisocyanate (e.g., IPDI) are charged into a reactor under a nitrogen atmosphere.
-
A catalyst (e.g., dibutyltin dilaurate, DBTDL) is added, and the mixture is heated to 80-90°C with stirring for 2-3 hours to form the prepolymer.
-
-
Chain Extension:
-
The prepolymer is cooled to 60-70°C.
-
A chain extender (e.g., 1,4-butanediol) is added, and the mixture is stirred vigorously.
-
The temperature is maintained until the polymerization is complete, as indicated by a significant increase in viscosity.
-
The resulting polymer is then cast into a mold and cured at an elevated temperature (e.g., 110°C) for several hours.
-
Protocol 3: Synthesis of Non-Isocyanate Polyurethane (NIPU/PHU)
This protocol describes a common route for synthesizing NIPUs through the reaction of a cyclic carbonate and a diamine.[8]
-
Cyclic Carbonate Formation:
-
An epoxy-functionalized precursor (e.g., epoxidized soybean oil or a diepoxide) is reacted with carbon dioxide under pressure in the presence of a catalyst (e.g., tetra-n-butylammonium bromide, TBAB) to form the corresponding cyclic carbonate.
-
-
Polyaddition Reaction:
-
The synthesized cyclic carbonate and a diamine (e.g., hexamethylenediamine) are mixed in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
The mixture is heated to 80-120°C and stirred for several hours to facilitate the ring-opening polymerization.[8]
-
The progress of the reaction can be monitored by techniques such as FTIR spectroscopy, looking for the disappearance of the cyclic carbonate peak and the appearance of urethane and hydroxyl peaks.
-
The resulting polyhydroxyurethane is then isolated by precipitation in a non-solvent and dried.
-
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual workflows for the synthesis of each type of polyurethane.
Caption: Synthesis workflow for Aromatic Polyurethanes.
Caption: Synthesis workflow for Aliphatic Polyurethanes.
Caption: Synthesis workflow for Non-Isocyanate Polyurethanes.
Conclusion
The selection of an appropriate polyurethane system is a critical decision in the development of advanced materials for research and pharmaceutical applications. While aromatic polyurethanes, hypothetically including those from this compound, offer high strength, their potential for degradation into toxic compounds necessitates careful consideration, especially in biomedical contexts. Aliphatic polyurethanes provide a more biocompatible and UV-stable alternative, often with greater flexibility. For applications demanding the highest level of safety and sustainability, non-isocyanate polyurethanes are an emerging and promising option, offering a greener synthesis route without compromising on performance. The data and protocols presented in this guide are intended to provide a foundational understanding to aid in the selection of the most suitable polymer for a given application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Choosing Your Polyurethane Adhesive [bbsurfaces.com]
- 3. difference.wiki [difference.wiki]
- 4. Non-Isocyanate Synthesis of Aliphatic Polyurethane by BiCl3-Catalyzed Transurethanization Polycondensation [mdpi.com]
- 5. Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tailor-Made Bio-Based Non-Isocyanate Polyurethanes (NIPUs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines [mdpi.com]
Validated protocols for the synthesis of specific urea derivatives
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of urea derivatives is crucial for advancing new therapeutic agents and functional materials. This guide provides an objective comparison of validated protocols for the synthesis of three key classes of urea derivatives: N,N'-diaryl ureas, acyl ureas, and sulfonylureas. The performance of various synthetic routes is compared, supported by experimental data, and detailed methodologies are presented for key protocols.
Comparison of Synthetic Protocols
The choice of synthetic route for urea derivatives depends on several factors, including the desired substitution pattern, substrate availability, scalability, and tolerance of functional groups. The following table summarizes and compares different validated protocols.
| Urea Derivative Class | Synthetic Protocol | Key Reagents/Catalysts | Typical Reaction Conditions | Yield Range | Advantages | Disadvantages |
| N,N'-Diaryl Ureas | From Aryl Amines and Triphosgene | Triphosgene, Aryl Amines, Base (e.g., Triethylamine) | 0 °C to reflux, 2-6 h | 15-86% | Versatile for unsymmetrical ureas, high reactivity.[1] | Triphosgene is a safer alternative to phosgene but still requires careful handling. |
| Pd-Catalyzed C-N Cross-Coupling | Benzylurea, Aryl Halides, Pd(OAc)₂, Ligand (e.g., L1) | 85 °C, 2-6 h | Good to Excellent | Excellent for unsymmetrical ureas with complex aryl groups. | Requires a metal catalyst and specific ligands. | |
| From Aryl Amines and Phenyl Carbamates | 4-Aminophenol derivatives, Phenyl Carbamates, Pyridine | 80 °C, 3 h | 48-63% | Avoids the use of phosgene and its derivatives.[2] | Requires preparation of the phenyl carbamate intermediate. | |
| Acyl Ureas | From Primary Amides and Oxalyl Chloride | Primary Amides, Oxalyl Chloride, Nucleophile (Amine/Alcohol) | Not specified | 60-93% | One-pot, two-step synthesis using inexpensive reagents. | Generates acyl isocyanate intermediate which is moisture sensitive. |
| From Benzoyl Isocyanate and Amines | Benzoyl Isocyanate, Amines | 0 °C to room temperature, 1-3 h | Good | Mild reaction conditions, readily available isocyanate.[3] | Benzoyl isocyanate can be moisture sensitive. | |
| Two-step via N-(phenoxycarbonyl)benzamide | Benzoyl Isocyanate, Phenol, Amines | Not specified | 64-94% | Tolerates weakly and strongly nucleophilic amines.[4] | Two-step process. | |
| Sulfonylureas | From Sulfonamides and Isocyanates | Sulfonamides, Isocyanates, Base | Not specified | Good to Excellent | Traditional and widely used method.[5] | Handling of isocyanates can be challenging. |
| From Carboxylic Acids via Curtius Rearrangement | Carboxylic Acids, Diphenylphosphoryl Azide (DPPA), Amines | Microwave irradiation, 1-5 min | Excellent | Rapid, one-pot tandem reaction. | Involves the formation of an azide intermediate. | |
| From Amines and Diphenyl Carbonate | Amines, Diphenyl Carbonate, Sulfonamides | Room temperature | Excellent | Avoids hazardous reagents like phosgene and isocyanates.[5] | Two-step process involving a carbamate intermediate. |
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of a representative compound from each class of urea derivatives.
Protocol 1: Synthesis of an N,N'-Diaryl Urea (Sorafenib Analog) using Triphosgene
This protocol describes the synthesis of unsymmetrical N,N'-diaryl ureas by the sequential addition of two different aryl amines to triphosgene.[1][6]
Step 1: Formation of the Isocyanate Intermediate
-
Under an inert atmosphere (Argon or Nitrogen), dissolve triphosgene (0.5 mmol) in anhydrous dichloromethane (50 mL).
-
In a separate flask, prepare a solution of the first aryl amine (e.g., 4-aminophenoxy-N-methylpicolinamide, 1.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIEA, 2.2 mmol) in anhydrous dichloromethane.
-
Slowly add the amine solution to the stirred triphosgene solution at 0 °C over 30 minutes.
-
Allow the reaction to stir for an additional 30-60 minutes at 0 °C. The formation of the isocyanate can be monitored by IR spectroscopy (characteristic N=C=O stretch around 2250-2270 cm⁻¹).
Step 2: Formation of the Unsymmetrical Urea
-
To the in-situ generated isocyanate solution, add a solution of the second aryl amine (e.g., 4-chloro-3-(trifluoromethyl)aniline, 1.0 mmol) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N,N'-diaryl urea.
Protocol 2: Synthesis of an Acyl Urea via In-situ Generated Benzoyl Isocyanate
This method involves the generation of benzoyl isocyanate from benzamide, which then reacts with an amine to form the acyl urea.[3]
Step 1: Preparation of Benzoyl Isocyanate (in-situ)
-
In a flame-dried flask under an inert atmosphere, suspend benzamide (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.1 equivalents) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The resulting clear solution contains the crude benzoyl isocyanate.
Step 2: Reaction with Amine
-
Cool the solution of benzoyl isocyanate to 0 °C.
-
Add a solution of the desired primary or secondary amine (1.0 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure N-benzoyl urea.[3]
Protocol 3: Synthesis of a Sulfonylurea from a Sulfonamide and an Isocyanate
This is a classical and straightforward method for preparing sulfonylureas.[7]
-
Dissolve the sulfonamide (e.g., a substituted benzenesulfonamide, 1.0 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (1.5 equivalents), to the solution and stir for 15-30 minutes to form the sulfonamide salt.
-
Add the isocyanate (e.g., 4-chlorophenylisocyanate, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure sulfonylurea.
Visualizations
The following diagrams illustrate a general experimental workflow for urea synthesis and a relevant biological pathway for a diaryl urea drug.
References
- 1. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tarjomefa.com [tarjomefa.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
Performance Benchmarking of Aromatic Isocyanate-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aromatic Isocyanate-Based Polymers
Isocyanate-based polymers, particularly polyurethanes, are a versatile class of materials known for their wide range of properties, from rigid foams to flexible elastomers.[1] The properties of these polymers are largely dictated by the chemical structure of the isocyanate and the polyol used in their synthesis. Aromatic isocyanates, characterized by the presence of a benzene ring, generally impart rigidity, high mechanical strength, and thermal stability to the resulting polymer.[2][3] Commonly used aromatic diisocyanates include Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI).[1][4] These are often used as benchmarks for comparing the performance of new isocyanate-based polymers.
While 4-Ethylphenyl isocyanate is a monofunctional isocyanate and as such would typically be used as a chain terminator or for grafting, it is conceivable to have a diisocyanate derivative of ethylbenzene, such as Ethylbenzene Diisocyanate.[5] Polymers derived from such a monomer would be expected to exhibit properties influenced by the aromatic ring and the ethyl group, the latter potentially affecting processability and flexibility.
Performance Comparison of Aromatic Isocyanate-Based Polyurethanes
To provide a baseline for performance, the following tables summarize typical properties of polyurethanes synthesized from common aromatic diisocyanates (MDI and TDI) and compare them with those derived from aliphatic isocyanates. This comparison highlights the general trade-offs between these classes of materials.
Table 1: Comparison of Mechanical Properties of Aromatic vs. Aliphatic Isocyanate-Based Polyurethanes
| Property | Aromatic Isocyanate (MDI-based) | Aromatic Isocyanate (TDI-based) | Aliphatic Isocyanate (Generic) | Test Method |
| Tensile Strength (MPa) | High (e.g., 23.4 MPa)[4] | Moderate to High | Moderate | ASTM D412[6][7] |
| Elongation at Break (%) | Moderate | High | High | ASTM D412[6][7] |
| Hardness (Shore A/D) | High | Variable (can be formulated for flexibility) | Variable | ASTM D2240[6][7] |
| Tear Strength (kN/m) | High | Good | Good | ASTM D624[6][7] |
| Abrasion Resistance | Excellent | Good | Excellent | ASTM D5963 |
| Adhesion Strength (MPa) | Good | Good | Excellent (e.g., 7.9 MPa for HMDI-based)[4] | ASTM D4541 |
Table 2: Comparison of Thermal and Chemical Properties
| Property | Aromatic Isocyanate (MDI-based) | Aromatic Isocyanate (TDI-based) | Aliphatic Isocyanate (Generic) | Test Method |
| Glass Transition Temp. (°C) | Higher (e.g., -20.7 °C)[4] | Higher (e.g., 3.0 °C)[4] | Lower (e.g., -48.2 °C for HDI-based)[4] | ASTM E1640 |
| Max. Service Temperature (°C) | High | High | Moderate | - |
| UV Stability | Poor (yellows over time)[3] | Poor (yellows over time) | Excellent | ASTM G154 |
| Chemical Resistance | Good | Good | Excellent | ASTM D543 |
| Cost-Effectiveness | High[3] | High | Lower[3] | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for accurate benchmarking. The following are standard protocols based on ASTM standards.
Synthesis of Polyurethane (General Procedure)
A two-step prepolymer method is commonly employed for the synthesis of polyurethanes.
Caption: Workflow for confirming polymer structure using FTIR and NMR.
-
Thermogravimetric Analysis (TGA): Performed to determine the thermal stability and decomposition profile of the polymer. A typical procedure involves heating the sample from room temperature to around 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. *[8] Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) to observe the thermal transitions.
[9]##### 3.2.3. Mechanical Testing
The following standard tests are performed on molded polymer samples after conditioning.
-
Tensile Testing (ASTM D412): Dumbbell-shaped specimens are pulled at a constant rate of speed until they break. Tensile strength, elongation at break, and modulus of elasticity are determined. *[6][7] Hardness Testing (ASTM D2240): The indentation hardness is measured using a durometer on the Shore A or D scale. *[6][7] Tear Strength Testing (ASTM D624): The force required to tear a notched specimen is measured. *[6][7] Compression Set (ASTM D395): Measures the permanent deformation of a material after being subjected to a compressive stress for a given time and temperature.
While direct performance data for this compound-based polymers is not currently available, this guide provides a framework for their evaluation. By comparing against established aromatic isocyanates like MDI and TDI, and utilizing standardized experimental protocols, researchers can effectively benchmark the performance of novel polymers. Based on the general structure-property relationships of polyurethanes, it can be hypothesized that a polymer based on an ethylbenzene diisocyanate would exhibit good thermal and mechanical properties characteristic of aromatic polyurethanes, with the ethyl group potentially influencing its processability and providing a slight increase in flexibility compared to a non-substituted aromatic diisocyanate. Further experimental investigation is required to validate these hypotheses.
References
- 1. psiurethanes.com [psiurethanes.com]
- 2. mearthane.com [mearthane.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ethylbenzene diisocyanate | C10H8N2O2 | CID 21900989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 7. Physical Properties of Urethanes Specified by ASTM [polydrive.com]
- 8. Flame Retardant Behaviour and Physical-Mechanical Properties of Polymer Synergistic Systems in Rigid Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fabrication of Polycaprolactone-Based Polyurethanes with Enhanced Thermal Stability | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Ethylphenyl Isocyanate: A Comprehensive Guide
For immediate release – This document provides essential safety and logistical information for the proper disposal of 4-Ethylphenyl isocyanate, targeting researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical requiring careful handling to prevent adverse health effects. It is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Inhalation can be fatal.[3] It is also a combustible liquid.[3]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), and protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[3][4] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4] Keep containers tightly closed to prevent moisture contamination, which can lead to a dangerous pressure buildup due to the release of carbon dioxide gas.[5] The material is moisture-sensitive.[4] It should be stored locked up.[1][4]
Spill and Waste Disposal Procedures
In the event of a spill or for the disposal of waste material, follow these step-by-step instructions.
Small Spills
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Absorb Spill: Cover the spill with an inert absorbent material such as sand, diatomite, or universal binders.[6] Do not use water.
-
Collect Absorbent Material: Carefully collect the absorbed material into an open container. Do not seal the container tightly, as the reaction with any moisture can produce carbon dioxide and lead to container rupture.[5]
-
Decontaminate Area: Clean the spill area with a decontamination solution (see Table 2 for formulations).
-
Dispose of Waste: The collected absorbent material and any contaminated cleaning materials must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]
Disposal of Unused this compound
All waste containing this compound is considered hazardous and must be disposed of through a licensed hazardous waste disposal contractor. The primary method for rendering the isocyanate less hazardous before disposal is through neutralization.
Neutralization Protocol:
-
Prepare Neutralization Solution: In a designated chemical fume hood, prepare one of the decontamination solutions listed in Table 2 in a container that is large enough to accommodate both the solution and the isocyanate waste.
-
Slowly Add Isocyanate: Slowly and carefully add the this compound waste to the neutralization solution while stirring. Be aware that this reaction is exothermic and will release heat and carbon dioxide gas.
-
Allow for Reaction: Let the mixture stand for at least 48 hours in a loosely covered or vented container to ensure the complete reaction and to allow for the safe venting of any evolved gases.
-
Final Disposal: The neutralized solution and any resulting solids should be collected in a properly labeled hazardous waste container for disposal by a licensed contractor.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 23138-50-3 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Appearance | Colorless liquid |
| Odor | Pungent |
| Boiling Point | 245 °C |
| Flash Point | 113 °C |
| Density | 1.07 g/mL at 25 °C |
Table 2: Decontamination/Neutralization Solution Formulations
| Formulation | Component 1 | Component 2 | Component 3 |
| Formula 1 | Sodium Carbonate (5-10%) | Liquid Detergent (0.2-2%) | Water (to make 100%) |
| Formula 2 | Concentrated Ammonia (3-8%) | Liquid Detergent (0.2-2%) | Water (to make 100%) |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethylphenyl Isocyanate
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Ethylphenyl isocyanate, including detailed operational and disposal plans to ensure a secure laboratory environment.
Essential Safety Information at a Glance
This compound is a hazardous chemical that requires strict adherence to safety protocols. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[1] The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₉NO |
| CAS Number | 23138-50-3 |
| Hazard Class | 6.1 (Toxic)[2] |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335[1] |
| Occupational Exposure Limits (OELs) | No specific OEL has been established for this compound. For isocyanates in general, the Occupational Exposure Limit Value (OELV) is 0.02 mg/m³ (8-hour Time-Weighted Average) and 0.07 mg/m³ (15-minute Short-Term Exposure Limit).[3] |
Operational Plan: From Benchtop to Disposal
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3][5]
-
Skin Protection:
-
Respiratory Protection:
Handling and Storage Procedures
-
Handling:
-
Storage:
Emergency Procedures
Spill Cleanup:
-
Minor Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[8][9] Do not use combustible materials like paper towels.[10]
-
Collect the absorbed material into a designated, open-top container. Do not seal the container , as the reaction with moisture can produce carbon dioxide, leading to pressure buildup.[8][9]
-
Decontaminate the spill area with a solution of 5-10% sodium carbonate in water or 3-8% concentrated ammonia solution in water.[8][9]
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EH&S) department and follow their emergency procedures.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][12][13]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a designated, clearly labeled, and compatible hazardous waste container.
-
The container should be kept in a designated satellite accumulation area within the laboratory.
-
-
Neutralization of Small Quantities (if permissible by your institution's policies):
-
Small residual amounts in empty containers can be neutralized by slowly adding a decontamination solution (see spill cleanup section). Be aware of potential gas evolution.
-
-
Waste Pickup:
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 3. What should I pay attention to when using ethyl isocyanate? - Knowledge [allgreenchems.com]
- 4. cdph.ca.gov [cdph.ca.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. tsmfg.com [tsmfg.com]
- 7. elevatecommercialbp.com [elevatecommercialbp.com]
- 8. fsi.co [fsi.co]
- 9. safetyinnumbers.ca [safetyinnumbers.ca]
- 10. jk-sci.com [jk-sci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. mbfgfiles.co.uk [mbfgfiles.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
